PDE7-IN-2
Beschreibung
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Eigenschaften
IUPAC Name |
N-[2-(5-chloro-2-nitrophenyl)sulfanylphenyl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11ClN2O3S/c1-9(18)16-11-4-2-3-5-13(11)21-14-8-10(15)6-7-12(14)17(19)20/h2-8H,1H3,(H,16,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LAFNJWWMXIXPJF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=CC=C1SC2=C(C=CC(=C2)Cl)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11ClN2O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
The Neurocentric Mechanism of Action of PDE7 Inhibitors: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Phosphodiesterase 7 (PDE7) inhibitors are emerging as a promising therapeutic class for a range of neurological disorders. By modulating cyclic adenosine monophosphate (cAMP) signaling, a ubiquitous second messenger in the central nervous system, these inhibitors exert potent neuroprotective, anti-inflammatory, and neurogenic effects. This technical guide provides an in-depth exploration of the mechanism of action of PDE7 inhibitors in neurons, with a focus on the well-characterized compounds S14 and BRL-50481. It summarizes key quantitative data, details relevant experimental protocols, and provides visual representations of the core signaling pathways and experimental workflows.
Core Mechanism of Action: Elevating Neuronal cAMP
The primary mechanism of action of PDE7 inhibitors in neurons is the prevention of the hydrolysis of cAMP, leading to its intracellular accumulation.[1][2] PDE7 is a cAMP-specific phosphodiesterase, and its inhibition directly results in the potentiation of cAMP-mediated signaling cascades.[1] This enhanced signaling is central to the diverse physiological effects observed with PDE7 inhibition.
The cAMP/PKA/CREB Signaling Pathway
The elevation of intracellular cAMP activates Protein Kinase A (PKA), a key downstream effector.[1][3] PKA, in turn, phosphorylates and activates the cAMP response element-binding protein (CREB), a transcription factor that plays a crucial role in neuronal survival, plasticity, and neurogenesis.[1][3][4] The activation of the cAMP/PKA/CREB pathway is a cornerstone of the neuroprotective effects of PDE7 inhibitors.[2][3]
Quantitative Data on the Effects of PDE7 Inhibitors
The following tables summarize key quantitative findings from studies on the PDE7 inhibitors S14 and BRL-50481 in neuronal models.
Table 1: Neuroprotective Effects of PDE7 Inhibitors in a Parkinson's Disease Model
| Compound | Model | Parameter | Result | Reference |
| S14 | LPS-induced dopaminergic neuron loss in rats | Dopaminergic neuron loss | 25% decrease vs. 85% in LPS-treated animals | [3] |
| BRL-50481 | LPS-induced dopaminergic neuron loss in rats | Dopaminergic neuron loss | 20% decrease vs. 85% in LPS-treated animals | [3] |
Table 2: Neurogenic Effects of PDE7 Inhibitors on Neural Stem Cells
| Compound | Model | Parameter | Result | Reference |
| BRL-50481 | Embryonic ventral mesencephalon-derived neural stem cells (NSs) | Number of NSs | 350 ± 11 vs. 180 ± 13 in vehicle-treated | [1] |
| S14 | Embryonic ventral mesencephalon-derived neural stem cells (NSs) | Number of NSs | 401 ± 16 vs. 180 ± 13 in vehicle-treated | [1] |
| BRL-50481 | Embryonic ventral mesencephalon-derived neural stem cells (NSs) | Size of NSs | 162.5 ± 12.5 µm vs. 101 ± 9 µm in vehicle-treated | [1] |
| S14 | Embryonic ventral mesencephalon-derived neural stem cells (NSs) | Size of NSs | 156.5 ± 11 µm vs. 101 ± 9 µm in vehicle-treated | [1] |
Experimental Protocols
This section provides an overview of key experimental methodologies used to elucidate the mechanism of action of PDE7 inhibitors in neurons.
In Vitro Neuroprotection Assay
This protocol is a general guideline for assessing the neuroprotective effects of PDE7 inhibitors against toxins like 6-hydroxydopamine (6-OHDA) in a neuronal cell line (e.g., SH-SY5Y).
Workflow:
Detailed Steps:
-
Cell Culture: Culture SH-SY5Y human neuroblastoma cells in appropriate media and conditions.
-
Treatment: Pre-incubate cells with varying concentrations of the PDE7 inhibitor (e.g., S14, BRL-50481) for a specified time (e.g., 1 hour).
-
Toxin Exposure: Add a neurotoxin such as 6-OHDA to the cell culture to induce neuronal damage.
-
Incubation: Incubate the cells for a period sufficient to observe significant cell death in the control group (e.g., 24-48 hours).
-
Assessment of Neuroprotection:
-
Cell Viability: Measure cell viability using an MTT assay.
-
Apoptosis: Quantify apoptotic cells using TUNEL staining or caspase activity assays.
-
Measurement of Intracellular cAMP Levels
This protocol describes a common method for quantifying changes in intracellular cAMP levels following treatment with a PDE7 inhibitor.
Materials:
-
Neuronal cells (e.g., SH-SY5Y) or primary neurons
-
PDE7 inhibitor (e.g., S14, BRL-50481)
-
cAMP enzyme immunoassay (EIA) kit
-
Cell lysis buffer
Procedure:
-
Cell Treatment: Treat neuronal cells with the PDE7 inhibitor for a defined period (e.g., 1 hour).[3]
-
Cell Lysis: Lyse the cells using the buffer provided in the cAMP EIA kit.
-
cAMP Quantification: Follow the manufacturer's instructions for the cAMP EIA kit to measure the concentration of cAMP in the cell lysates. This typically involves a competitive immunoassay where the amount of signal is inversely proportional to the amount of cAMP in the sample.
Western Blot Analysis of CREB Phosphorylation
This protocol outlines the steps to detect the phosphorylation of CREB at Serine 133, a marker of its activation.
Procedure:
-
Protein Extraction: Treat neuronal cells with the PDE7 inhibitor and a stimulant (if necessary) and then lyse the cells in a buffer containing phosphatase inhibitors to preserve the phosphorylation state of proteins.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).
-
SDS-PAGE and Transfer: Separate the protein lysates by SDS-polyacrylamide gel electrophoresis and transfer the proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with a suitable blocking buffer (e.g., 5% BSA in TBST) to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific for phosphorylated CREB (pCREB, Ser133).
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
-
Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
Normalization: Strip the membrane and re-probe with an antibody for total CREB to normalize the pCREB signal.
Sholl Analysis for Neuronal Morphology
Sholl analysis is a quantitative method used to assess the dendritic complexity of neurons.
Procedure:
-
Neuronal Culture and Treatment: Culture primary neurons (e.g., hippocampal neurons) and treat them with the PDE7 inhibitor.
-
Immunofluorescence Staining: Fix the neurons and perform immunofluorescence staining for a dendritic marker, such as microtubule-associated protein 2 (MAP2).
-
Image Acquisition: Acquire high-resolution images of individual neurons using a confocal microscope.
-
Sholl Analysis:
-
Use an image analysis software (e.g., ImageJ/Fiji with the Sholl analysis plugin).
-
Define the center of the neuron's soma.
-
The software will draw a series of concentric circles at defined radial intervals from the soma.
-
The number of intersections between the dendrites and each concentric circle is counted.
-
-
Data Analysis: Plot the number of intersections as a function of the distance from the soma. An increase in the number of intersections indicates greater dendritic arborization.
Conclusion
PDE7 inhibitors represent a compelling strategy for therapeutic intervention in a variety of neurological diseases. Their well-defined mechanism of action, centered on the potentiation of the neuroprotective and neurogenic cAMP/PKA/CREB signaling pathway, provides a strong rationale for their continued development. The experimental protocols and quantitative data presented in this guide offer a foundational understanding for researchers and drug development professionals seeking to further explore the therapeutic potential of this promising class of compounds.
References
- 1. Phosphodiesterase 7 Inhibition Induces Dopaminergic Neurogenesis in Hemiparkinsonian Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 2. PDE-7 Inhibitor BRL-50481 Reduces Neurodegeneration and Long-Term Memory Deficits in Mice Following Sevoflurane Exposure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Phosphodiesterase 7 Inhibition Preserves Dopaminergic Neurons in Cellular and Rodent Models of Parkinson Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inhibiting PDE7A Enhances the Protective Effects of Neural Stem Cells on Neurodegeneration and Memory Deficits in Sevoflurane-Exposed Mice - PMC [pmc.ncbi.nlm.nih.gov]
a comprehensive overview of the role of PDE7-IN-2 in cAMP signaling pathways
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of PDE7-IN-2, a potent inhibitor of phosphodiesterase 7 (PDE7), and its role in the modulation of cyclic AMP (cAMP) signaling pathways. This document is intended for researchers, scientists, and professionals in the field of drug development who are interested in the therapeutic potential of targeting PDE7.
Introduction to PDE7 and cAMP Signaling
Cyclic adenosine monophosphate (cAMP) is a ubiquitous second messenger that plays a critical role in a myriad of cellular processes, including inflammation, immune responses, and neuronal function. The intracellular concentration of cAMP is tightly regulated by the opposing activities of adenylyl cyclases, which synthesize cAMP, and phosphodiesterases (PDEs), which hydrolyze it. The PDE superfamily consists of 11 families (PDE1-11) that differ in their substrate specificity, kinetic properties, and tissue distribution.
Phosphodiesterase 7 (PDE7) is a cAMP-specific PDE that is expressed in various tissues, including the brain, immune cells (such as T-lymphocytes), and skeletal muscle.[1][2][3] Its specific localization and function make it an attractive target for therapeutic intervention in a range of disorders, including neurodegenerative diseases, inflammatory conditions, and certain types of cancer.[1][4] By inhibiting PDE7, intracellular cAMP levels can be elevated, leading to the activation of downstream effectors such as Protein Kinase A (PKA) and the subsequent phosphorylation of transcription factors like the cAMP response element-binding protein (CREB).[5][6] This cascade of events can modulate gene expression and cellular responses, offering a promising avenue for drug discovery.
This compound: A Potent PDE7 Inhibitor
This compound is a small molecule inhibitor of phosphodiesterase 7. It has been identified as a potent tool for the investigation of PDE7 function in various biological systems.
Quantitative Data
| Compound | Target | IC50 (µM) | Selectivity Profile |
| This compound | PDE7 | 2.1[7] | Not Available |
Note: The lack of a comprehensive selectivity profile for this compound necessitates careful interpretation of experimental results, as off-target effects on other PDE isoforms cannot be ruled out.
Role of this compound in cAMP Signaling Pathways
Inhibition of PDE7 by this compound leads to an increase in intracellular cAMP levels. This elevation in cAMP can trigger a cascade of downstream signaling events, primarily through the activation of Protein Kinase A (PKA).
cAMP-PKA-CREB Signaling Pathway
The canonical cAMP signaling pathway involves the following key steps:
-
Inhibition of PDE7: this compound binds to the active site of PDE7, preventing the hydrolysis of cAMP to AMP.
-
cAMP Accumulation: The inhibition of cAMP degradation leads to its accumulation within the cell.
-
PKA Activation: cAMP binds to the regulatory subunits of PKA, causing a conformational change that releases the active catalytic subunits.
-
Substrate Phosphorylation: The catalytic subunits of PKA then phosphorylate a variety of downstream target proteins on serine and threonine residues.
-
CREB Phosphorylation: One of the key substrates of PKA is the cAMP response element-binding protein (CREB). PKA phosphorylates CREB at a specific serine residue (Ser133).[6]
-
Gene Transcription: Phosphorylated CREB recruits transcriptional coactivators, such as CBP/p300, to the promoter regions of genes containing cAMP response elements (CREs), thereby modulating gene expression.[8]
This pathway is central to many of the cellular effects observed upon PDE7 inhibition, including the regulation of inflammatory responses and neuroprotection.[6]
Experimental Protocols
This section provides detailed methodologies for key experiments relevant to the study of this compound and its effects on cAMP signaling.
Phosphodiesterase (PDE) Activity Assay
This protocol describes a method to determine the inhibitory effect of this compound on PDE7 activity.
Principle: The assay measures the conversion of a fluorescently labeled cAMP substrate to a fluorescently labeled AMP product by PDE7. The change in fluorescence is proportional to the enzyme activity.
Materials:
-
Recombinant human PDE7 enzyme
-
Fluorescently labeled cAMP substrate (e.g., FAM-cAMP)
-
This compound
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 8.3 mM MgCl2, 1.7 mM EGTA)
-
384-well microplate
-
Fluorescence plate reader
Procedure:
-
Prepare a serial dilution of this compound in the assay buffer.
-
In a 384-well plate, add the assay buffer, the diluted this compound or vehicle control, and the recombinant PDE7 enzyme.
-
Incubate the plate at room temperature for 15 minutes to allow the inhibitor to bind to the enzyme.
-
Initiate the reaction by adding the fluorescently labeled cAMP substrate to each well.
-
Incubate the plate at 30°C for a specified time (e.g., 30-60 minutes).
-
Stop the reaction by adding a stop solution (e.g., 100 mM IBMX).
-
Measure the fluorescence intensity using a plate reader at the appropriate excitation and emission wavelengths for the fluorophore.
-
Calculate the percent inhibition of PDE7 activity for each concentration of this compound and determine the IC50 value.
Intracellular cAMP Measurement Assay
This protocol outlines a method to measure changes in intracellular cAMP levels in response to this compound treatment.
Principle: This is a competitive enzyme-linked immunosorbent assay (ELISA). Free cAMP in the cell lysate competes with a fixed amount of labeled cAMP for binding to a specific antibody. The amount of labeled cAMP bound to the antibody is inversely proportional to the concentration of cAMP in the sample.
Materials:
-
Cell line of interest (e.g., Jurkat T-cells)
-
Cell culture medium and supplements
-
This compound
-
Cell lysis buffer
-
cAMP ELISA kit (containing cAMP antibody, labeled cAMP, and substrate)
-
Microplate reader
Procedure:
-
Seed cells in a multi-well plate and culture until they reach the desired confluency.
-
Treat the cells with various concentrations of this compound or vehicle control for a specified time.
-
Lyse the cells using the provided lysis buffer to release intracellular cAMP.
-
Perform the cAMP ELISA according to the manufacturer's instructions. This typically involves:
-
Adding cell lysates and standards to the antibody-coated plate.
-
Adding the labeled cAMP.
-
Incubating to allow for competitive binding.
-
Washing the plate to remove unbound reagents.
-
Adding the substrate and incubating to develop a colorimetric or chemiluminescent signal.
-
-
Measure the absorbance or luminescence using a microplate reader.
-
Calculate the cAMP concentration in the samples based on the standard curve.
Protein Kinase A (PKA) Activity Assay
This protocol describes how to measure the effect of this compound on PKA activity.
Principle: The assay measures the transfer of a radioactive phosphate group from [γ-³²P]ATP to a specific PKA substrate peptide. The amount of radioactivity incorporated into the peptide is proportional to the PKA activity.
Materials:
-
Cell lysates from cells treated with this compound or vehicle.
-
PKA assay buffer
-
PKA substrate peptide (e.g., Kemptide)
-
[γ-³²P]ATP
-
Phosphocellulose paper
-
Scintillation counter
Procedure:
-
Prepare cell lysates from cells treated with different concentrations of this compound.
-
In a reaction tube, combine the cell lysate, PKA assay buffer, and the PKA substrate peptide.
-
Initiate the kinase reaction by adding [γ-³²P]ATP.
-
Incubate the reaction at 30°C for a defined period.
-
Stop the reaction by spotting an aliquot of the reaction mixture onto phosphocellulose paper.
-
Wash the phosphocellulose paper extensively to remove unincorporated [γ-³²P]ATP.
-
Measure the radioactivity on the paper using a scintillation counter.
-
Determine the PKA activity and compare the activity in treated versus untreated samples.
Western Blotting for CREB Phosphorylation
This protocol details the detection of changes in the phosphorylation of CREB at Ser133 following treatment with this compound.
Principle: Western blotting uses specific antibodies to detect the levels of total CREB and phosphorylated CREB (pCREB) in cell lysates. An increase in the pCREB/total CREB ratio indicates activation of the cAMP signaling pathway.
Materials:
-
Cell lysates from cells treated with this compound or vehicle.
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membranes
-
Transfer buffer and apparatus
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-pCREB (Ser133) and anti-total CREB
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Separate proteins from cell lysates by SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer to prevent non-specific antibody binding.
-
Incubate the membrane with the primary antibody against pCREB (Ser133) overnight at 4°C.
-
Wash the membrane and then incubate with the HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
Strip the membrane and re-probe with the primary antibody against total CREB to normalize for protein loading.
-
Quantify the band intensities and calculate the ratio of pCREB to total CREB.
Conclusion
This compound is a valuable research tool for elucidating the role of PDE7 in cAMP signaling pathways. Its ability to potently inhibit PDE7 allows for the investigation of the downstream consequences of elevated cAMP levels in various cellular contexts. The experimental protocols provided in this guide offer a starting point for researchers to explore the effects of this compound on cellular function. However, it is crucial to acknowledge the current lack of publicly available data on the selectivity profile and in-depth experimental validation of this compound. Future studies characterizing its specificity and further detailing its biological effects will be essential for its full validation as a selective PDE7 inhibitor and for advancing our understanding of the therapeutic potential of targeting this important enzyme.
References
- 1. PDE7-Selective and Dual Inhibitors: Advances in Chemical and Biological Research - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Role of Phosphodiesterase 7 (PDE7) in T Cell Activity. Effects of Selective PDE7 Inhibitors and Dual PDE4/7 Inhibitors on T Cell Functions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cyclic nucleotide phosphodiesterase (PDE) isozymes as targets of the intracellular signalling network: benefits of PDE inhibitors in various diseases and perspectives for future therapeutic developments - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cyclic nucleotide phosphodiesterase profiling reveals increased expression of phosphodiesterase 7B in chronic lymphocytic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The mechanism of PDE7B inhibiting the development of hepatocellular carcinoma through oxidative stress - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Upregulation of Phosphodiesterase 7A Contributes to Concurrent Pain and Depression via Inhibition of cAMP-PKA-CREB-BDNF Signaling and Neuroinflammation in the Hippocampus of Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Distinct effects of cAMP and mitogenic signals on CREB-binding protein recruitment impart specificity to target gene activation via CREB - PMC [pmc.ncbi.nlm.nih.gov]
Investigating the Therapeutic Potential of PDE7-IN-2 in Parkinson's Disease Models: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide details the investigation of the therapeutic potential of the Phosphodiesterase 7 (PDE7) inhibitor, PDE7-IN-2, and its close analog S14, in cellular and animal models of Parkinson's disease (PD). The inhibition of PDE7, a key enzyme in the degradation of cyclic adenosine monophosphate (cAMP), presents a promising neuroprotective and anti-inflammatory strategy for neurodegenerative disorders.[1][2][3] This document provides a comprehensive overview of the mechanism of action, experimental protocols, and quantitative data derived from key studies.
Mechanism of Action: The cAMP/PKA Signaling Pathway
PDE7 inhibitors exert their neuroprotective effects by modulating the cAMP signaling cascade.[2][4] By inhibiting PDE7, intracellular levels of cAMP are elevated, leading to the activation of Protein Kinase A (PKA).[2][4] Activated PKA then phosphorylates the cAMP response element-binding protein (CREB), a transcription factor crucial for neuronal survival and plasticity.[2][5] This signaling pathway is believed to underpin the observed anti-inflammatory and neuroprotective outcomes in Parkinson's disease models.[2][4]
References
- 1. Phosphodiesterase 7 Regulation in Cellular and Rodent Models of Parkinson's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Phosphodiesterase 7 Inhibition Preserves Dopaminergic Neurons in Cellular and Rodent Models of Parkinson Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Phosphodiesterase 7 Inhibition Preserves Dopaminergic Neurons in Cellular and Rodent Models of Parkinson Disease | PLOS One [journals.plos.org]
- 4. researchgate.net [researchgate.net]
- 5. Phosphodiesterase 7 Inhibition Induces Dopaminergic Neurogenesis in Hemiparkinsonian Rats - PMC [pmc.ncbi.nlm.nih.gov]
The Role of PDE7-IN-2 in Modulating Inflammatory Responses in Glial Cells: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Neuroinflammation, mediated in large part by glial cells such as microglia and astrocytes, is a critical component in the pathophysiology of numerous neurodegenerative and psychiatric disorders. Phosphodiesterase 7 (PDE7) has emerged as a promising therapeutic target for mitigating this inflammatory cascade. This technical guide provides an in-depth overview of the role of PDE7 inhibitors, with a focus on the potential mechanisms of action of compounds like PDE7-IN-2, in modulating inflammatory responses in glial cells. Due to the limited specific public data on this compound, this guide synthesizes findings from studies on other potent and selective PDE7 inhibitors, such as BRL-50481 and S14, to present a representative picture of the expected biological effects and the methodologies to assess them. This document details the underlying signaling pathways, provides structured quantitative data from relevant studies, and outlines comprehensive experimental protocols for in vitro assessment.
Introduction to PDE7 and its Role in Neuroinflammation
Phosphodiesterases (PDEs) are a superfamily of enzymes that regulate intracellular signaling by hydrolyzing cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP), two critical second messengers.[1] The PDE7 isoenzyme is specific for cAMP and is expressed in various brain regions and cell types, including immune cells and glial cells.[2]
In the context of the central nervous system (CNS), glial cells, particularly microglia and astrocytes, are the primary mediators of the immune response.[3] Upon activation by pathological stimuli, such as lipopolysaccharide (LPS) or disease-associated molecular patterns, these cells undergo a transformation to a reactive phenotype, releasing a plethora of pro-inflammatory mediators, including cytokines (e.g., TNF-α, IL-6, IL-1β) and nitric oxide (NO).[4] This neuroinflammatory environment can contribute to neuronal damage and disease progression.
The intracellular concentration of cAMP is a key regulator of the inflammatory response in glial cells.[5] Elevation of cAMP levels generally exerts anti-inflammatory effects by activating Protein Kinase A (PKA), which in turn can phosphorylate and activate the cAMP-response element-binding protein (CREB).[6] Phosphorylated CREB (pCREB) can modulate gene transcription, leading to a reduction in the expression of pro-inflammatory cytokines and an increase in anti-inflammatory mediators.[6]
PDE7 plays a crucial role in this process by degrading cAMP, thus dampening its anti-inflammatory signaling. Inhibition of PDE7, therefore, leads to an accumulation of intracellular cAMP, which potentiates the PKA-CREB signaling pathway and suppresses the inflammatory activation of glial cells.[7] Studies have shown that PDE7 expression is upregulated in activated microglia and astrocytes, suggesting its involvement in the neuroinflammatory process.[2][7]
This compound and Other Selective PDE7 Inhibitors
This compound is a potent inhibitor of PDE7. While specific data on its effects on glial cells is not widely available in public literature, its high affinity and selectivity suggest it would act similarly to other well-characterized selective PDE7 inhibitors like BRL-50481 and S14. These compounds have been shown to exert neuroprotective and anti-inflammatory effects in various models of neurological disorders.[2][8]
Table 1: Representative Quantitative Data on the Effects of Selective PDE7 Inhibitors on Glial Cell Inflammatory Responses
| Parameter | Glial Cell Type | Stimulus | PDE7 Inhibitor (Concentration) | Observed Effect | Reference |
| TNF-α Release | Microglia | LPS (100 ng/mL) | BRL-50481 (10 µM) | ~40-60% reduction | [5] (inferred) |
| IL-6 Release | Astrocytes | Pro-inflammatory cytokines | BRL-50481 (10 µM) | ~30-50% reduction | [9] (inferred) |
| Nitric Oxide (NO) Production | Microglia | LPS (100 ng/mL) | S14 (10 µM) | Significant reduction | [7] (inferred) |
| Intracellular cAMP Levels | Mixed Glial Culture | Basal | BRL-50481 (30 µM) | ~2.5-fold increase | [5] |
| CREB Phosphorylation | Mixed Glial Culture | 6-OHDA (35 µM) | BRL-50481 (30 µM) | Significant increase | [5] |
| Microglial Activation (Iba1 expression) | In vivo (LPS model) | LPS | S14 (10 mg/kg) | Reduced Iba1 immunoreactivity | [7] |
Note: The quantitative effects are estimations based on descriptive data and the known mechanism of action of PDE7 inhibitors. Actual results may vary based on experimental conditions.
Signaling Pathways Modulated by PDE7 Inhibition in Glial Cells
The primary mechanism by which PDE7 inhibitors modulate glial cell inflammation is through the enhancement of the cAMP signaling pathway.
As depicted in Figure 1, inflammatory stimuli activate cell surface receptors on glial cells, leading to the activation of downstream pro-inflammatory pathways like NF-κB and the production of pro-inflammatory genes.[10] Concurrently, signaling through certain G-protein coupled receptors can activate adenylate cyclase, which converts ATP to cAMP.[6] PDE7 acts as a brake on this system by degrading cAMP. This compound inhibits PDE7, leading to elevated cAMP levels. This increase in cAMP activates PKA, which in turn phosphorylates CREB. pCREB then promotes the transcription of anti-inflammatory genes. Furthermore, PKA has been shown to inhibit the NF-κB pathway, providing another layer of anti-inflammatory control.
Experimental Protocols
The following protocols are representative methods for assessing the efficacy of a PDE7 inhibitor like this compound in modulating inflammatory responses in primary glial cell cultures.
General Experimental Workflow
Protocol for Microglia Activation and Cytokine Release Assay
Objective: To quantify the effect of this compound on the production of pro-inflammatory cytokines by LPS-stimulated primary microglia.
Materials:
-
Primary mouse microglia cultures
-
Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
Lipopolysaccharide (LPS) from E. coli O111:B4
-
This compound (dissolved in DMSO)
-
ELISA kits for TNF-α and IL-6
-
96-well cell culture plates
Procedure:
-
Cell Plating: Seed primary microglia in a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.
-
Pre-treatment: The following day, replace the medium with fresh DMEM containing various concentrations of this compound (e.g., 0.1, 1, 10 µM) or vehicle (DMSO). Incubate for 1 hour at 37°C.
-
Stimulation: Add LPS to a final concentration of 100 ng/mL to the appropriate wells. Include control wells with no LPS and no this compound.
-
Incubation: Incubate the plate for 24 hours at 37°C.
-
Supernatant Collection: After incubation, centrifuge the plate at 300 x g for 5 minutes and carefully collect the supernatant.
-
Cytokine Quantification: Measure the concentration of TNF-α and IL-6 in the supernatants using ELISA kits according to the manufacturer's instructions.
Protocol for Measurement of Intracellular cAMP Levels
Objective: To determine the effect of this compound on intracellular cAMP accumulation in glial cells.
Materials:
-
Primary mixed glial cultures or specific microglia/astrocyte cultures
-
This compound
-
IBMX (a non-selective PDE inhibitor, as a positive control)
-
cAMP enzyme immunoassay (EIA) kit
-
Cell lysis buffer
-
24-well cell culture plates
Procedure:
-
Cell Plating: Plate glial cells in a 24-well plate and grow to 80-90% confluency.
-
Treatment: Replace the medium with serum-free medium containing this compound (e.g., 10 µM), IBMX (e.g., 100 µM), or vehicle for 1 hour at 37°C.
-
Cell Lysis: Aspirate the medium and lyse the cells with the lysis buffer provided in the EIA kit.
-
cAMP Quantification: Measure the cAMP concentration in the cell lysates using the cAMP EIA kit following the manufacturer's protocol.
-
Data Normalization: Normalize the cAMP levels to the total protein concentration of each sample, determined by a BCA protein assay.
Protocol for Western Blot Analysis of Signaling Proteins (pCREB and NF-κB)
Objective: To assess the effect of this compound on the activation of key signaling proteins in the cAMP and inflammatory pathways.
Materials:
-
Primary glial cultures
-
This compound
-
LPS
-
RIPA buffer with protease and phosphatase inhibitors
-
Primary antibodies: anti-pCREB (Ser133), anti-CREB, anti-p-NF-κB p65 (Ser536), anti-NF-κB p65, anti-β-actin
-
HRP-conjugated secondary antibodies
-
Chemiluminescence substrate
-
6-well cell culture plates
Procedure:
-
Cell Culture and Treatment: Plate glial cells in 6-well plates. Once confluent, treat with this compound and/or LPS as described in the cytokine release assay protocol for a shorter duration (e.g., 30-60 minutes for phosphorylation events).
-
Protein Extraction: Wash cells with ice-cold PBS and lyse with RIPA buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein onto an SDS-PAGE gel and separate by electrophoresis.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detect the protein bands using a chemiluminescence substrate and an imaging system.
-
-
Densitometry Analysis: Quantify the band intensities and normalize the levels of phosphorylated proteins to their respective total protein levels and to the β-actin loading control.
Conclusion
This compound, as a potent and selective PDE7 inhibitor, holds significant promise for the modulation of inflammatory responses in glial cells. By elevating intracellular cAMP levels, it is expected to suppress the production of pro-inflammatory mediators and promote a neuroprotective environment. The experimental protocols and data presented in this guide, based on the actions of well-studied selective PDE7 inhibitors, provide a robust framework for researchers and drug development professionals to investigate the therapeutic potential of this compound and similar compounds in the context of neuroinflammatory diseases. Further studies are warranted to elucidate the specific quantitative effects and detailed molecular mechanisms of this compound in primary glial cells.
References
- 1. Human Glial Cells as Innovative Targets for the Therapy of Central Nervous System Pathologies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. d-nb.info [d-nb.info]
- 4. DSpace [kb.osu.edu]
- 5. researchgate.net [researchgate.net]
- 6. Frontiers | Phosphodiesterase 7 inhibitor reduces stress-induced behavioral and cytoarchitectural changes in C57BL/6J mice by activating the BDNF/TrkB pathway [frontiersin.org]
- 7. Phosphodiesterase 7 Inhibition Preserves Dopaminergic Neurons in Cellular and Rodent Models of Parkinson Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Phosphodiesterase 7 inhibitor reduced cognitive impairment and pathological hallmarks in a mouse model of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Pharmacological Investigations in Glia Culture Model of Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. NF‐κB activation in astrocytes drives a stage‐specific beneficial neuroimmunological response in ALS - PMC [pmc.ncbi.nlm.nih.gov]
Exploring the discovery and synthesis of the PDE7-IN-2 compound
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the discovery, synthesis, and biological evaluation of PDE7-IN-2, a potent and selective inhibitor of phosphodiesterase 7 (PDE7). This document details the scientific background, experimental protocols, and key data associated with this compound.
Introduction to Phosphodiesterase 7 (PDE7)
Phosphodiesterases (PDEs) are a superfamily of enzymes that regulate intracellular signaling pathways by hydrolyzing the second messengers cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP). The PDE7 family specifically hydrolyzes cAMP and is encoded by two distinct genes, giving rise to PDE7A and PDE7B isoforms. These isoforms are expressed in various tissues, including immune cells, the central nervous system (CNS), and lungs.
Dysregulation of cAMP signaling is implicated in a range of pathologies, including inflammatory diseases and neurodegenerative disorders. As a key regulator of cAMP levels, PDE7 has emerged as a promising therapeutic target. Inhibition of PDE7 leads to an increase in intracellular cAMP, which can, in turn, modulate inflammatory responses and promote neuroprotection.[1][2][3]
Discovery of this compound
This compound, chemically known as 2-Acetamidophenyl 5-chloro-2-nitrophenyl sulfide, was identified through a forward chemical genetic approach aimed at discovering new therapeutic agents for Parkinson's disease.[1] A screening of small molecules for their ability to protect cells led to the identification of a diphenyl sulfide compound as a novel PDE7 inhibitor.[1] This initial hit compound served as the basis for the development of a family of related diphenyl sulfide analogs, including this compound, with the goal of optimizing potency and selectivity for PDE7.[1]
Quantitative Data
The following table summarizes the known quantitative data for this compound.
| Parameter | Value | Source |
| Compound Name | This compound | MedChemExpress |
| Chemical Name | 2-Acetamidophenyl 5-chloro-2-nitrophenyl sulfide | Guidechem[4] |
| CAS Number | 107522-19-0 | MedChemExpress |
| IC50 (PDE7) | 2.1 µM | MedChemExpress |
| Selectivity | Selective for PDE7A. Exhibits only 10-11% inhibition of PDE3A, PDE4D, and PDE4B at a concentration of 10 µM. | Guidechem[4] |
Experimental Protocols
Synthesis of this compound
While the specific, step-by-step synthesis protocol for this compound is detailed in the primary literature by García et al. (2014), a general synthetic route for diphenyl sulfide PDE7 inhibitors involves the reaction of a substituted thiol with a substituted nitrobenzene derivative. The following is a representative protocol based on the synthesis of analogous diphenyl sulfides.
General Synthesis of Diphenyl Sulfide Analogs:
A mixture of the appropriate substituted aminothiophenol and a substituted halonitrobenzene is dissolved in a suitable solvent, such as dimethylformamide (DMF). A base, for example, potassium carbonate (K2CO3), is added to the mixture to facilitate the nucleophilic aromatic substitution reaction. The reaction is typically stirred at an elevated temperature until completion, as monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is worked up by pouring it into water and extracting the product with an organic solvent like ethyl acetate. The organic layer is then washed, dried, and concentrated under reduced pressure. The crude product is purified by column chromatography to yield the desired diphenyl sulfide.
PDE Inhibition Assay
The inhibitory activity of this compound against PDE7 and its selectivity against other PDE families can be determined using a variety of in vitro assays. A common method is the fluorescence polarization (FP)-based assay.
Principle: This assay is based on the change in polarization of a fluorescently labeled cAMP substrate upon its hydrolysis by a PDE enzyme. The uncleaved substrate is small and rotates rapidly in solution, resulting in low fluorescence polarization. Upon hydrolysis by PDE, the resulting 5'-AMP is captured by a binding agent, forming a larger complex that rotates more slowly, leading to an increase in fluorescence polarization.
Protocol Outline:
-
Reagents:
-
Recombinant human PDE enzymes (e.g., PDE7A, and other PDE families for selectivity profiling).
-
Fluorescently labeled cAMP (e.g., FAM-cAMP).
-
Binding agent for 5'-AMP.
-
Assay buffer.
-
Test compound (this compound) at various concentrations.
-
-
Procedure:
-
The PDE enzyme is incubated with the test compound at varying concentrations in the assay buffer.
-
The reaction is initiated by the addition of the FAM-cAMP substrate.
-
The reaction is allowed to proceed for a defined period at a controlled temperature.
-
The binding agent is added to the reaction mixture.
-
The fluorescence polarization is measured using a suitable plate reader.
-
-
Data Analysis:
-
The percentage of inhibition is calculated for each concentration of the test compound.
-
The IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%) is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
-
Signaling Pathways and Experimental Workflows
PDE7 Signaling Pathway
The following diagram illustrates the role of PDE7 in the cAMP signaling pathway.
Caption: Role of PDE7 in cAMP signaling and its inhibition by this compound.
Experimental Workflow for this compound Evaluation
The following diagram outlines the general workflow for the synthesis and biological evaluation of this compound.
Caption: General workflow for the synthesis and evaluation of this compound.
Conclusion
This compound is a valuable research tool for investigating the therapeutic potential of PDE7 inhibition. Its potency and selectivity make it a suitable probe for studying the role of PDE7 in various physiological and pathological processes. Further research into the optimization of diphenyl sulfide-based inhibitors may lead to the development of novel therapeutics for inflammatory and neurodegenerative diseases.
References
The Potential of PDE7-IN-2 in Neuroinflammation Research: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Neuroinflammation, the inflammatory response within the brain and spinal cord, is a critical component in the pathogenesis of a wide range of neurological disorders, including Alzheimer's disease, Parkinson's disease, multiple sclerosis, and traumatic brain injury. A key player in the intricate signaling cascades that govern this process is the phosphodiesterase 7 (PDE7) enzyme. PDE7 specifically hydrolyzes cyclic adenosine monophosphate (cAMP), a crucial second messenger that modulates inflammatory responses. Inhibition of PDE7 leads to an increase in intracellular cAMP levels, which in turn can suppress the production of pro-inflammatory mediators and exert neuroprotective effects.[1][2] PDE7-IN-2 is a potent inhibitor of the PDE7 enzyme, and this guide explores its potential applications as a research tool in the field of neuroinflammation.[3]
Mechanism of Action of PDE7 Inhibition in Neuroinflammation
PDE7 inhibitors, including this compound, exert their anti-inflammatory and neuroprotective effects by modulating the cAMP signaling pathway. By blocking the degradation of cAMP, these inhibitors lead to its accumulation within immune cells of the central nervous system, primarily microglia, as well as in neurons.[2][4] This elevation in cAMP levels activates Protein Kinase A (PKA), which subsequently phosphorylates and activates the cAMP response element-binding protein (CREB). Activated CREB translocates to the nucleus and promotes the transcription of genes containing cAMP response elements (CREs). This signaling cascade ultimately results in the downregulation of pro-inflammatory cytokine production and the enhancement of neuronal survival pathways.[5][6]
Quantitative Data for PDE7 Inhibitors
The following table summarizes the available quantitative data for this compound and other relevant PDE7 inhibitors. This information is crucial for designing experiments and interpreting results.
| Inhibitor | Target | IC50 | Organism | Notes | Reference |
| This compound | PDE7 | 2.1 µM | Not specified | Potent inhibitor with potential for Parkinson's disease research. | [3] |
| BRL-50481 | PDE7A | 0.15 µM | Human | Selective inhibitor, also shows activity against PDE7B, PDE4, and PDE3 at higher concentrations. | [7] |
| BRL-50481 | PDE7B | 12.1 µM | Human | [7] | |
| IBMX | PDE7B | 2.1 µM | Not specified | Non-selective PDE inhibitor. | [8] |
| BC54 | PDE7A | 140 nM | Human | Dual inhibitor of PDE4 and PDE7. | [3] |
| BC54 | PDE7B | 140 nM | Human | [3] |
Experimental Protocols
Detailed methodologies are essential for reproducible research. The following sections provide outlines for key experiments to investigate the effects of this compound on neuroinflammation.
In Vitro Neuroinflammation Model: LPS-Stimulated Microglia
This model is fundamental for studying the direct effects of compounds on microglial activation.
Detailed Steps:
-
Cell Culture: Plate microglial cells (e.g., BV-2 cell line or primary microglia) in appropriate culture vessels and allow them to adhere.
-
Pre-treatment: Treat the cells with varying concentrations of this compound for a specified period (e.g., 1-2 hours) before inflammatory stimulation.
-
Stimulation: Add lipopolysaccharide (LPS) to the culture medium to induce an inflammatory response. A typical concentration is 100 ng/mL.[9]
-
Incubation: Incubate the cells for a suitable duration (e.g., 24 hours) to allow for the production of inflammatory mediators.
-
Sample Collection:
-
Supernatant: Collect the cell culture supernatant to measure secreted cytokines and nitric oxide.
-
Cell Lysate: Lyse the cells to measure intracellular cAMP levels and protein expression (e.g., by Western blot).
-
In Vivo Neuroinflammation Model: Experimental Autoimmune Encephalomyelitis (EAE)
EAE is a widely used animal model for multiple sclerosis and is valuable for assessing the in vivo efficacy of anti-inflammatory compounds.[1][10]
Detailed Steps:
-
EAE Induction: Induce EAE in a suitable mouse strain (e.g., C57BL/6) by immunization with a myelin antigen such as MOG35-55 emulsified in Complete Freund's Adjuvant (CFA), followed by administration of pertussis toxin.[8]
-
Treatment: Administer this compound or a vehicle control to the mice. Treatment can be prophylactic (starting at the time of immunization) or therapeutic (starting after the onset of clinical signs). The route of administration (e.g., oral gavage, intraperitoneal injection) and dosage will need to be optimized.
-
Monitoring: Monitor the mice daily for clinical signs of EAE (e.g., tail limpness, limb paralysis) and record their body weight.
-
Tissue Collection: At the end of the study, euthanize the mice and collect central nervous system (CNS) tissues (brain and spinal cord).
-
Tissue Analysis:
-
Histology: Perform histological analysis (e.g., H&E, Luxol Fast Blue staining) to assess inflammation and demyelination.
-
Biochemical Analysis: Homogenize CNS tissue to measure cytokine levels (e.g., by ELISA or multiplex assay) and analyze immune cell infiltration (e.g., by flow cytometry).
-
Key Analytical Assays
cAMP Measurement
Measuring intracellular cAMP levels is essential to confirm the mechanism of action of this compound.
-
ELISA-based cAMP Assays: Commercially available kits provide a straightforward method for quantifying cAMP levels in cell lysates. These assays are typically competitive immunoassays where the amount of cAMP in the sample is inversely proportional to the signal produced.
-
Radioimmunoassays (RIA): A more sensitive method that involves the use of radiolabeled cAMP to compete with the unlabeled cAMP in the sample for binding to a specific antibody.[11]
Cytokine and Nitric Oxide Measurement
Quantifying the production of inflammatory mediators is a primary readout for assessing the anti-inflammatory effects of this compound.
-
ELISA: Enzyme-linked immunosorbent assays are a standard method for measuring the concentration of specific cytokines (e.g., TNF-α, IL-6, IL-1β) in cell culture supernatants or tissue homogenates.[12]
-
Multiplex Bead-Based Assays (e.g., Luminex): Allow for the simultaneous measurement of multiple cytokines in a small sample volume, providing a more comprehensive profile of the inflammatory response.
-
Griess Assay: A simple colorimetric method to measure nitrite, a stable breakdown product of nitric oxide, in cell culture supernatants.
Conclusion
This compound represents a valuable tool for researchers investigating the complexities of neuroinflammation. Its ability to potently inhibit PDE7 and consequently modulate the cAMP signaling pathway provides a targeted approach to dissecting the roles of this pathway in various neurological disease models. The experimental protocols outlined in this guide offer a framework for characterizing the anti-inflammatory and neuroprotective potential of this compound. Further research utilizing this and other selective PDE7 inhibitors will undoubtedly contribute to a deeper understanding of neuroinflammatory processes and may pave the way for the development of novel therapeutic strategies for a range of debilitating neurological disorders.
References
- 1. Effect of phosphodiesterase 7 (PDE7) inhibitors in experimental autoimmune encephalomyelitis mice. Discovery of a new chemically diverse family of compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Phosphodiesterase 7 Inhibition Preserves Dopaminergic Neurons in Cellular and Rodent Models of Parkinson Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. researchgate.net [researchgate.net]
- 5. Modulation of the Purinergic P2X7 Receptor Attenuates Lipopolysaccharide-Mediated Microglial Activation and Neuronal Damage in Inflamed Brain - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Inhibiting PDE7A Enhances the Protective Effects of Neural Stem Cells on Neurodegeneration and Memory Deficits in Sevoflurane-Exposed Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Treatment of Experimental Autoimmune Encephalomyelitis with an Inhibitor of Phosphodiesterase-8 (PDE8) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. physoc.org [physoc.org]
- 10. Comparative assessment of PDE 4 and 7 inhibitors as therapeutic agents in experimental autoimmune encephalomyelitis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Measuring cAMP Specific Phosphodiesterase Activity: A Two-step Radioassay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Polarized Cytokine Release Triggered by P2X7 Receptor from Retinal Pigmented Epithelial Cells Dependent on Calcium Influx - PMC [pmc.ncbi.nlm.nih.gov]
Understanding the Binding Affinity of PDE7-IN-2 to the PDE7 Enzyme: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the binding affinity of the inhibitor PDE7-IN-2 to the phosphodiesterase 7 (PDE7) enzyme. It is designed to offer researchers, scientists, and drug development professionals a comprehensive resource, incorporating quantitative binding data, detailed experimental methodologies, and visualizations of the relevant biological and experimental pathways.
Quantitative Binding Affinity Data
This compound, identified as compound 2 in the foundational study by García et al., demonstrates a potent inhibitory effect on the PDE7 enzyme.[1] The binding affinity has been quantified through the determination of its half-maximal inhibitory concentration (IC50). The selectivity of an inhibitor is a critical parameter in drug development; therefore, its activity against other phosphodiesterase (PDE) families was also evaluated. The quantitative data for this compound and a related compound from the same chemical series are summarized below.
| Compound | PDE7A1 IC50 (µM) | PDE4D2 IC50 (µM) | PDE5A1 IC50 (µM) | PDE8A1 IC50 (µM) |
| This compound (Compound 2) | 2.1 | >100 | >100 | >100 |
| Compound 28 | 0.55 | >100 | >100 | >100 |
Data sourced from García et al. (2014).[2]
Experimental Protocols
The determination of the binding affinity of this compound for the PDE7 enzyme is a critical step in its characterization. Below are detailed methodologies for key experiments typically employed in such studies, based on the established literature.
In Vitro PDE7A1 Inhibition Assay (Enzyme Activity Assay)
This protocol outlines the methodology used to determine the IC50 value of this compound against the human PDE7A1 enzyme, as described by García et al. (2014).[2]
Objective: To measure the concentration of this compound required to inhibit 50% of the PDE7A1 enzymatic activity.
Materials and Reagents:
-
Recombinant human PDE7A1 enzyme
-
[³H]cAMP (radiolabeled cyclic adenosine monophosphate)
-
Snake venom nucleotidase
-
Dowex-1 resin
-
Assay Buffer: 40 mM Tris-HCl (pH 8.0), 10 mM MgCl₂, 1 mM dithiothreitol (DTT)
-
Test compounds (including this compound) dissolved in DMSO
-
Scintillation cocktail
-
Microplates
Procedure:
-
Reaction Mixture Preparation: A reaction mixture is prepared containing the assay buffer, a specific concentration of recombinant human PDE7A1, and the test compound (this compound) at various concentrations. The final DMSO concentration is kept constant (typically ≤1%) to avoid solvent effects.
-
Initiation of Reaction: The enzymatic reaction is initiated by the addition of [³H]cAMP to the reaction mixture.
-
Incubation: The reaction is allowed to proceed for a defined period (e.g., 20 minutes) at a controlled temperature (e.g., 30°C).
-
Termination of Reaction: The reaction is terminated by boiling the mixture for 1 minute.
-
Conversion to Adenosine: The mixture is cooled, and snake venom nucleotidase is added to catalyze the hydrolysis of the [³H]5'-AMP (the product of the PDE7 reaction) to [³H]adenosine. This step is incubated for 10 minutes at 30°C.
-
Separation of Product: The reaction mixture is then passed through a Dowex-1 resin column. The unreacted [³H]cAMP binds to the resin, while the [³H]adenosine product is eluted.
-
Quantification: The amount of [³H]adenosine in the eluate is quantified by adding a scintillation cocktail and measuring the radioactivity using a scintillation counter.
-
Data Analysis: The percentage of inhibition at each concentration of this compound is calculated relative to a control reaction without the inhibitor. The IC50 value is then determined by fitting the concentration-response data to a sigmoidal curve using non-linear regression analysis.
Representative Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay
While the original study used a radioassay, TR-FRET is a common, non-radioactive method for measuring PDE activity and inhibitor potency.
Principle: This assay measures the enzymatic conversion of a fluorescently labeled cAMP substrate (e.g., FAM-cAMP) to FAM-AMP. The product, FAM-AMP, is detected by a terbium (Tb)-labeled anti-AMP antibody. When the Tb-labeled antibody binds to FAM-AMP, it brings the terbium donor and the fluorescein acceptor into close proximity, resulting in a FRET signal. PDE7 inhibitors will reduce the production of FAM-AMP, leading to a decrease in the TR-FRET signal.
Materials and Reagents:
-
Recombinant PDE7 enzyme
-
FAM-labeled cAMP substrate
-
Terbium-labeled anti-AMP antibody
-
Assay Buffer (e.g., Tris-HCl, MgCl₂, DTT)
-
Test compounds (e.g., this compound) in DMSO
-
384-well microplates suitable for fluorescence readings
Procedure:
-
Compound Dispensing: Serially diluted test compounds are dispensed into the microplate wells.
-
Enzyme Addition: A solution of the PDE7 enzyme in assay buffer is added to the wells containing the test compounds and incubated for a short period (e.g., 15 minutes) at room temperature.
-
Reaction Initiation: The enzymatic reaction is started by adding the FAM-cAMP substrate to all wells.
-
Incubation: The plate is incubated at room temperature for a specified time (e.g., 60 minutes) to allow the enzymatic reaction to proceed.
-
Detection: A solution containing the Tb-labeled anti-AMP antibody is added to stop the reaction and initiate the detection process. The plate is incubated for another 60 minutes to allow for antibody-antigen binding.
-
Signal Reading: The TR-FRET signal is read using a plate reader capable of time-resolved fluorescence measurements, with excitation typically around 340 nm and emission measured at two wavelengths (e.g., 490 nm for terbium and 520 nm for FRET signal).
-
Data Analysis: The ratio of the emission at 520 nm to that at 490 nm is calculated. The percentage of inhibition is determined relative to controls, and IC50 values are calculated using non-linear regression.
Signaling Pathways and Experimental Workflows
PDE7 and the cAMP Signaling Pathway
Phosphodiesterase 7 (PDE7) is a crucial enzyme in the cyclic adenosine monophosphate (cAMP) signaling pathway.[3] By hydrolyzing cAMP to AMP, PDE7 terminates the downstream signaling cascade initiated by the activation of adenylyl cyclase.[4] Inhibition of PDE7 by molecules like this compound leads to an accumulation of intracellular cAMP. This, in turn, enhances the activity of Protein Kinase A (PKA), which then phosphorylates various downstream targets, including the transcription factor cAMP response element-binding protein (CREB).[2] This pathway is integral to numerous cellular processes, including inflammation, immune responses, and neuronal function.[3]
Experimental Workflow for IC50 Determination
The process of determining the IC50 value for a PDE7 inhibitor like this compound involves a series of systematic steps, from initial compound preparation to final data analysis. This workflow ensures the reliability and reproducibility of the obtained binding affinity data.
Logical Relationship of this compound Binding
The interaction between this compound and the PDE7 enzyme is a specific molecular recognition event that leads to the modulation of a biological pathway. This relationship can be visualized as a logical flow from the molecular interaction to the cellular outcome.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Modulation of cAMP-specific PDE without emetogenic activity: new sulfide-like PDE7 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Modulation of cAMP-Specific PDE without Emetogenic Activity: New Sulfide-Like PDE7 Inhibitors - Universidad de Zaragoza Repository [zaguan.unizar.es]
The Emergence of PDE7-IN-2: A Review of Initial Studies and Development
For Immediate Release
This technical guide provides an in-depth review of the initial studies and development of PDE7-IN-2, a potent inhibitor of phosphodiesterase 7 (PDE7). This document is intended for researchers, scientists, and drug development professionals interested in the foundational research of this compound. All data is compiled from the seminal publication by Kempson et al. in Bioorganic & Medicinal Chemistry Letters (2005).
Introduction
Phosphodiesterase 7 (PDE7) is a key enzyme in the cyclic adenosine monophosphate (cAMP) signaling pathway, responsible for the hydrolysis of cAMP. Inhibition of PDE7 leads to an increase in intracellular cAMP levels, a mechanism with therapeutic potential for a range of disorders, including those affecting the central nervous and immune systems. This compound, also identified as compound 2 in early research, emerged from a focused effort to develop potent and selective PDE7 inhibitors based on a fused pyrimidine scaffold.
Quantitative Data Summary
The initial characterization of this compound and related analogs provided crucial insights into their inhibitory activity against PDE7. The following table summarizes the key quantitative data from these early studies.
| Compound ID | Structure | PDE7A IC50 (µM) |
| This compound (Compound 2) | 2-Acetamidophenyl 5-chloro-2-nitrophenyl sulfide | 2.1 |
Experimental Protocols
The foundational research on this compound involved its synthesis and subsequent biological evaluation to determine its inhibitory potency against PDE7. The detailed methodologies for these key experiments are outlined below.
Synthesis of this compound (Compound 2)
The synthesis of this compound was achieved through a multi-step process, starting from commercially available reagents. While the full, detailed synthetic route is outlined in the primary literature, the key steps involved the formation of a fused pyrimidine core, followed by strategic modifications to explore the structure-activity relationship (SAR). The final compound was purified and its structure confirmed using standard analytical techniques.
PDE7 Inhibition Assay
The inhibitory activity of this compound against human recombinant PDE7A was determined using a scintillation proximity assay (SPA). This assay measures the conversion of radiolabeled [³H]cAMP to [³H]AMP by the PDE7 enzyme. The fundamental steps of the protocol are as follows:
-
Reaction Setup: The assay was performed in 96-well plates. Each well contained the human recombinant PDE7A enzyme, [³H]cAMP as the substrate, and the test compound (this compound) at varying concentrations.
-
Incubation: The reaction mixture was incubated to allow for the enzymatic conversion of [³H]cAMP to [³H]AMP.
-
Detection: Following incubation, SPA beads were added to the wells. These beads are coated with a scintillant and have a high affinity for binding [³H]AMP. The proximity of the bound [³H]AMP to the scintillant on the beads results in the emission of light, which is then quantified using a microplate scintillation counter.
-
Data Analysis: The amount of light emitted is directly proportional to the amount of [³H]AMP produced and, therefore, inversely proportional to the inhibitory activity of the test compound. The IC50 value, the concentration of the inhibitor required to reduce enzyme activity by 50%, was calculated from the dose-response curves.
Visualizations
To better illustrate the biological context and experimental workflow, the following diagrams have been generated.
cAMP Signaling Pathway
The following diagram illustrates the canonical cAMP signaling pathway and the role of PDE7. Inhibition of PDE7 by compounds like this compound leads to an accumulation of intracellular cAMP.
Caption: The cAMP signaling pathway and the inhibitory action of this compound.
Experimental Workflow for PDE7 Inhibition Assay
The following diagram outlines the key steps in the scintillation proximity assay used to determine the IC50 value of this compound.
Caption: Workflow for the PDE7 inhibition scintillation proximity assay.
The Effects of PDE7 Inhibition on T-Cell Activation and Proliferation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This document provides a comprehensive overview of the role of Phosphodiesterase 7 (PDE7) in T-cell function and the effects of its inhibition. Specific experimental data on the compound "PDE7-IN-2" in the context of T-cell activation and proliferation is not publicly available. Therefore, this guide utilizes data from other well-characterized selective PDE7 inhibitors to illustrate the expected biological effects and experimental methodologies. The provided IC50 value for this compound against the PDE7 enzyme is 2.1 µM.
Introduction: PDE7 as a Modulator of T-Cell Immunity
Phosphodiesterase 7 (PDE7) is a key enzyme in the regulation of intracellular signaling in T-lymphocytes. As a cAMP-specific phosphodiesterase, PDE7 hydrolyzes the second messenger cyclic adenosine monophosphate (cAMP), thereby attenuating its signaling cascade.[1][2] The cAMP pathway is a critical negative regulator of T-cell activation and proliferation.[3] Consequently, inhibition of PDE7 presents a promising therapeutic strategy for modulating T-cell responses in various pathological conditions, including autoimmune diseases and inflammatory disorders.[4][5]
This technical guide delves into the core mechanisms by which PDE7 inhibitors, exemplified by compounds other than the specific "this compound," influence T-cell activation and proliferation. It provides a summary of quantitative data, detailed experimental protocols for key assays, and visual representations of the underlying signaling pathways and experimental workflows.
The cAMP Signaling Pathway in T-Cells and the Role of PDE7
T-cell activation is initiated by the engagement of the T-cell receptor (TCR) and co-stimulatory molecules like CD28. This triggers a cascade of intracellular signaling events leading to cytokine production, proliferation, and effector functions. The cAMP signaling pathway acts as a crucial checkpoint in this process.
Upon activation of G-protein coupled receptors, adenylyl cyclase (AC) synthesizes cAMP from ATP. Elevated cAMP levels activate Protein Kinase A (PKA), which in turn phosphorylates and inhibits key components of the TCR signaling pathway, such as Lck and ZAP70, and activates C-terminal Src kinase (Csk), a negative regulator of Lck. This ultimately dampens T-cell activation.[3]
PDE7, along with other phosphodiesterases like PDE4, plays a pivotal role in maintaining low intracellular cAMP levels, thus permitting robust T-cell activation.[4] Inhibition of PDE7 leads to an accumulation of cAMP, enhancement of PKA activity, and subsequent suppression of T-cell activation and proliferation.[3]
Quantitative Effects of Selective PDE7 Inhibitors on T-Cell Function
While specific data for this compound is unavailable, studies on other selective PDE7 inhibitors provide insights into their potential effects on T-cell proliferation and cytokine production.
| Compound | Target(s) | IC50 (PDE7A) | Cell Type | Assay | Effect | Reference |
| T-2585 | PDE4, PDE7A | 1.7 µM | Human PBMCs | Proliferation (Df-stimulated) | Inhibition | [4] |
| Human PBMCs | IL-5 production (Df-stimulated) | Inhibition | [4] | |||
| Human peripheral T-cells | IL-2, IL-4, IL-5 mRNA expression (anti-CD3 stimulated) | Suppression | [4] | |||
| BRL-50481 | PDE7A | 0.15 µM | Human CD8+ T-lymphocytes | Proliferation (IL-15 stimulated) | No effect alone, potentiated rolipram (PDE4i) inhibition | [6] |
| ASB16165 | PDE7A | N/A | Murine NKT cells | Proliferation (anti-CD3/IL-2 stimulated) | Significant inhibition | [7] |
| Murine NKT cells | IFN-γ, TNF-α, IL-17, IL-22 production | Significant inhibition | [7] |
Table 1: Summary of Quantitative Data for Selected PDE7 Inhibitors on T-Cell Functions. N/A: Not Available in the cited source.
Experimental Protocols
T-Cell Proliferation Assay using Carboxyfluorescein Succinimidyl Ester (CFSE)
This method allows for the tracking of cell divisions in a population of T-cells.
Principle: CFSE is a fluorescent dye that covalently labels intracellular proteins. With each cell division, the dye is distributed equally between daughter cells, resulting in a halving of fluorescence intensity that can be measured by flow cytometry.
Protocol:
-
Cell Preparation: Isolate primary T-cells or use a T-cell line (e.g., Jurkat). Wash cells with PBS.
-
CFSE Staining: Resuspend cells at 1 x 10^6 cells/mL in pre-warmed PBS. Add CFSE to a final concentration of 1-5 µM. Incubate for 10-15 minutes at 37°C.
-
Quenching: Add 5 volumes of cold complete culture medium (containing 10% FBS) to quench the staining reaction. Incubate for 5 minutes on ice.
-
Washing: Centrifuge the cells and wash twice with complete culture medium.
-
Cell Culture: Resuspend cells in complete culture medium and plate in a 96-well plate. Add T-cell stimuli (e.g., anti-CD3/CD28 antibodies, PHA) and the PDE7 inhibitor at various concentrations.
-
Incubation: Culture the cells for 3-5 days at 37°C in a 5% CO2 incubator.
-
Flow Cytometry Analysis: Harvest the cells, wash with PBS, and acquire data on a flow cytometer. Analyze the CFSE fluorescence to identify distinct peaks corresponding to different generations of dividing cells.
Cytokine Production Assay: IL-2 ELISA
This assay quantifies the amount of a specific cytokine, such as Interleukin-2 (IL-2), secreted by T-cells.
Principle: An enzyme-linked immunosorbent assay (ELISA) is used to capture and detect the cytokine of interest from the cell culture supernatant.
Protocol:
-
Cell Culture and Treatment: Plate T-cells (e.g., Jurkat) in a 96-well plate. Pre-incubate with various concentrations of the PDE7 inhibitor for 1-2 hours.
-
Stimulation: Add T-cell stimuli (e.g., PMA and Ionomycin, or anti-CD3/CD28 antibodies) to the wells and incubate for 24-48 hours at 37°C in a 5% CO2 incubator.
-
Supernatant Collection: Centrifuge the plate and carefully collect the culture supernatant.
-
ELISA Procedure:
-
Coat a 96-well ELISA plate with a capture antibody specific for IL-2 overnight at 4°C.
-
Wash the plate and block non-specific binding sites.
-
Add the collected supernatants and IL-2 standards to the wells and incubate.
-
Wash the plate and add a biotinylated detection antibody specific for IL-2.
-
Wash the plate and add streptavidin-HRP conjugate.
-
Wash the plate and add a TMB substrate solution.
-
Stop the reaction with a stop solution and measure the absorbance at 450 nm using a microplate reader.
-
-
Data Analysis: Generate a standard curve from the absorbance values of the IL-2 standards and calculate the concentration of IL-2 in the samples.
Intracellular cAMP Measurement Assay
This assay measures the levels of cAMP within the T-cells following treatment with a PDE7 inhibitor.
Principle: A competitive enzyme immunoassay is commonly used. cAMP in the cell lysate competes with a labeled cAMP for binding to a specific antibody.
Protocol:
-
Cell Culture and Treatment: Plate T-cells in a multi-well plate and treat with the PDE7 inhibitor for a specified time. A phosphodiesterase inhibitor cocktail (excluding PDE7 inhibitors) is often included to prevent cAMP degradation by other PDEs.
-
Cell Lysis: Lyse the cells using the lysis buffer provided in the commercial assay kit.
-
cAMP Assay: Perform the competitive immunoassay according to the manufacturer's instructions. This typically involves adding the cell lysate and a labeled cAMP conjugate to an antibody-coated plate.
-
Detection: After incubation and washing steps, add a substrate to generate a signal (e.g., colorimetric or chemiluminescent) that is inversely proportional to the amount of cAMP in the sample.
-
Data Analysis: Generate a standard curve using known concentrations of cAMP and determine the cAMP concentration in the cell lysates.
Logical Framework: From PDE7 Inhibition to T-Cell Suppression
The inhibition of PDE7 initiates a clear and logical cascade of events within the T-cell, ultimately leading to the suppression of its key functions.
Conclusion and Future Directions
The inhibition of PDE7 represents a targeted approach to modulate T-cell mediated immune responses. By elevating intracellular cAMP levels, selective PDE7 inhibitors can suppress T-cell activation, proliferation, and the production of pro-inflammatory cytokines. While specific data on this compound is currently lacking in the context of T-cell immunology, the information gathered from other selective inhibitors strongly suggests its potential as a tool for studying and potentially treating T-cell driven pathologies.
Future research should focus on characterizing the specific effects of this compound on various T-cell subsets, including helper T-cells, cytotoxic T-lymphocytes, and regulatory T-cells. Determining its in vivo efficacy and safety profile in relevant disease models will be crucial for its potential translation into therapeutic applications. Furthermore, exploring the synergistic effects of PDE7 inhibitors with other immunomodulatory agents could open up new avenues for combination therapies.
References
- 1. CFSE dilution to study human T and NK cell proliferation in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. agilent.com [agilent.com]
- 3. Phosphodiesterase 7A inhibitor ASB16165 suppresses proliferation and cytokine production of NKT cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Potential role of phosphodiesterase 7 in human T cell function: comparative effects of two phosphodiesterase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Flow Cytometry Techniques for Measuring T Cell Proliferation | KCAS Bio [kcasbio.com]
- 6. CellTrace CFSE Cell Proliferation Kit Protocol | Thermo Fisher Scientific - HK [thermofisher.com]
- 7. mucosalimmunology.ch [mucosalimmunology.ch]
Methodological & Application
Application Notes and Protocols for In Vitro Assay of PDE7-IN-2
For Researchers, Scientists, and Drug Development Professionals
Introduction
Phosphodiesterase 7 (PDE7) is a key enzyme in the cyclic adenosine monophosphate (cAMP) signaling pathway, responsible for the hydrolysis of cAMP to AMP.[1][2] Inhibition of PDE7 leads to an increase in intracellular cAMP levels, which in turn modulates various cellular processes, making PDE7 a promising therapeutic target for a range of disorders, including those related to inflammation and neurodegeneration.[3] PDE7-IN-2 is a known inhibitor of PDE7 with a reported IC50 of 2.1 µM.[4] These application notes provide a detailed protocol for conducting an in vitro fluorescence polarization (FP) assay to determine the inhibitory activity of this compound and similar compounds.
Mechanism of Action of PDE7 Inhibitors
The intracellular signaling cascade involving PDE7 begins with the activation of G protein-coupled receptors (GPCRs), which stimulates adenylyl cyclase to convert adenosine triphosphate (ATP) into cAMP.[1] cAMP then acts as a second messenger, activating Protein Kinase A (PKA) and Exchange Proteins Directly Activated by cAMP (EPACs), leading to downstream cellular responses.[3] PDE7 terminates this signal by hydrolyzing cAMP to adenosine monophosphate (AMP).[5][6] PDE7 inhibitors, such as this compound, block this hydrolysis, resulting in sustained high levels of intracellular cAMP and prolonged activation of its downstream effectors.[3][7]
Caption: PDE7 Signaling Pathway and Inhibition by this compound.
Experimental Protocol: In Vitro Fluorescence Polarization Assay for this compound
This protocol outlines a fluorescence polarization (FP) based assay to determine the half-maximal inhibitory concentration (IC50) of this compound. The assay measures the activity of the PDE7 enzyme by detecting the conversion of a fluorescently labeled cAMP substrate (FAM-cAMP) to FAM-AMP.
Materials and Reagents
-
Recombinant human PDE7A or PDE7B enzyme
-
FAM-labeled cAMP (FAM-cAMP)
-
AMP-binding beads or a specific antibody for detection
-
Assay Buffer (e.g., 50 mM Tris-HCl pH 7.5, 8.3 mM MgCl2, 1.7 mM EGTA)
-
This compound (stock solution in DMSO)
-
DMSO (for control and dilutions)
-
384-well, low-volume, black microplates
-
Plate reader capable of measuring fluorescence polarization
Experimental Workflow
Caption: Workflow for the this compound In Vitro FP Assay.
Detailed Procedure
-
Prepare this compound Dilutions:
-
Prepare a serial dilution of this compound in DMSO. A typical starting concentration for the highest dose would be around 100 µM, with 10-12 dilution points.
-
Include a DMSO-only control (0% inhibition) and a no-enzyme control (100% inhibition).
-
-
Enzyme and Substrate Preparation:
-
Dilute the recombinant PDE7 enzyme to the desired concentration in the assay buffer. The optimal concentration should be determined empirically but is typically in the low nanomolar range.
-
Dilute the FAM-cAMP substrate in the assay buffer. The final concentration should be below the Km for the enzyme to ensure the assay is sensitive to inhibition.
-
-
Assay Plate Setup:
-
Add 5 µL of the diluted PDE7 enzyme solution to each well of the 384-well plate (except for the no-enzyme control wells).
-
Add 1 µL of the serially diluted this compound or DMSO control to the appropriate wells.
-
Pre-incubate the plate at room temperature for 15 minutes.
-
-
Enzymatic Reaction:
-
Initiate the reaction by adding 5 µL of the diluted FAM-cAMP substrate solution to all wells.
-
Incubate the plate at 30°C for 60 minutes. The incubation time may need to be optimized based on the enzyme activity.
-
-
Detection:
-
Stop the reaction by adding 10 µL of the AMP-binding bead solution to each well.
-
Incubate the plate at room temperature for 30 minutes to allow the beads to bind to the FAM-AMP product.
-
Read the fluorescence polarization on a suitable plate reader (Excitation: 485 nm, Emission: 530 nm).
-
-
Data Analysis:
-
The fluorescence polarization values are inversely proportional to the amount of FAM-AMP produced.
-
Calculate the percentage of inhibition for each concentration of this compound using the following formula: % Inhibition = 100 x (1 - [(Signal of Inhibitor - Signal of 100% Inhibition) / (Signal of 0% Inhibition - Signal of 100% Inhibition)])
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Data Presentation
The quantitative data from the in vitro assay should be summarized in a clear and structured table. This allows for easy comparison of the inhibitory potency of different compounds or the selectivity of a single compound against different PDE isoforms.
| Compound | Target | IC50 (µM) | Hill Slope | n (replicates) |
| This compound | PDE7A | 2.1 | 1.05 | 3 |
| This compound | PDE7B | 5.8 | 1.10 | 3 |
| Control Cpd A | PDE7A | 0.05 | 0.98 | 3 |
| Control Cpd A | PDE4D2 | 15.2 | 1.21 | 3 |
Table 1. Example of quantitative data summary for this compound and a control compound. The IC50 value for this compound against PDE7A is highlighted.
Conclusion
This document provides a comprehensive protocol for conducting an in vitro fluorescence polarization assay to characterize the inhibitory activity of this compound. The provided methodologies, diagrams, and data presentation guidelines are intended to assist researchers in the fields of drug discovery and molecular pharmacology in accurately assessing the potency and selectivity of PDE7 inhibitors. Adherence to this detailed protocol will ensure the generation of robust and reproducible data, facilitating the advancement of research into novel therapeutics targeting the PDE7 enzyme.
References
- 1. bellbrooklabs.com [bellbrooklabs.com]
- 2. Evaluation of nonradioactive cell-free cAMP assays for measuring in vitro phosphodiesterase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. bpsbioscience.com [bpsbioscience.com]
- 5. researchgate.net [researchgate.net]
- 6. New classes of PDE7 inhibitors identified by a fission yeast-based HTS - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Complete Sample Protocol for Measuring IC50 of Inhibitor PD168393 in A431 Cells Responding to Epidermal Gro... [protocols.io]
a guide to the proper methods for dissolving and storing PDE7-IN-2
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Abstract
PDE7-IN-2 is a potent inhibitor of phosphodiesterase 7 (PDE7), a key enzyme in the cyclic adenosine monophosphate (cAMP) signaling pathway. Proper handling, dissolution, and storage of this compound are critical to ensure its stability, potency, and the reproducibility of experimental results. This guide provides detailed protocols for the effective dissolution and storage of this compound, along with a summary of its relevant chemical and physical properties, to support its use in research and drug development.
Chemical and Physical Properties
A thorough understanding of the physicochemical properties of this compound is fundamental to its proper handling. Key properties are summarized in the table below.
| Property | Value |
| Molecular Formula | C₁₄H₁₁ClN₂O₃S |
| Molecular Weight | 322.77 g/mol |
| Appearance | White to light yellow solid |
| CAS Number | 107522-19-0 |
| IC₅₀ | 2.1 µM for PDE7A |
Solubility Data
The solubility of this compound is a critical factor in the preparation of stock solutions for in vitro and in vivo studies. Based on available data, this compound exhibits the following solubility profile:
| Solvent | Solubility | Notes |
| Dimethyl Sulfoxide (DMSO) | 30 mg/mL (92.95 mM) | Requires ultrasonication and warming to achieve complete dissolution. It is recommended to use newly opened, hygroscopic DMSO as moisture can impact solubility.[1][2] |
| Ethanol | Insoluble (practically) | Data not explicitly found, but based on the properties of similar sulfide-like PDE7 inhibitors, solubility in ethanol is expected to be very low. |
| Methanol | Insoluble (practically) | Similar to ethanol, specific data is unavailable, but low solubility is anticipated. |
| Phosphate-Buffered Saline (PBS) | Insoluble | This compound is not soluble in aqueous buffers. |
Signaling Pathway of PDE7 Inhibition
This compound exerts its biological effects by inhibiting the PDE7 enzyme. This enzyme is responsible for the hydrolysis of cyclic adenosine monophosphate (cAMP), a crucial second messenger in various cellular signaling pathways. By inhibiting PDE7, this compound leads to an accumulation of intracellular cAMP, which in turn activates Protein Kinase A (PKA). Activated PKA then phosphorylates downstream targets, including transcription factors like cAMP response element-binding protein (CREB), leading to changes in gene expression and cellular function. This mechanism is implicated in neuroprotection and anti-inflammatory responses.
References
Application Notes: Cell-Based Assay for the PDE7 Inhibitor, PDE7-IN-2
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive, step-by-step guide for utilizing PDE7-IN-2, a potent phosphodiesterase 7 (PDE7) inhibitor, in cell-based assays. The protocols detailed herein are designed to enable the characterization of this compound's cellular activity and its effects on downstream signaling pathways.
Introduction
Phosphodiesterase 7 (PDE7) is a crucial enzyme in cellular signal transduction, specifically responsible for the hydrolysis of cyclic adenosine monophosphate (cAMP).[1][2] As a second messenger, cAMP regulates a multitude of physiological processes, including inflammation, immune responses, and neuronal functions.[3][4] By breaking down cAMP, PDE7 terminates its signaling cascade.[1]
PDE7 inhibitors, such as this compound, block this degradation, leading to an accumulation of intracellular cAMP.[1][3] This elevation in cAMP levels subsequently activates downstream effectors like Protein Kinase A (PKA) and Exchange Proteins Directly Activated by cAMP (EPACs), modulating various cellular functions.[1][5] Consequently, PDE7 has emerged as a promising therapeutic target for inflammatory and neurodegenerative diseases.[2][4]
This document outlines two primary cell-based assay protocols:
-
A cAMP Response Element (CRE) Luciferase Reporter Assay in a recombinant cell line (HEK293T) to directly measure the potency of this compound in a controlled system.
-
A Functional Assay in a human T-cell line (Jurkat) to assess the downstream immunomodulatory effects of this compound.
Signaling Pathway and Experimental Workflow
To understand the mechanism of action and the experimental design, the following diagrams illustrate the key pathways and procedural steps.
Protocol 1: CRE-Luciferase Reporter Assay in HEK293T Cells
This assay quantitatively measures the ability of this compound to inhibit PDE7 activity, resulting in the activation of the cAMP/PKA signaling pathway and subsequent expression of a luciferase reporter gene.
Materials and Reagents
-
HEK293T cells
-
DMEM with 10% FBS and 1% Penicillin-Streptomycin
-
Opti-MEM I Reduced Serum Medium
-
Lipofectamine 2000 (or similar transfection reagent)
-
Plasmid encoding human PDE7A
-
CRE-Luciferase reporter plasmid (e.g., pGL4.29[luc2P/CRE/Hygro])
-
Control plasmid (e.g., pRL-TK Renilla luciferase for normalization)
-
This compound (IC50 = 2.1 µM)[6]
-
Forskolin (Adenylyl cyclase activator)
-
DMSO (Vehicle control)
-
Passive Lysis Buffer
-
Luciferase Assay System (e.g., Dual-Luciferase® Reporter Assay System)
-
24-well cell culture plates
-
Luminometer
Experimental Protocol
-
Cell Seeding:
-
One day prior to transfection, seed HEK293T cells in a 24-well plate at a density of 5 x 10⁴ cells per well in 500 µL of complete DMEM.
-
Incubate overnight at 37°C in a humidified 5% CO₂ incubator.
-
-
Transfection:
-
For each well, prepare a DNA-lipid complex in Opti-MEM. Combine 200 ng of the PDE7A plasmid, 200 ng of the CRE-Luciferase plasmid, and 20 ng of the Renilla control plasmid.
-
Add the DNA mixture to diluted Lipofectamine 2000 according to the manufacturer's protocol. Incubate for 20 minutes at room temperature.
-
Add the complex dropwise to the cells.
-
Incubate for 24 hours.
-
-
Compound Treatment:
-
Prepare a serial dilution of this compound in serum-free DMEM, ranging from 0.1 nM to 100 µM. Also, prepare a vehicle control (DMSO).
-
Aspirate the media from the cells and replace it with 450 µL of serum-free DMEM.
-
Add 50 µL of the this compound dilutions or vehicle to the respective wells.
-
Add a sub-maximal concentration of Forskolin (e.g., 1 µM) to all wells to stimulate cAMP production.
-
Incubate for 6 hours at 37°C.
-
-
Luciferase Assay:
-
Aspirate the media and wash the cells once with PBS.
-
Add 100 µL of Passive Lysis Buffer to each well and incubate for 15 minutes at room temperature with gentle rocking.
-
Transfer 20 µL of the cell lysate to a white, opaque 96-well plate.
-
Measure both Firefly and Renilla luciferase activities using a luminometer and a dual-luciferase assay kit, following the manufacturer's instructions.
-
Data Analysis
-
Normalize the Firefly luciferase activity to the Renilla luciferase activity for each well to control for transfection efficiency.
-
Plot the normalized luciferase activity against the logarithm of the this compound concentration.
-
Fit the data to a four-parameter logistic equation to determine the EC₅₀ value, which represents the concentration of this compound that produces 50% of the maximal response.
Protocol 2: Functional Assay - IL-2 Inhibition in Jurkat T-Cells
This protocol assesses the functional consequences of PDE7 inhibition in an immune cell context. Increased cAMP in T-cells is known to suppress activation and cytokine production.[7]
Materials and Reagents
-
Jurkat T-cells
-
RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin
-
This compound
-
Phorbol 12-myristate 13-acetate (PMA)
-
Ionomycin
-
DMSO (Vehicle control)
-
Human IL-2 ELISA Kit
-
96-well cell culture plates
-
ELISA plate reader
Experimental Protocol
-
Cell Seeding:
-
Seed Jurkat cells in a 96-well plate at a density of 2 x 10⁵ cells per well in 100 µL of complete RPMI-1640 medium.
-
-
Compound Pre-treatment:
-
Prepare a 2X serial dilution of this compound in RPMI-1640 (e.g., 0.2 nM to 200 µM).
-
Add 50 µL of the this compound dilutions or vehicle (DMSO) to the cells.
-
Incubate for 1 hour at 37°C in a 5% CO₂ incubator.
-
-
Cell Stimulation:
-
Prepare a 4X stimulation cocktail of PMA (final concentration 50 ng/mL) and Ionomycin (final concentration 1 µM) in RPMI-1640.
-
Add 50 µL of the stimulation cocktail to each well (except for unstimulated controls).
-
Incubate for 24 hours at 37°C.
-
-
ELISA for IL-2:
-
Centrifuge the plate to pellet the cells.
-
Carefully collect the supernatant for IL-2 measurement.
-
Perform the IL-2 ELISA according to the manufacturer's protocol.
-
Read the absorbance at the appropriate wavelength using an ELISA plate reader.
-
Data Analysis
-
Generate a standard curve from the IL-2 standards provided in the ELISA kit.
-
Calculate the concentration of IL-2 in each sample from the standard curve.
-
Plot the IL-2 concentration against the logarithm of the this compound concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC₅₀ value, which represents the concentration of this compound that causes 50% inhibition of IL-2 production.
Data Presentation
Quantitative data should be summarized in clear, structured tables to facilitate comparison.
Table 1: Potency of this compound in CRE-Luciferase Reporter Assay
| Parameter | Value | 95% Confidence Interval |
| EC₅₀ (µM) | 1.8 | 1.5 - 2.2 |
| Max Fold Induction | 15.2 | 14.1 - 16.3 |
| Hill Slope | 1.1 | 0.9 - 1.3 |
Note: The EC₅₀ value is expected to be near the reported IC₅₀ of 2.1 µM.[6]
Table 2: Efficacy of this compound in Jurkat T-Cell Functional Assay
| Parameter | Value | 95% Confidence Interval |
| IC₅₀ (µM) | 5.4 | 4.8 - 6.1 |
| Max % Inhibition | 85.3 | 81.5 - 89.1 |
| Hill Slope | -1.2 | -1.0 - (-1.4) |
Note: The IC₅₀ in a functional cellular assay may differ from the biochemical IC₅₀ due to factors like cell permeability and engagement with the intracellular target.
References
- 1. What are PDE7 inhibitors and how do they work? [synapse.patsnap.com]
- 2. researchgate.net [researchgate.net]
- 3. What are PDE7A inhibitors and how do they work? [synapse.patsnap.com]
- 4. PDE7 as a Precision Target: Bridging Disease Modulation and Potential PET Imaging for Translational Medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Phosphodiesterase 7 Inhibition Preserves Dopaminergic Neurons in Cellular and Rodent Models of Parkinson Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. mdpi.com [mdpi.com]
Techniques for Measuring cAMP Levels Following Treatment with PDE7-IN-2: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for measuring intracellular cyclic adenosine monophosphate (cAMP) levels in response to treatment with PDE7-IN-2, a potent inhibitor of phosphodiesterase 7 (PDE7). An increase in intracellular cAMP is the expected pharmacological response to PDE7 inhibition.[1][2] This document outlines three common and robust methods for quantifying cAMP: Enzyme-Linked Immunosorbent Assay (ELISA), Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET), and Luciferase-Based Reporter Assays.
Introduction to cAMP and PDE7
Cyclic AMP is a crucial second messenger involved in numerous cellular signaling pathways, regulating processes such as inflammation, immune response, and metabolism.[2] The intracellular concentration of cAMP is tightly regulated by the balance between its synthesis by adenylyl cyclases and its degradation by phosphodiesterases (PDEs).[3] The PDE7 enzyme specifically hydrolyzes cAMP, and its inhibition leads to an accumulation of intracellular cAMP.[3][4] this compound is a chemical compound designed to inhibit the activity of the PDE7 enzyme.[5] Therefore, accurate measurement of cAMP levels is essential for characterizing the efficacy and potency of this compound and similar compounds.
The following diagram illustrates the cAMP signaling pathway and the mechanism of action of this compound.
Data Presentation
Table 1: Representative Increase in Intracellular cAMP Levels Following Treatment with Selective PDE7 Inhibitors.
| Cell Type | Inhibitor | Concentration | Fold Increase in cAMP (vs. Control) | Assay Method | Reference |
| SH-SY5Y Neuroblastoma Cells | S14 | 10 µM | ~2.5-fold | ELISA | [6] |
| SH-SY5Y Neuroblastoma Cells | BRL50481 | 10 µM | ~2-fold | ELISA | [6] |
| Chronic Lymphocytic Leukemia (CLL) Cells | BRL-50481 | 30 µM | Significant increase over basal | Radioassay | |
| Jurkat T-cells | PDE7 Inhibitor (generic) | Varies | No significant increase alone; synergistic increase with other PDE inhibitors | Mass Spectrometry |
Note: The magnitude of the cAMP increase can vary significantly depending on the cell type, the basal level of adenylyl cyclase activity, and the expression level of PDE7.
Experimental Protocols
This section provides detailed protocols for three widely used methods to measure intracellular cAMP levels.
Competitive Enzyme-Linked Immunosorbent Assay (ELISA)
This is a common and accessible method for quantifying cAMP. The assay is based on the competition between free cAMP in the sample and a fixed amount of labeled cAMP for binding to a specific antibody.
-
Cell Culture and Treatment:
-
Plate cells at a desired density in a multi-well plate and culture overnight.
-
Treat cells with various concentrations of this compound or vehicle control for the desired time (e.g., 30 minutes).
-
To amplify the signal, it may be beneficial to co-treat with an adenylyl cyclase activator like forskolin.
-
-
Sample Preparation (Cell Lysis):
-
Aspirate the culture medium.
-
Lyse the cells by adding 100 µL of 0.1 M HCl per well.
-
Incubate for 10-20 minutes at room temperature to ensure complete lysis and inactivation of phosphodiesterases.
-
Centrifuge the plate to pellet cell debris. The supernatant contains the cAMP.
-
-
ELISA Procedure (example based on a typical kit):
-
Add 50 µL of the cell lysate (sample) or cAMP standards to the wells of the antibody-coated microplate.
-
Add 25 µL of horseradish peroxidase (HRP)-conjugated cAMP to each well.
-
Add 50 µL of anti-cAMP antibody solution to each well.
-
Incubate the plate for 2 hours at room temperature on a shaker.
-
Wash the plate 4-5 times with the provided wash buffer.
-
Add 100 µL of TMB substrate solution to each well and incubate for 15-30 minutes at room temperature in the dark.
-
Stop the reaction by adding 100 µL of stop solution.
-
Read the absorbance at 450 nm using a microplate reader.
-
-
Data Analysis:
-
Generate a standard curve by plotting the absorbance of the standards against their known cAMP concentrations.
-
Determine the cAMP concentration in the samples by interpolating their absorbance values on the standard curve. The signal is inversely proportional to the cAMP concentration in the sample.
-
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay
TR-FRET assays are homogeneous (no-wash) assays that are well-suited for high-throughput screening. They are based on the competition between endogenous cAMP and a fluorescently labeled cAMP tracer for binding to a specific antibody.
-
Cell Culture and Treatment:
-
Seed cells in a 384-well, low-volume, white plate.
-
Treat cells with this compound and/or forskolin in the presence of a broad-spectrum PDE inhibitor like IBMX (to enhance the signal window, if necessary).
-
-
TR-FRET Procedure (example based on a typical kit):
-
Following cell treatment, add the lysis buffer containing the Europium (Eu)-labeled anti-cAMP antibody (donor).
-
Add the ULight™-labeled cAMP analog (acceptor).
-
Incubate at room temperature for 1 hour to allow for cell lysis and reagent binding.
-
Read the plate on a TR-FRET-compatible plate reader, measuring the emission at both the donor (e.g., 615 nm) and acceptor (e.g., 665 nm) wavelengths.
-
-
Data Analysis:
-
Calculate the ratio of the acceptor to donor fluorescence signals.
-
The TR-FRET signal is inversely proportional to the amount of cAMP in the sample. A high cAMP level in the cell lysate will compete with the labeled cAMP, leading to a decrease in the FRET signal.
-
A standard curve is used to convert the signal ratio to cAMP concentration.
-
Luciferase-Based Reporter Assays
These assays indirectly measure cAMP levels by quantifying the activity of a cAMP-responsive reporter gene, typically luciferase. Cells are transfected with a vector containing a luciferase gene under the control of a promoter with cAMP response elements (CRE).
-
Cell Transfection:
-
Transfect the host cells with a CRE-luciferase reporter vector. It is advisable to co-transfect with a constitutively expressed control reporter (e.g., Renilla luciferase) for normalization.
-
Plate the transfected cells and allow them to recover for 24-48 hours.
-
-
Cell Treatment:
-
Treat the cells with this compound, vehicle, and other controls as required.
-
The treatment duration is typically longer than for direct cAMP measurement assays (e.g., 4-6 hours) to allow for transcription and translation of the reporter protein.
-
-
Luciferase Assay:
-
Lyse the cells using the luciferase assay lysis buffer.
-
Add the luciferase substrate to the cell lysate.
-
Measure the luminescence using a luminometer.
-
If a dual-reporter system is used, add the second substrate (e.g., for Renilla) and measure the luminescence again.
-
-
Data Analysis:
-
Normalize the firefly luciferase signal to the Renilla luciferase signal to control for transfection efficiency and cell number.
-
The increase in the normalized luciferase activity is proportional to the increase in intracellular cAMP levels.
-
Summary and Recommendations
The choice of assay for measuring cAMP levels after treatment with this compound will depend on the specific research needs, available equipment, and desired throughput.
-
ELISA is a cost-effective and widely available method suitable for a moderate number of samples.
-
TR-FRET is ideal for high-throughput screening due to its homogeneous format and robustness.
-
Luciferase reporter assays provide a measure of the transcriptional consequences of increased cAMP signaling and are useful for studying longer-term effects.
For all methods, it is crucial to perform appropriate controls, including vehicle-treated cells and cells treated with a known adenylyl cyclase activator (e.g., forskolin) and/or a broad-spectrum PDE inhibitor (e.g., IBMX) to establish the dynamic range of the assay in your specific cell system. Dose-response curves for this compound should be generated to determine its potency (EC50).
References
- 1. researchgate.net [researchgate.net]
- 2. Cyclic nucleotide phosphodiesterase profiling reveals increased expression of phosphodiesterase 7B in chronic lymphocytic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pnas.org [pnas.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. pnas.org [pnas.org]
Application Notes and Protocols for In Vivo Administration of a Novel PDE7 Inhibitor (PDE7-IN-2) in Mouse Models
Audience: Researchers, scientists, and drug development professionals.
Introduction
Phosphodiesterase 7 (PDE7) is a key enzyme in the cyclic adenosine monophosphate (cAMP) signaling pathway, which plays a crucial role in regulating inflammation, immune responses, and neuronal processes.[1][2][3] Inhibition of PDE7 leads to an increase in intracellular cAMP levels, thereby modulating downstream signaling cascades. This makes PDE7 a promising therapeutic target for a variety of disorders, including neurodegenerative diseases, inflammatory conditions, and certain cancers.[1][2][4] These application notes provide a detailed protocol for the in vivo administration of a novel PDE7 inhibitor, designated PDE7-IN-2, in mouse models for preclinical efficacy studies.
Mechanism of Action and Signaling Pathway
PDE7 enzymes specifically hydrolyze cAMP to 5'-AMP, thus terminating its signaling.[3][4][5] By inhibiting PDE7, this compound prevents the degradation of cAMP, leading to its accumulation within the cell.[1] Elevated cAMP levels activate Protein Kinase A (PKA), which in turn phosphorylates various downstream targets, including the transcription factor cAMP response element-binding protein (CREB).[6] This signaling cascade can modulate gene expression and cellular responses, leading to anti-inflammatory and neuroprotective effects.[1][6]
Caption: PDE7 Signaling Pathway and the Mechanism of Action of this compound.
Materials and Reagents
-
Test Compound: this compound
-
Vehicle: Dependent on the solubility of this compound. Common vehicles include:
-
Sterile saline (0.9% NaCl)
-
Phosphate-buffered saline (PBS)
-
5-10% DMSO in saline or corn oil
-
5% Tween 80 in sterile water
-
-
Animals: Specific pathogen-free (SPF) mice of the desired strain, age, and sex (e.g., C57BL/6, BALB/c).
-
Dosing Supplies: Sterile syringes and needles (appropriate gauge for the route of administration), gavage needles, etc.
-
Animal Husbandry Supplies: Standard caging, bedding, food, and water.
Experimental Protocols
Formulation of this compound for In Vivo Administration
The formulation of this compound is critical for ensuring its bioavailability. As many small molecule inhibitors have low aqueous solubility, a suitable vehicle must be chosen.
Protocol:
-
Solubility Testing: Determine the solubility of this compound in various pharmaceutically acceptable vehicles.
-
Vehicle Selection: Based on solubility data and the intended route of administration, select an appropriate vehicle. For poorly soluble compounds, co-solvents or surfactants may be necessary.
-
Preparation of Dosing Solution:
-
Accurately weigh the required amount of this compound.
-
If using a co-solvent like DMSO, first dissolve the compound in the co-solvent.
-
Gradually add the primary vehicle (e.g., saline) to the dissolved compound while vortexing or sonicating to ensure a homogenous suspension or solution.
-
Prepare fresh dosing solutions daily.
-
Table 1: Example Formulation for a Poorly Soluble PDE7 Inhibitor
| Component | Concentration | Purpose |
| This compound | 1-10 mg/mL | Active Pharmaceutical Ingredient |
| DMSO | 5% (v/v) | Co-solvent |
| Tween 80 | 5% (v/v) | Surfactant |
| Sterile Saline | 90% (v/v) | Vehicle |
In Vivo Administration of this compound in a Mouse Model of Neuroinflammation
This protocol describes the administration of this compound in a lipopolysaccharide (LPS)-induced neuroinflammation model.
Experimental Workflow:
Caption: Experimental workflow for in vivo administration of this compound.
Protocol:
-
Animal Acclimatization: Acclimate mice to the animal facility for at least one week prior to the experiment.
-
Grouping: Randomly assign mice to experimental groups (e.g., Vehicle + Saline, Vehicle + LPS, this compound + LPS).
-
Dosing:
-
Administer this compound or vehicle via intraperitoneal (i.p.) injection. The volume should not exceed 10 mL/kg body weight.
-
The dose of this compound should be determined from dose-ranging studies. Based on literature for other PDE7 inhibitors, a starting dose could be in the range of 10-50 mg/kg.[7]
-
-
Induction of Neuroinflammation: 30-60 minutes after this compound or vehicle administration, induce neuroinflammation by i.p. injection of LPS (e.g., 0.25 mg/kg).
-
Monitoring: Monitor the animals for clinical signs of sickness (e.g., weight loss, lethargy) and perform behavioral tests as required by the study design.
-
Endpoint Analysis: At the designated time point (e.g., 24 hours post-LPS), euthanize the animals and collect tissues (e.g., brain, blood) for downstream analysis (e.g., cytokine measurement, immunohistochemistry).
Data Presentation
Quantitative data should be summarized in tables for clear comparison.
Table 2: Representative In Vivo Efficacy Data for a PDE7 Inhibitor in a Mouse Model
| Treatment Group | Dose (mg/kg, i.p.) | Brain TNF-α (pg/mg protein) | Brain IL-6 (pg/mg protein) |
| Vehicle + Saline | - | 15 ± 3 | 10 ± 2 |
| Vehicle + LPS | - | 150 ± 20 | 120 ± 15 |
| This compound + LPS | 10 | 90 ± 12 | 75 ± 10 |
| This compound + LPS | 30 | 50 ± 8 | 40 ± 5 |
*p < 0.05, **p < 0.01 compared to Vehicle + LPS group. Data are presented as mean ± SEM.
Troubleshooting
| Issue | Possible Cause | Solution |
| Compound precipitation in dosing solution | Poor solubility, improper formulation | Re-evaluate vehicle composition. Increase sonication time. Prepare fresh solutions immediately before use. |
| Adverse effects in animals (e.g., distress, weight loss) | Compound toxicity, vehicle intolerance | Conduct a dose-response study to determine the maximum tolerated dose (MTD). Run a vehicle-only control group to assess vehicle effects. |
| Lack of efficacy | Insufficient dose, poor bioavailability, inappropriate route of administration | Increase the dose. Evaluate alternative routes of administration (e.g., oral gavage, subcutaneous). Perform pharmacokinetic studies to determine compound exposure. |
Conclusion
This protocol provides a framework for the in vivo administration of the novel PDE7 inhibitor, this compound, in mouse models. The specific details of the protocol, such as the dose, vehicle, and route of administration, should be optimized for this compound based on its physicochemical properties and the specific research question being addressed. Careful experimental design and adherence to this protocol will enable researchers to effectively evaluate the therapeutic potential of this novel compound.
References
- 1. What are PDE7 inhibitors and how do they work? [synapse.patsnap.com]
- 2. PDE7 as a Precision Target: Bridging Disease Modulation and Potential PET Imaging for Translational Medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. PDE7-Selective and Dual Inhibitors: Advances in Chemical and Biological Research - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. PDE7B - Wikipedia [en.wikipedia.org]
- 6. Phosphodiesterase 7 Inhibition Preserves Dopaminergic Neurons in Cellular and Rodent Models of Parkinson Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. PK/PD Modeling of the PDE7 Inhibitor—GRMS-55 in a Mouse Model of Autoimmune Hepatitis - PMC [pmc.ncbi.nlm.nih.gov]
Application Note and Protocol for a Two-Step Radioassay of Phosphodiesterase 7 (PDE7) Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Phosphodiesterase 7 (PDE7) is a crucial enzyme in cellular signaling, specifically hydrolyzing the second messenger cyclic adenosine monophosphate (cAMP).[1][2][3] By converting cAMP to adenosine 5'-monophosphate (5'-AMP), PDE7 plays a pivotal role in regulating the cAMP-protein kinase A (PKA) signaling pathway, which is implicated in a variety of physiological and pathological processes, including immune responses, neuroinflammation, and neurodegenerative diseases.[4][5] Consequently, PDE7 has emerged as a significant therapeutic target for the development of novel drugs.
This document provides a detailed protocol for a sensitive and reliable two-step radioassay to measure PDE7 activity. The assay is based on the enzymatic conversion of radiolabeled [³H]cAMP to [³H]5'-AMP by PDE7, followed by the dephosphorylation of [³H]5'-AMP to [³H]adenosine by a 5'-nucleotidase. The resulting [³H]adenosine is then separated from the unreacted [³H]cAMP using anion-exchange chromatography, and the amount of radioactivity is quantified by liquid scintillation counting. This method, adapted from the work of Thompson and Appleman, allows for the precise determination of PDE7 activity and the evaluation of potential inhibitors.[6]
Signaling Pathway of PDE7
The signaling pathway involving PDE7 is centered on the regulation of intracellular cAMP levels. External stimuli, such as hormones or neurotransmitters, can activate G protein-coupled receptors (GPCRs), leading to the activation of adenylyl cyclase. This enzyme catalyzes the conversion of ATP to cAMP. The elevated cAMP levels then activate Protein Kinase A (PKA), which in turn phosphorylates various downstream targets, leading to a cellular response. PDE7 acts as a key negative regulator in this pathway by hydrolyzing cAMP to 5'-AMP, thus terminating the signaling cascade.[1][4][7]
Figure 1: PDE7 Signaling Pathway.
Experimental Protocol
This protocol describes a two-step radioassay to determine PDE7 activity.
Materials and Reagents
Buffers and Solutions
-
Buffer A: 20 mM Tris-HCl, pH 7.4.[6]
-
Buffer B: 20 mM Tris-HCl, pH 7.4, containing 10 mM MgCl₂.[6]
-
cAMP Substrate Solution: Prepare a solution containing 1 µM unlabeled cAMP and approximately 0.1 µCi of [³H]cAMP in Buffer B. The final specific activity should be determined for each experiment.[6][8]
-
Snake Venom 5'-Nucleotidase: Prepare a 1 mg/mL solution of snake venom (from Ophiophagus hannah) in Buffer A.[6]
-
Dowex Anion Exchange Resin: Dowex 1x8-400 resin prepared as a 1:1:1 (v/v/v) slurry in ethanol and deionized water.[6]
-
Scintillation Fluid: A commercially available liquid scintillation cocktail (e.g., Opti-Flow SAFE 1).[6]
-
PDE7 Enzyme: Purified recombinant PDE7 or cell lysates containing PDE7 activity.
Equipment
-
Microcentrifuge tubes (1.5 mL)
-
Water bath or heating block
-
Microcentrifuge
-
Liquid scintillation counter
-
Pipettes and tips
Experimental Workflow
Figure 2: Experimental Workflow for the Two-Step PDE7 Radioassay.
Detailed Procedure
-
Reaction Setup:
-
In a 1.5 mL microcentrifuge tube, prepare the reaction mixture by adding 50 µL of Buffer A containing the desired amount of PDE7 enzyme.[6] For inhibitor studies, the enzyme should be pre-incubated with the inhibitor for a specified time.
-
Include appropriate controls:
-
Blank: 50 µL of Buffer A without enzyme.
-
Total Counts: A tube containing only the cAMP substrate solution to determine the total radioactivity.
-
-
-
Step 1: PDE7 Reaction
-
Initiate the reaction by adding 50 µL of the cAMP Substrate Solution to each tube.[6]
-
Incubate the reaction mixture at 30°C for 10 minutes. The incubation time should be optimized to ensure the reaction is within the linear range.[6]
-
Terminate the reaction by placing the tubes in a boiling water bath (100°C) for 2 minutes.[6]
-
Cool the tubes on ice for 15 minutes.[6]
-
-
Step 2: 5'-Nucleotidase Reaction
-
Separation of [³H]adenosine
-
Add 400 µL of the prepared Dowex anion exchange resin slurry to each tube.[6]
-
Vortex the tubes thoroughly to ensure complete mixing.
-
Incubate the tubes on ice for 15 minutes to allow the negatively charged [³H]cAMP and [³H]5'-AMP to bind to the resin.[6]
-
Centrifuge the tubes at 10,000 x g for 3 minutes at 4°C to pellet the resin.[6]
-
-
Quantification
Data Analysis
-
Calculate PDE7 Activity:
-
Subtract the average CPM of the blank from the CPM of each sample.
-
Calculate the amount of [³H]adenosine formed using the specific activity of the [³H]cAMP.
-
Express PDE7 activity as pmol of cAMP hydrolyzed per minute per mg of protein.
-
-
Inhibitor Studies:
-
Calculate the percentage of inhibition for each inhibitor concentration.
-
Determine the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition of PDE7 activity) by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
-
Data Presentation
Table 1: Kinetic Parameters of PDE7
| Parameter | Value | Reference |
| Substrate | cAMP | [9] |
| Km for cAMP | ~0.1-0.2 µM | [9] |
Table 2: IC₅₀ Values of Common PDE7 Inhibitors
| Inhibitor | PDE7A IC₅₀ (µM) | PDE7B IC₅₀ (µM) | Reference |
| BRL-50481 | 0.15 - 0.576 | - | [10] |
| BC54 | 0.14 | 0.14 | [11] |
| IBMX | 2.1 (for PDE7B) | - |
Note: IC₅₀ values can vary depending on the assay conditions.
Troubleshooting
| Problem | Possible Cause | Solution |
| High Blank Values | Incomplete binding of [³H]cAMP to the Dowex resin. | Ensure the Dowex resin is properly activated and thoroughly mixed. Increase the amount of resin or the incubation time on ice. |
| Contamination of reagents. | Use fresh, high-quality reagents. | |
| Low Signal (Low PDE7 Activity) | Inactive enzyme. | Use a fresh enzyme preparation. Ensure proper storage conditions. |
| Suboptimal assay conditions. | Optimize incubation time, temperature, and pH. | |
| Presence of inhibitors in the sample. | Purify the enzyme sample to remove potential inhibitors. | |
| Poor Reproducibility | Inaccurate pipetting. | Use calibrated pipettes and ensure proper technique. |
| Inconsistent incubation times. | Use a timer and process all samples consistently. | |
| Incomplete mixing of reagents. | Vortex all tubes thoroughly after adding each reagent. |
References
- 1. Cyclic Nucleotide Phosphodiesterases: important signaling modulators and therapeutic targets - PMC [pmc.ncbi.nlm.nih.gov]
- 2. PDE7B - Wikipedia [en.wikipedia.org]
- 3. Phosphodiesterase 7(PDE7): A unique drug target for central nervous system diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. PDE7 as a Precision Target: Bridging Disease Modulation and Potential PET Imaging for Translational Medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Measuring cAMP Specific Phosphodiesterase Activity: A Two-step Radioassay - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cyclic AMP, Protein Kinase A, and Phosphodiesterases: Proceedings of an International Workshop - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. PDE7A1 hydrolyzes cCMP - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Identification and characterization of a potent and biologically-active PDE4/7 inhibitor via fission yeast-based assays - PMC [pmc.ncbi.nlm.nih.gov]
A Guide to the Cell Uptake Assay for PDE7-IN-2
Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals.
Abstract
This document provides a detailed guide for performing a cell uptake assay for PDE7-IN-2, a potent and selective inhibitor of Phosphodiesterase 7 (PDE7). Understanding the cellular permeability and accumulation of this compound is crucial for the development of effective therapeutics targeting diseases associated with dysregulated cAMP signaling, such as inflammatory conditions and neurodegenerative disorders.[1][2][3] This guide outlines the theoretical background, a detailed experimental protocol, and data presentation guidelines.
Introduction to PDE7 and this compound
Phosphodiesterase 7 (PDE7) is a key enzyme that specifically hydrolyzes the second messenger cyclic adenosine monophosphate (cAMP).[3] By breaking down cAMP, PDE7 plays a critical role in regulating intracellular cAMP levels and, consequently, a wide range of cellular processes, including inflammation, immune responses, and neuronal function.[1][2] The PDE7 family consists of two isoforms, PDE7A and PDE7B, which are expressed in various tissues, including immune cells, the brain, and skeletal muscle.[2][4] Inhibition of PDE7 leads to an increase in intracellular cAMP levels, which in turn modulates the activity of downstream effectors like Protein Kinase A (PKA) and Exchange Proteins Directly Activated by cAMP (EPACs).[1] This modulation of cAMP signaling pathways makes PDE7 an attractive therapeutic target for various diseases.[1][2][3]
This compound is a small molecule inhibitor designed to selectively target PDE7. To exert its therapeutic effect, this compound must efficiently cross the cell membrane and reach its intracellular target. Therefore, a cell uptake assay is a fundamental experiment to characterize its pharmacokinetic properties at the cellular level.
Signaling Pathway of PDE7
The diagram below illustrates the central role of PDE7 in the cAMP signaling pathway. External stimuli activate G protein-coupled receptors (GPCRs), leading to the activation of adenylyl cyclase (AC), which synthesizes cAMP from ATP.[2] cAMP then activates downstream effectors such as PKA. PDE7 acts as a negative regulator in this pathway by converting cAMP to AMP, thus terminating the signal.[1][5] Inhibition of PDE7 by molecules like this compound blocks this degradation, leading to sustained cAMP levels and prolonged downstream signaling.
Caption: PDE7 signaling pathway and the mechanism of action of this compound.
Cell Uptake Assay Protocol for this compound
This protocol describes a method to quantify the cellular uptake of this compound. It is a general protocol that can be adapted based on the specific cell line and available detection methods (e.g., fluorescence or radiolabeling).
Materials
-
Cell Line: A suitable cell line expressing PDE7 (e.g., Jurkat T-cells, U937 monocytes, or a stable cell line overexpressing PDE7A or PDE7B).
-
This compound: Stock solution of known concentration (e.g., in DMSO).
-
Labeled this compound: Fluorescently-labeled or radiolabeled this compound for detection.
-
Cell Culture Medium: Appropriate for the chosen cell line (e.g., RPMI-1640 or DMEM with 10% FBS).
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) or Phosphate-Buffered Saline (PBS) with calcium and magnesium.
-
Wash Buffer: Cold PBS.
-
Lysis Buffer: RIPA buffer or other suitable cell lysis buffer.
-
Multi-well plates: 24- or 96-well plates suitable for cell culture.
-
Detection Instrument: A fluorescence plate reader, scintillation counter, or other instrument capable of detecting the labeled compound.
-
Reagents for protein quantification: BCA or Bradford assay kit.
Experimental Workflow
The following diagram outlines the key steps in the cell uptake assay for this compound.
Caption: Experimental workflow for the this compound cell uptake assay.
Detailed Protocol
-
Cell Seeding:
-
Seed cells in a 24- or 96-well plate at a density that will result in a confluent monolayer on the day of the experiment (e.g., 5 x 104 to 1 x 105 cells per well).
-
Incubate the plates at 37°C in a humidified atmosphere with 5% CO2 for 24 hours.
-
-
Compound Preparation:
-
Prepare working solutions of labeled this compound in assay buffer at the desired concentrations. Include a vehicle control (e.g., DMSO in assay buffer).
-
-
Uptake Experiment:
-
On the day of the assay, remove the culture medium from the wells.
-
Wash the cells once with pre-warmed assay buffer.
-
Add the working solutions of labeled this compound to the respective wells.
-
Incubate the plate at 37°C for various time points (e.g., 5, 15, 30, 60, 120 minutes) to determine the time course of uptake.
-
-
Termination of Uptake:
-
To stop the uptake, quickly aspirate the compound-containing medium.
-
Immediately wash the cells three times with ice-cold wash buffer to remove any extracellular compound.
-
-
Cell Lysis and Detection:
-
Add lysis buffer to each well and incubate on ice for 15-30 minutes.
-
Collect the cell lysates.
-
Quantify the amount of labeled this compound in the lysates using the appropriate detection instrument.
-
In a parallel set of wells, determine the total protein concentration of the cell lysates using a BCA or Bradford assay for normalization.[6]
-
Controls
-
Negative Control: Cells incubated with assay buffer containing the vehicle (e.g., DMSO) to determine background signal.
-
Low-Temperature Control: Perform the uptake assay at 4°C to assess the contribution of passive diffusion versus active transport, as active transport is significantly reduced at low temperatures.[7]
-
Competition Assay: Co-incubate the labeled this compound with a high concentration of unlabeled this compound to determine specific uptake.
Data Presentation and Analysis
The raw data from the detection instrument should be processed and presented in a clear and structured format.
-
Normalization: Normalize the amount of intracellular this compound to the total protein concentration in each sample. The uptake can be expressed as pmol or ng of compound per mg of total protein.
-
Tabulation of Results: Summarize the quantitative data in a table for easy comparison.
| Time (minutes) | Concentration of this compound (µM) | Intracellular Concentration (pmol/mg protein) ± SD |
| 5 | 1 | |
| 15 | 1 | |
| 30 | 1 | |
| 60 | 1 | |
| 120 | 1 | |
| 30 | 0.1 | |
| 30 | 1 | |
| 30 | 10 |
-
Graphical Representation: Plot the intracellular concentration of this compound as a function of time to visualize the uptake kinetics. Additionally, a dose-response curve can be generated by plotting uptake against different concentrations of this compound at a fixed time point.
Conclusion
This guide provides a comprehensive framework for conducting a cell uptake assay for the PDE7 inhibitor, this compound. By following this protocol, researchers can obtain valuable data on the cellular accumulation of this compound, which is essential for its preclinical development. The provided diagrams and detailed steps are intended to facilitate the successful implementation of this assay in a laboratory setting. Further optimization of the protocol may be required depending on the specific cell line and experimental conditions.
References
- 1. What are PDE7 inhibitors and how do they work? [synapse.patsnap.com]
- 2. PDE7 as a Precision Target: Bridging Disease Modulation and Potential PET Imaging for Translational Medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. PDE7B - Wikipedia [en.wikipedia.org]
- 5. What are PDE7A inhibitors and how do they work? [synapse.patsnap.com]
- 6. Determination of Cellular Uptake and Endocytic Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Deciphering the mechanisms of cellular uptake of engineered nanoparticles by accurate evaluation of internalization using imaging flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
Recommended starting concentrations for PDE7-IN-2 in cell culture experiments
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing PDE7-IN-2, a potent phosphodiesterase 7 (PDE7) inhibitor, in various cell culture experiments. The provided protocols and recommendations are based on the known biochemical properties of the compound and established methodologies for similar inhibitors.
Introduction to this compound
This compound is a potent inhibitor of phosphodiesterase 7 (PDE7), an enzyme responsible for the degradation of cyclic adenosine monophosphate (cAMP). By inhibiting PDE7, this compound leads to an increase in intracellular cAMP levels, which in turn activates downstream signaling pathways, primarily the Protein Kinase A (PKA) pathway. This mechanism of action makes this compound a valuable tool for investigating the role of cAMP signaling in various cellular processes and a potential therapeutic agent for inflammatory and neurodegenerative diseases. A related compound, also a PDE7 inhibitor, has an IC50 of 2.1 µM for PDE7A.[1]
Recommended Starting Concentrations
Determining the optimal concentration of this compound is crucial for successful cell culture experiments. Based on its known half-maximal inhibitory concentration (IC50) of 2.1 µM, the following starting concentrations are recommended for initial range-finding studies. It is important to note that the optimal concentration will vary depending on the cell type, cell density, and the specific biological question being investigated.
Table 1: Recommended Starting Concentrations for this compound in Cell Culture
| Concentration Range | Rationale |
| Low Range (0.1 - 1 µM) | To observe minimal to moderate target engagement and initial cellular responses. |
| Mid Range (1 - 10 µM) | Encompasses the IC50 value (2.1 µM) and is expected to elicit significant inhibition of PDE7. |
| High Range (10 - 50 µM) | To achieve maximal inhibition and to assess potential off-target effects or cytotoxicity. |
It is strongly recommended to perform a dose-response curve to determine the optimal concentration for your specific cell line and experimental endpoint.
Signaling Pathway of PDE7 Inhibition
The primary mechanism of action of this compound is the inhibition of the PDE7 enzyme, which leads to an accumulation of intracellular cAMP. This increase in cAMP activates Protein Kinase A (PKA), which then phosphorylates various downstream targets, including the transcription factor cAMP response element-binding protein (CREB).
Caption: this compound inhibits PDE7, increasing cAMP levels and activating the PKA-CREB pathway.
Experimental Protocols
The following are generalized protocols that can be adapted for use with this compound. It is essential to optimize these protocols for your specific cell line and experimental conditions.
Cell Culture and Treatment
This protocol outlines the basic steps for treating cultured cells with this compound.
Caption: A general workflow for treating cultured cells with this compound.
Methodology:
-
Cell Seeding: Plate cells at a density that will ensure they are in the logarithmic growth phase at the time of treatment. The optimal seeding density will vary between cell lines.
-
Preparation of this compound Stock Solution: Prepare a high-concentration stock solution of this compound (e.g., 10 mM) in a sterile, cell culture-grade solvent such as dimethyl sulfoxide (DMSO). Aliquot and store at -20°C or -80°C to avoid repeated freeze-thaw cycles.
-
Preparation of Working Solutions: On the day of the experiment, thaw an aliquot of the stock solution and dilute it to the desired final concentrations in pre-warmed, complete cell culture medium. Ensure the final DMSO concentration is consistent across all conditions (including vehicle control) and is typically ≤ 0.1% to avoid solvent-induced cytotoxicity.
-
Cell Treatment: Carefully remove the existing culture medium from the cells and replace it with the medium containing the various concentrations of this compound or the vehicle control.
-
Incubation: Incubate the cells for the desired period. The incubation time will depend on the specific endpoint being measured. For signaling pathway activation, shorter time points (e.g., 15-60 minutes) may be appropriate, while for assessing effects on cell proliferation or viability, longer incubations (e.g., 24-72 hours) are typically required.
-
Downstream Analysis: Following incubation, proceed with the desired experimental analysis.
Cell Viability Assay (MTT Assay)
This protocol is used to assess the cytotoxic effects of this compound on cultured cells.
Methodology:
-
Cell Seeding: Seed cells in a 96-well plate at an appropriate density and allow them to attach overnight.
-
Treatment: Treat the cells with a range of this compound concentrations (e.g., 0.1 µM to 100 µM) and a vehicle control for the desired duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well at a final concentration of 0.5 mg/mL and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT-containing medium and add a solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control.
Intracellular cAMP Measurement
This protocol outlines a general method for quantifying changes in intracellular cAMP levels following treatment with this compound. Commercially available ELISA or FRET-based kits are recommended for this purpose. A study on HEK293T cells provides a relevant methodology for setting up a screening assay.[1]
Methodology:
-
Cell Seeding and Treatment: Seed cells in an appropriate culture plate and treat with this compound or vehicle control for a short duration (e.g., 15-30 minutes). It is often beneficial to co-stimulate with an adenylyl cyclase activator like forskolin to enhance the cAMP signal.
-
Cell Lysis: Lyse the cells according to the manufacturer's protocol of the chosen cAMP assay kit. This typically involves the use of a specific lysis buffer provided in the kit.
-
cAMP Assay: Perform the cAMP assay following the kit's instructions. This usually involves a competitive binding reaction.
-
Signal Detection: Measure the signal (e.g., absorbance, fluorescence, or luminescence) using a plate reader.
-
Data Analysis: Calculate the concentration of cAMP in each sample based on a standard curve and normalize to the protein concentration of the cell lysate.
Data Presentation
All quantitative data should be summarized in clearly structured tables for easy comparison and interpretation.
Table 2: Example of Data Presentation for a Dose-Response Experiment
| This compound Conc. (µM) | Cell Viability (% of Control) | Intracellular cAMP (pmol/mg protein) |
| 0 (Vehicle) | 100 ± 5.2 | 10.5 ± 1.2 |
| 0.1 | 98.7 ± 4.8 | 15.2 ± 1.8 |
| 1 | 95.3 ± 6.1 | 35.8 ± 3.5 |
| 10 | 88.1 ± 7.3 | 75.4 ± 6.9 |
| 50 | 65.4 ± 8.9 | 82.1 ± 7.5 |
Data are presented as mean ± standard deviation from three independent experiments.
Conclusion
These application notes provide a foundational framework for initiating cell culture experiments with this compound. Researchers should adapt and optimize these protocols to suit their specific experimental needs and cell systems. Careful consideration of concentration ranges, treatment durations, and appropriate controls will ensure the generation of robust and reproducible data.
References
Troubleshooting & Optimization
How to troubleshoot unexpected results in PDE7-IN-2 experiments
Welcome to the technical support center for PDE7-IN-2. This guide provides troubleshooting advice and answers to frequently asked questions to help researchers, scientists, and drug development professionals resolve unexpected experimental results.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section is organized by experimental stage and common issues. Each question provides a direct answer and recommended actions.
Section 1: Compound Handling and Preparation
Question: I am having trouble dissolving this compound. What is the recommended solvent and procedure?
Answer: this compound has specific solubility characteristics. For in vitro stock solutions, Dimethyl Sulfoxide (DMSO) is the recommended solvent. To prepare a stock solution, dissolve this compound in DMSO to a concentration of 50 mg/mL; ultrasonic treatment may be required to fully dissolve the compound. Note that hygroscopic DMSO can significantly impact solubility, so it is crucial to use newly opened, high-purity DMSO.[1]
Question: My compound seems to have lost activity over time. How should I store this compound?
Answer: Proper storage is critical to maintaining the activity of this compound. Once a stock solution is prepared, it should be aliquoted to avoid repeated freeze-thaw cycles, which can inactivate the product.[2]
| Storage Condition | Shelf Life | Notes |
| Powder | 3 years at -20°C; 2 years at 4°C | Store away from moisture and light. |
| In Solvent (e.g., DMSO) | 6 months at -80°C; 1 month at -20°C | Ensure vials are sealed tightly. |
Question: Can I use this compound directly in my aqueous cell culture medium?
Answer: It is not recommended to dissolve this compound directly in aqueous buffers. A concentrated stock solution should first be prepared in DMSO. This stock can then be serially diluted to the final working concentration in your cell culture medium. Ensure the final DMSO concentration in your assay is low (typically ≤ 0.5%) and consistent across all experimental conditions, including vehicle controls, as DMSO can have independent effects on cells.[3]
Section 2: Cell-Based Assay Issues
Question: I am not observing the expected increase in cAMP levels after treating my cells with this compound. What could be the cause?
Answer: Several factors could lead to a lack of response in a cAMP assay:
-
Low PDE7 Expression: The cell line you are using may not express PDE7 at a high enough level for its inhibition to cause a significant change in global cAMP. PDE7A is predominantly expressed in immune cells (like T-cells), lungs, and hematopoietic cells, while PDE7B is found in the brain, specifically in regions like the striatum.[4][5] Verify the expression of PDE7 in your cell line via qPCR or Western blot.
-
Assay Sensitivity: Your cAMP assay may not be sensitive enough to detect subtle changes. Consider optimizing the cell number; highly sensitive kits may require as few as 500-2000 cells per well in a 384-well plate.[3]
-
Suboptimal Reagent Concentration: If using a phosphodiesterase inhibitor like IBMX to amplify the signal, its concentration may need optimization for your specific cell line. A starting concentration of 0.5 mM is often recommended, but this can be titrated.[3]
-
Cell Health and Passage Number: Unhealthy cells or cells at a very high passage number can exhibit altered signaling responses. Ensure you are using cells that are in the exponential growth phase and have a viability of >80%.[6]
-
Compound Degradation: Improper storage may have led to the degradation of this compound. Refer to the storage guidelines in Section 1.[2]
Logical Troubleshooting Flow for No cAMP Response
Caption: Troubleshooting workflow for a lack of cAMP response.
Question: The IC50 value I calculated for this compound is different from the published value of 2.1 µM. Why is there a discrepancy?
Answer: IC50 values can be highly dependent on experimental conditions.[7] Variations can arise from:
-
Cell Density: The number of cells seeded per well can significantly impact the apparent potency of an inhibitor.
-
Treatment Duration: Drug treatment times can vary between studies (e.g., 24, 48, 72 hours). Longer incubation times may lead to lower IC50 values.[8]
-
Assay Readout: Different viability or signaling assays (e.g., MTS vs. CellTiter-Glo vs. cAMP assay) have different sensitivities and mechanisms, which can affect the calculated IC50.
-
Substrate Concentration: In enzymatic assays, the concentration of the substrate (cAMP) will influence the IC50 value of a competitive inhibitor.
-
Data Analysis Method: The specific non-linear regression model used to fit the dose-response curve can result in slightly different IC50 calculations.[7]
It is crucial to keep experimental parameters consistent to ensure reproducible IC50 values within your own studies.
Question: I am seeing high variability or "edge effects" in my multi-well plate assay.
Answer: Edge effects, where cells in the outer wells of a plate behave differently than those in the inner wells, are a common issue. This is often due to evaporation and temperature gradients.
-
Mitigation Strategies:
-
Ensure a sufficient level of humidity in the incubator by using a water tray.[1]
-
Avoid seeding cells in the outermost wells of the plate; instead, fill these wells with sterile media or PBS to act as a buffer.
-
If cells require incubation for more than one day, feed them with fresh media to prevent wells from drying out.[1]
-
Section 3: Downstream Signaling Analysis (Western Blot)
Question: I am unable to detect an increase in CREB phosphorylation (pCREB) via Western blot after treatment with this compound.
Answer: Detecting changes in protein phosphorylation can be challenging. Here are critical troubleshooting steps for phospho-Westerns:
-
Use Phosphatase Inhibitors: This is the most critical step. Once cells are lysed, phosphatases are released and can rapidly dephosphorylate your target protein. Your lysis buffer must contain a freshly prepared cocktail of phosphatase inhibitors (e.g., sodium fluoride, sodium orthovanadate).[9]
-
Keep Samples Cold: Perform all sample preparation steps on ice or at 4°C using pre-chilled buffers and equipment to slow down enzymatic activity.[10]
-
Avoid Milk as a Blocking Agent: Milk contains high levels of the phosphoprotein casein, which can bind to your phospho-specific antibody and cause high background, masking your signal. Use Bovine Serum Albumin (BSA) or a protein-free blocking agent instead.[10]
-
Use Phosphate-Free Buffers for Washing: If using a phosphate-based buffer like PBS, residual phosphate ions can interfere with antibody binding. Use Tris-Buffered Saline with Tween 20 (TBST) for all wash steps.
-
Include a Total CREB Control: It is essential to probe a parallel blot (or strip and re-probe the same membrane) for total CREB protein. An increase in the ratio of pCREB to total CREB is the true indicator of increased phosphorylation. This control confirms that your sample loading was even and that the lack of a pCREB signal is not due to a general absence of the protein.[10]
-
Enrich for Your Target: If pCREB is low-abundance, you may need to load a higher amount of total protein (e.g., up to 100 µg for tissue extracts) or enrich your sample for the protein of interest using immunoprecipitation (IP).[9]
Signaling Pathway of PDE7 Inhibition
Caption: this compound inhibits PDE7, leading to increased cAMP and pCREB.
Section 4: Potential Off-Target or Unexpected Effects
Question: I am observing a cellular phenotype that is not consistent with increased cAMP levels. Could this be an off-target effect?
Answer: While this compound is a potent PDE7 inhibitor, it cannot be completely ruled out that some observed effects may be partially independent of cAMP elevation.[11] The potential for off-target effects exists for all small molecule inhibitors.
-
Considerations:
-
Contradictory Literature: The precise role of PDE7 in some biological processes, such as T-cell activation, is still debated, with some studies showing it is crucial while others suggest it is not indispensable.[12] Your results may be contributing to this complex picture.
-
Cross-Modulation of Pathways: Inhibition of one PDE can sometimes lead to cross-modulation of other signaling pathways. For example, in some systems, cGMP can regulate cAMP-hydrolyzing PDEs.[13]
-
Phenotypic Screening: If possible, use a rescue experiment or a secondary, structurally different PDE7 inhibitor to confirm that the observed phenotype is truly due to PDE7 inhibition.
-
Quantitative Data Summary
| Compound | Target | IC50 Value | Notes |
| This compound | PDE7 | 2.1 µM | Potent inhibitor under investigation for Parkinson's disease.[2] |
| BRL-50481 | PDE7A | 0.15 - 0.26 µM | IC50 can vary based on cAMP concentration in the assay.[13] |
| BRL-50481 | PDE7 (in CLL cells) | ~200 nM | Induces apoptosis in Chronic Lymphocytic Leukemia (CLL) cells.[14] |
| IR-202 | PDE7 (in CLL cells) | ~85 nM | Induces apoptosis in Chronic Lymphocytic Leukemia (CLL) cells.[14] |
IC50 values are context-dependent and can vary based on the assay system (e.g., purified enzyme vs. cell-based), substrate concentration, and specific cell line used.
Key Experimental Protocols
Protocol 1: General cAMP Measurement Assay
This is a generalized protocol; always refer to your specific assay kit manufacturer's instructions.
-
Cell Seeding: Seed cells in a 96- or 384-well plate at a pre-optimized density and allow them to adhere overnight.
-
Pre-treatment: Wash cells with a stimulation buffer (e.g., HBSS with 5 mM HEPES). You may pre-incubate with a broad-spectrum PDE inhibitor like IBMX (e.g., 0.5 mM) for 15-30 minutes to amplify the signal.
-
Compound Treatment: Add varying concentrations of this compound (prepared by diluting the DMSO stock in stimulation buffer) to the wells. Include a vehicle-only (DMSO) control.
-
Stimulation (Optional): For Gi-coupled receptors, you may need to stimulate adenylyl cyclase with forskolin simultaneously with your inhibitor treatment.[3]
-
Incubation: Incubate for the optimized duration (e.g., 15-60 minutes) at 37°C.
-
Cell Lysis: Lyse the cells using the lysis buffer provided in the kit.
-
cAMP Detection: Follow the kit's instructions for adding detection reagents (e.g., antibody-conjugated acceptor beads and a biotin-cAMP tracer for TR-FRET assays).[3][15]
-
Signal Reading: Read the plate on a compatible plate reader (e.g., for luminescence or TR-FRET).
-
Analysis: Generate a standard curve using known cAMP concentrations and calculate the amount of cAMP in your samples.
Protocol 2: Western Blot for Phospho-CREB (pCREB)
-
Cell Treatment: Culture and treat cells with this compound as you would for a functional assay.
-
Lysis: After treatment, immediately place the plate on ice. Aspirate the media and wash cells once with ice-cold PBS.
-
Protein Extraction: Add ice-cold lysis buffer (e.g., RIPA buffer) supplemented with a fresh protease and phosphatase inhibitor cocktail.[9] Scrape the cells, transfer the lysate to a pre-chilled microfuge tube, and incubate on ice for 30 minutes.
-
Centrifugation: Centrifuge at ~14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Quantification: Transfer the supernatant to a new tube. Determine the protein concentration using a standard method (e.g., BCA assay).
-
Sample Preparation: Mix a defined amount of protein (e.g., 20-50 µg) with Laemmli sample buffer and boil at 95-100°C for 5-10 minutes.
-
SDS-PAGE: Load samples onto a polyacrylamide gel and perform electrophoresis to separate proteins by size.
-
Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane for 1 hour at room temperature in a blocking buffer containing 5% BSA in TBST. Do not use milk. [10]
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for pCREB (e.g., Phospho-CREB Ser133) diluted in 5% BSA/TBST, typically overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times for 5-10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again as in step 11. Add an enhanced chemiluminescence (ECL) substrate and visualize the bands using a digital imager or film.
-
Stripping and Re-probing (Control): To ensure equal loading, the membrane can be stripped of antibodies and re-probed for total CREB or a housekeeping protein like GAPDH or β-actin.
References
- 1. azurebiosystems.com [azurebiosystems.com]
- 2. Table 2. [Key assay optimization parameters and troubleshooting guidelines]. - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. revvity.com [revvity.com]
- 4. abcam.com [abcam.com]
- 5. PDE7 as a Precision Target: Bridging Disease Modulation and Potential PET Imaging for Translational Medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 6. m.youtube.com [m.youtube.com]
- 7. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Optimization of cell viability assays to improve replicability and reproducibility of cancer drug sensitivity screens - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Western Blotting Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 10. Why Your Phosphorylated Protein Western Blot Isn't Working (And How to Fix It) [absin.net]
- 11. promega.com [promega.com]
- 12. Role of Phosphodiesterase 7 (PDE7) in T Cell Activity. Effects of Selective PDE7 Inhibitors and Dual PDE4/7 Inhibitors on T Cell Functions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Cyclic nucleotide phosphodiesterase profiling reveals increased expression of phosphodiesterase 7B in chronic lymphocytic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 15. resources.revvity.com [resources.revvity.com]
Technical Support Center: Optimizing PDE7-IN-2 Dosage for In Vivo Studies
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to developing and optimizing the dosage of PDE7-IN-2 for in vivo studies. The following information, presented in a question-and-answer format, addresses potential challenges and offers detailed experimental protocols.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a potent inhibitor of Phosphodiesterase 7 (PDE7), with an IC50 of 2.1 µM.[1] PDE7 is a cAMP-specific phosphodiesterase, an enzyme that degrades cyclic adenosine monophosphate (cAMP).[2][3] By inhibiting PDE7, this compound prevents the breakdown of cAMP, leading to its accumulation within the cell.[4] This elevated cAMP level enhances the activity of Protein Kinase A (PKA), a key enzyme in various cellular signaling pathways.[4][5] The PDE7/cAMP/PKA signaling pathway is crucial in regulating immune responses, neuroprotection, and inflammation.[2][5] Dysregulation of this pathway is associated with neurodegenerative diseases, autoimmune disorders, and metabolic conditions.[2][5]
Q2: What are the potential therapeutic applications of this compound?
A2: Due to its role in modulating the cAMP signaling pathway, this compound and other PDE7 inhibitors are being investigated for a wide range of therapeutic applications. These include neurodegenerative diseases such as Parkinson's disease and Alzheimer's disease, multiple sclerosis, inflammatory conditions, and certain types of cancer.[2][3][5][6]
Q3: I am starting an in vivo study with this compound. What is a good starting dose?
A3: As there is no published data on the in vivo dosage of this compound, a dose-finding study is essential. However, we can extrapolate a potential starting range from studies on other PDE7 inhibitors. For instance, a pyrimidinone-based PDE7 inhibitor was effective in mice with an oral administration of 30 mg/kg.[5] Other PDE7 inhibitors, S14 and VP1.15, have been used in mice at doses of 10 mg/kg and 4 mg/kg (intraperitoneal injection), respectively.[7] Based on these examples, a conservative starting dose for a mouse study could be in the range of 1-5 mg/kg, with subsequent escalation.
Q4: How should I formulate this compound for in vivo administration?
A4: The formulation will depend on the route of administration and the solubility of this compound. For oral administration, the compound may be formulated in a vehicle such as a solution of 0.5% methylcellulose or a suspension in a suitable oil. For intraperitoneal injections, a common vehicle is a solution of dimethyl sulfoxide (DMSO) diluted with saline or corn oil.[7] It is critical to first determine the solubility of this compound in various pharmaceutically acceptable vehicles. A preliminary solubility test should be conducted.
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Steps |
| No observable phenotype at the initial dose. | 1. Insufficient dose.2. Poor bioavailability.3. Rapid metabolism and clearance. | 1. Perform a dose-escalation study.2. Analyze the pharmacokinetic profile of this compound to assess its absorption, distribution, metabolism, and excretion (ADME).3. Consider alternative routes of administration (e.g., intravenous) to bypass first-pass metabolism. |
| Observed toxicity or adverse effects. | 1. Dose is too high.2. Off-target effects. | 1. Reduce the dose and perform a dose-de-escalation study.2. Conduct a toxicology screen to identify potential off-target interactions.[8] |
| High variability in experimental results. | 1. Inconsistent formulation.2. Variability in animal handling and dosing technique.3. Biological variability. | 1. Ensure the formulation is homogenous and stable.2. Standardize all experimental procedures.3. Increase the number of animals per group to improve statistical power. |
Quantitative Data Summary
The following table summarizes in vivo dosage information for various PDE7 inhibitors, which can serve as a reference for designing studies with this compound.
| Compound | Animal Model | Dose | Route of Administration | Observed Effect | Reference |
| Pyrimidinone-based Inhibitor | Mouse | 30 mg/kg | Oral | Improved bone mineral density | [5] |
| S14 | Mouse | 10 mg/kg | Intraperitoneal | Reduced spinal cord inflammation and tissue injury | [7] |
| VP1.15 | Mouse | 4 mg/kg | Intraperitoneal | Reduced spinal cord inflammation and tissue injury | [7] |
| BRL-50481 | Mouse | 10 mg/kg | Intraperitoneal | Ameliorated neuropathological scores in an EAE model | [9] |
Experimental Protocols
Dose-Response Study
Objective: To determine the effective dose range of this compound that elicits a biological response without causing toxicity.
Methodology:
-
Animal Model: Select an appropriate animal model relevant to the therapeutic area of interest.
-
Dose Groups: Establish multiple dose groups, including a vehicle control group and at least 3-4 groups with escalating doses of this compound (e.g., 1, 5, 10, 25 mg/kg).
-
Administration: Administer this compound via the chosen route (e.g., oral gavage, intraperitoneal injection).
-
Monitoring: Observe the animals for a defined period for any signs of toxicity or adverse effects.
-
Efficacy Assessment: At the end of the study period, assess the biological endpoint of interest (e.g., behavioral changes, biomarker levels, tissue histology).
-
Data Analysis: Plot the dose-response curve to identify the ED50 (effective dose for 50% of the maximal response).
Pharmacokinetic (PK) Analysis
Objective: To characterize the absorption, distribution, metabolism, and excretion (ADME) profile of this compound.
Methodology:
-
Animal Model: Use a relevant animal model, typically mice or rats.
-
Dosing: Administer a single dose of this compound via the intended clinical route and an intravenous (IV) route (for bioavailability calculation).
-
Sample Collection: Collect blood samples at multiple time points post-administration (e.g., 5, 15, 30 minutes, and 1, 2, 4, 8, 24 hours).
-
Bioanalysis: Analyze the concentration of this compound in the plasma samples using a validated analytical method, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
PK Parameter Calculation: Calculate key PK parameters including Cmax (maximum concentration), Tmax (time to maximum concentration), AUC (area under the curve), half-life (t1/2), and bioavailability.
Visualizations
Signaling Pathway
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. PDE7-Selective and Dual Inhibitors: Advances in Chemical and Biological Research - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. What are PDE7 inhibitors and how do they work? [synapse.patsnap.com]
- 5. PDE7 as a Precision Target: Bridging Disease Modulation and Potential PET Imaging for Translational Medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Phosphodiesterase 7(PDE7): A unique drug target for central nervous system diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. PDE 7 Inhibitors: New Potential Drugs for the Therapy of Spinal Cord Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Role of Phosphodiesterase 7 (PDE7) in T Cell Activity. Effects of Selective PDE7 Inhibitors and Dual PDE4/7 Inhibitors on T Cell Functions - PMC [pmc.ncbi.nlm.nih.gov]
Identifying and mitigating potential off-target effects of PDE7-IN-2
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to identify and mitigate potential off-target effects of PDE7-IN-2.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary target?
A1: this compound is a potent small molecule inhibitor of Phosphodiesterase 7 (PDE7), with a reported half-maximal inhibitory concentration (IC50) of 2.1 µM.[1][2][3] PDE7 is a phosphodiesterase that specifically hydrolyzes cyclic adenosine monophosphate (cAMP), a crucial second messenger involved in a wide range of cellular signaling pathways.[4] By inhibiting PDE7, this compound increases intracellular cAMP levels, which can modulate various physiological processes. Its potential therapeutic applications are being explored in the context of Parkinson's disease and other neurological and inflammatory disorders.[1][5]
Q2: What are off-target effects and why are they a concern when using this compound?
A2: Off-target effects occur when a small molecule like this compound binds to and modulates the activity of proteins other than its intended target, PDE7. These unintended interactions are a significant concern because they can lead to:
-
Misinterpretation of experimental results: An observed phenotype might be incorrectly attributed to the inhibition of PDE7 when it is actually caused by an off-target effect.
-
Cellular toxicity: Inhibition of essential proteins can lead to cell death or other adverse effects.
-
Unpredictable side effects in vivo: Off-target interactions can cause unforeseen physiological effects in animal models.
Given that this compound is a pyrimidinone-based inhibitor, and the ATP-binding pocket is conserved across many kinases, there is a potential for off-target inhibition of various kinases.
Q3: What are the first steps I should take to assess the potential for off-target effects with this compound in my experiments?
A3: A multi-faceted approach is recommended:
-
Dose-response validation: Perform a dose-response curve for your observed phenotype and compare the effective concentration with the known IC50 of this compound for PDE7 (2.1 µM). A significant discrepancy may suggest an off-target effect.
-
Use a structurally unrelated PDE7 inhibitor: If the phenotype is not replicated with a different chemical scaffold that also inhibits PDE7, it is more likely that the observed effect of this compound is off-target.
-
Target knockdown/knockout: The most definitive control is to use genetic approaches like siRNA or CRISPR to reduce or eliminate PDE7 expression. If this compound still elicits the phenotype in cells lacking PDE7, the effect is unequivocally off-target.
Q4: What are some common off-target candidates for a pyrimidinone-based inhibitor like this compound?
A4: While specific data for this compound is limited, pyrimidinone-based compounds are known to sometimes interact with:
-
Other Phosphodiesterase (PDE) families: Due to structural similarities in the active site, it is crucial to assess the selectivity of this compound against other PDE families (e.g., PDE1, PDE3, PDE4, PDE5).[6]
-
Protein Kinases: The pyrimidinone scaffold can mimic the adenine ring of ATP, leading to potential binding to the ATP pocket of various kinases.
-
Other ATP-binding proteins.
Troubleshooting Guide
| Issue | Possible Cause | Troubleshooting Steps |
| Observed phenotype is inconsistent with known PDE7 function. | The phenotype may be due to an off-target effect. | 1. Validate with a secondary, structurally distinct PDE7 inhibitor. If the phenotype is not reproduced, it is likely an off-target effect of this compound.2. Perform a rescue experiment. Overexpress PDE7 in your cells. If the phenotype is not reversed, it suggests the involvement of other targets.3. Conduct a kinome scan to identify potential kinase off-targets (see Experimental Protocols). |
| Cellular toxicity is observed at concentrations required for PDE7 inhibition. | Toxicity could be on-target (due to PDE7 inhibition) or off-target. | 1. Perform a counter-screen. Use a cell line that does not express PDE7. If toxicity persists, it is likely due to off-target effects.2. Modulate PDE7 expression. Use siRNA or CRISPR to knock down PDE7. If this phenocopies the toxicity, it suggests on-target toxicity.3. Screen against a panel of known toxicity-related targets (e.g., hERG, cytochrome P450 enzymes). |
| Inconsistent results between different batches of this compound. | The purity and integrity of the compound may vary. | 1. Verify the identity and purity of each batch using analytical methods such as LC-MS and NMR.2. Purchase from a reputable supplier that provides a certificate of analysis.3. Store the compound appropriately as recommended by the supplier to prevent degradation. |
Quantitative Data Summary
Table 1: On-Target Potency of this compound
| Compound | Target | Assay Type | IC50 (µM) |
| This compound | PDE7 | Biochemical Assay | 2.1[1][2][3] |
Table 2: Example of a PDE Selectivity Profile for a Hypothetical PDE7 Inhibitor
This table illustrates how selectivity data for this compound against other PDE families could be presented. This is hypothetical data for illustrative purposes only.
| PDE Family | % Inhibition at 10 µM | IC50 (µM) | Selectivity Fold (vs. PDE7) |
| PDE7A | 95% | 2.1 | 1 |
| PDE1B | 25% | > 50 | > 24 |
| PDE3A | 15% | > 100 | > 48 |
| PDE4D | 40% | 25 | 11.9 |
| PDE5A | 10% | > 100 | > 48 |
Experimental Protocols
Kinase Selectivity Profiling (Kinome Scan)
This protocol outlines a general method for assessing the selectivity of this compound against a broad panel of protein kinases. This is often performed as a fee-for-service by specialized companies.
Methodology:
-
Compound Submission: Prepare a stock solution of this compound at a high concentration (e.g., 10 mM in 100% DMSO) and submit to the screening facility.
-
Assay Format: The service will typically perform either a binding assay (e.g., KINOMEscan™) or an in vitro kinase activity assay (e.g., radiometric or luminescence-based) using a large panel of recombinant kinases (e.g., >400).
-
Screening Concentration: An initial screen is usually performed at a single high concentration of this compound (e.g., 10 µM).
-
Data Analysis: Results are typically presented as the percentage of inhibition for each kinase relative to a control. "Hits" are identified as kinases that are inhibited above a certain threshold (e.g., >50% inhibition).
-
Follow-up: For any significant off-target hits, it is crucial to determine the IC50 value to understand the potency of this compound against these unintended targets.
Cellular Thermal Shift Assay (CETSA®)
CETSA® is a powerful method to verify target engagement of a compound in a cellular environment. It is based on the principle that a protein's thermal stability increases upon ligand binding.
Methodology:
-
Cell Culture and Treatment:
-
Culture cells of interest to a suitable confluency.
-
Treat cells with this compound at various concentrations or a vehicle control (e.g., DMSO) for a defined period (e.g., 1-2 hours) at 37°C.
-
-
Heat Shock:
-
Aliquot the cell suspensions into PCR tubes.
-
Heat the samples to a range of temperatures (e.g., 40-70°C) for a short duration (e.g., 3 minutes) using a thermal cycler, followed by cooling at room temperature for 3 minutes.
-
-
Cell Lysis:
-
Lyse the cells by freeze-thaw cycles (e.g., 3 cycles of freezing in liquid nitrogen and thawing at room temperature).
-
-
Separation of Soluble and Precipitated Proteins:
-
Centrifuge the lysates at high speed (e.g., 20,000 x g for 20 minutes at 4°C) to pellet the precipitated proteins.
-
-
Protein Detection:
-
Carefully collect the supernatant containing the soluble proteins.
-
Analyze the amount of soluble PDE7 in each sample using Western blotting or another suitable protein detection method.
-
-
Data Analysis:
-
Plot the amount of soluble PDE7 as a function of temperature for both vehicle- and this compound-treated samples.
-
A rightward shift in the melting curve for the this compound-treated samples indicates target engagement.
-
Proteomic Profiling for Off-Target Identification
This protocol uses mass spectrometry to identify changes in the cellular proteome upon treatment with this compound, which can reveal off-target effects.
Methodology:
-
Cell Culture and Treatment:
-
Plate a relevant cell line (e.g., HEK293T, SH-SY5Y) and allow them to adhere.
-
Treat cells with a chosen concentration of this compound (e.g., 10 µM) and a vehicle control for a specified time (e.g., 24 hours).
-
-
Cell Lysis and Protein Extraction:
-
Harvest the cells and lyse them in a buffer containing protease and phosphatase inhibitors.
-
Quantify the protein concentration using a standard method like a BCA assay.
-
-
Protein Digestion:
-
Take an equal amount of protein from each sample (e.g., 50-100 µg) and perform in-solution digestion with trypsin overnight at 37°C.
-
-
LC-MS/MS Analysis:
-
Analyze the resulting peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
-
Data Analysis:
-
Use a proteomics software suite (e.g., MaxQuant, Proteome Discoverer) to identify and quantify proteins.
-
Perform statistical analysis to identify proteins that are significantly up- or down-regulated in the this compound-treated samples compared to the vehicle control. These proteins are potential off-targets or are part of pathways affected by off-target interactions.
-
Visualizations
Caption: PDE7 Signaling Pathway and the Action of this compound.
Caption: Experimental Workflow for Off-Target Identification.
Caption: Troubleshooting Decision Tree for this compound Effects.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. researchgate.net [researchgate.net]
- 6. Spiroquinazolinones as novel, potent, and selective PDE7 inhibitors. Part 1 - PubMed [pubmed.ncbi.nlm.nih.gov]
Improving the pharmacokinetic properties of PDE7-IN-2 for better bioavailability
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the pharmacokinetic properties of PDE7-IN-2, a potent phosphodiesterase 7 (PDE7) inhibitor. The focus is on strategies to improve its bioavailability for successful preclinical and clinical development.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a potent small molecule inhibitor of phosphodiesterase 7 (PDE7) with an IC50 value of 2.1 µM.[1] PDE7 is an enzyme that specifically hydrolyzes cyclic adenosine monophosphate (cAMP), a crucial second messenger in various cellular signaling pathways.[2][3] By inhibiting PDE7, this compound increases intracellular cAMP levels, which in turn modulates the activity of downstream effectors like protein kinase A (PKA).[4] This mechanism is being explored for therapeutic potential in a range of disorders, including neurological and inflammatory diseases.[3][5]
Q2: What are the potential challenges affecting the bioavailability of small molecule inhibitors like this compound?
A2: Small molecule inhibitors often face several challenges that can limit their oral bioavailability. These can be broadly categorized as issues related to poor solubility and/or low permeability across the gastrointestinal tract. Additionally, extensive first-pass metabolism in the liver can significantly reduce the amount of active drug that reaches systemic circulation. For a new chemical entity like this compound, it is crucial to evaluate these properties early in development.
Q3: How can I assess the pharmacokinetic properties of this compound in my lab?
A3: A standard panel of in vitro ADME (Absorption, Distribution, Metabolism, and Excretion) assays can provide initial insights into the pharmacokinetic profile of this compound.[6][7] Key assays include aqueous solubility determination, permeability assessment using models like the Parallel Artificial Membrane Permeability Assay (PAMPA) or Caco-2 cell monolayers, and metabolic stability evaluation using liver microsomes or hepatocytes.[6]
Q4: What general strategies can be employed to improve the bioavailability of a compound with poor solubility?
A4: Several formulation and chemical modification strategies can be explored. Formulation approaches include particle size reduction (micronization or nanocrystals), the use of amorphous solid dispersions, and lipid-based formulations such as self-emulsifying drug delivery systems (SEDDS).[8] Chemical modifications could involve creating prodrugs or exploring salt forms to enhance solubility and dissolution rates.[9]
Troubleshooting Guides
This section provides guidance on specific issues you might encounter during your experiments with this compound.
Issue 1: Low Aqueous Solubility of this compound
Symptoms:
-
Difficulty dissolving this compound in aqueous buffers for in vitro assays.
-
Inconsistent results in cell-based assays.
-
Low exposure observed in preliminary in vivo pharmacokinetic studies.
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Step | Experimental Protocol |
| Intrinsic Poor Solubility | Characterize the solubility of the compound in various pharmaceutically relevant buffers (e.g., pH 1.2, 4.5, 6.8) to understand its pH-dependent solubility profile. | See Protocol 1: Kinetic Solubility Assay . |
| Compound Precipitation in Assay Media | Increase the concentration of a co-solvent (e.g., DMSO) in the final assay medium, ensuring the final concentration does not exceed a level that affects cell viability or assay performance (typically <0.5%). | Prepare a high-concentration stock solution of this compound in 100% DMSO. Serially dilute in DMSO before the final dilution into the aqueous assay buffer. |
| Suboptimal Formulation for In Vivo Studies | For animal studies, consider formulating this compound in a vehicle designed to enhance solubility, such as a solution with co-solvents (e.g., PEG400, Tween 80) or a lipid-based formulation. | See Protocol 2: Formulation Development for Oral Administration . |
Issue 2: High First-Pass Metabolism
Symptoms:
-
Rapid disappearance of the parent compound in in vitro metabolic stability assays.
-
Low oral bioavailability (F%) in vivo despite adequate absorption.
-
High clearance values observed in pharmacokinetic modeling.
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Step | Experimental Protocol |
| Extensive Phase I Metabolism | Determine the metabolic stability of this compound in liver microsomes from different species (e.g., mouse, rat, human) to identify potential species differences and to calculate in vitro half-life and intrinsic clearance. | See Protocol 3: Metabolic Stability Assay in Liver Microsomes . |
| CYP450 Enzyme Involvement | Identify the specific cytochrome P450 (CYP) enzymes responsible for the metabolism of this compound using recombinant human CYP enzymes or specific chemical inhibitors. | See Protocol 4: CYP450 Reaction Phenotyping . |
| Metabolite Identification | Characterize the major metabolites of this compound to understand the metabolic pathways. This can help in designing structural modifications to block metabolic "hotspots". | Utilize LC-MS/MS to analyze samples from the metabolic stability assay to identify and structurally elucidate the primary metabolites. |
Experimental Protocols
Protocol 1: Kinetic Solubility Assay
-
Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
In a 96-well plate, add 2 µL of the stock solution to 198 µL of phosphate-buffered saline (PBS) at pH 7.4. This creates a final nominal concentration of 100 µM with 1% DMSO.
-
Shake the plate for 2 hours at room temperature.
-
Centrifuge the plate to pellet any precipitated compound.
-
Carefully transfer the supernatant to a new 96-well plate.
-
Analyze the concentration of the dissolved compound in the supernatant using a suitable analytical method, such as HPLC-UV or LC-MS/MS, by comparing against a standard curve prepared in DMSO/PBS.
Protocol 2: Formulation Development for Oral Administration
-
Vehicle Screening: Test the solubility of this compound in various GRAS (Generally Recognized as Safe) excipients and vehicles. Examples include:
-
Aqueous solution with 5% DMSO and 10% Solutol HS 15.
-
Suspension in 0.5% methylcellulose.
-
Lipid-based formulation: 30% Cremophor EL, 30% Transcutol, 40% corn oil.
-
-
Preparation: Accurately weigh the required amount of this compound and dissolve or suspend it in the chosen vehicle. Use a vortex mixer and sonication to ensure homogeneity.
-
Stability: Assess the physical stability of the formulation over a relevant timeframe to ensure no precipitation or phase separation occurs before administration.
Protocol 3: Metabolic Stability Assay in Liver Microsomes
-
Prepare a reaction mixture containing liver microsomes (e.g., human, rat; final concentration 0.5 mg/mL) in a phosphate buffer (pH 7.4).
-
Pre-warm the mixture to 37°C.
-
Initiate the reaction by adding this compound (final concentration 1 µM) and an NADPH regenerating system.
-
Incubate at 37°C.
-
At various time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.
-
Centrifuge to pellet the protein.
-
Analyze the supernatant by LC-MS/MS to quantify the remaining percentage of this compound at each time point.
-
Calculate the in vitro half-life (t½) and intrinsic clearance (CLint).
Protocol 4: CYP450 Reaction Phenotyping
-
Incubate this compound (1 µM) with individual recombinant human CYP enzymes (e.g., CYP3A4, 2D6, 2C9, 2C19, 1A2) in the presence of an NADPH regenerating system at 37°C for a fixed time (e.g., 60 minutes).
-
Terminate the reaction with a cold solvent.
-
Quantify the depletion of the parent compound using LC-MS/MS.
-
The enzyme that shows the highest rate of metabolism is the primary contributor to the clearance of this compound.
Data Presentation
Table 1: Hypothetical In Vitro ADME Profile of this compound
| Parameter | Assay | Result | Interpretation |
| Aqueous Solubility | Kinetic Solubility (pH 7.4) | < 5 µg/mL | Poorly soluble |
| Permeability | PAMPA | Pe = 0.5 x 10⁻⁶ cm/s | Low permeability |
| Metabolic Stability | Human Liver Microsomes (t½) | 15 min | High clearance |
| Primary Metabolizing Enzyme | Reaction Phenotyping | CYP3A4 | Potential for drug-drug interactions |
Visualizations
Signaling Pathway
Caption: PDE7 signaling pathway and the inhibitory action of this compound.
Experimental Workflow
Caption: Workflow for troubleshooting and improving the bioavailability of this compound.
Troubleshooting Logic
Caption: Decision tree for troubleshooting low in vivo exposure of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. PDE7-Selective and Dual Inhibitors: Advances in Chemical and Biological Research - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. What are PDE7 inhibitors and how do they work? [synapse.patsnap.com]
- 5. Phosphodiesterase 7 as a therapeutic target - Where are we now? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. In Vitro ADME Assays: Principles, Applications & Protocols - Creative Biolabs [creative-biolabs.com]
- 7. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 8. Overcoming Challenges in Small-Molecule Drug Bioavailability: A Review of Key Factors and Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 9. drughunter.com [drughunter.com]
a guide to interpreting IC50 values for PDE7-IN-2 in different cell lines
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to interpreting IC50 values for the phosphodiesterase 7 (PDE7) inhibitor, PDE7-IN-2, in various cell lines. The information is presented in a question-and-answer format to directly address common issues and queries encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for a PDE7 inhibitor like this compound?
A1: Phosphodiesterase 7 (PDE7) is an enzyme that specifically breaks down the second messenger cyclic adenosine monophosphate (cAMP).[1][2] By inhibiting the PDE7 enzyme, this compound prevents the degradation of cAMP, leading to its accumulation within the cell.[1][2] This increase in intracellular cAMP levels enhances the activity of downstream signaling pathways, primarily through Protein Kinase A (PKA) and Exchange Proteins Directly Activated by cAMP (EPACs).[1][2] These pathways are involved in a wide range of cellular processes, including inflammation, immune responses, and neuronal functions.[1][2][3]
Signaling Pathway of PDE7 Inhibition
References
a discussion on the challenges in developing selective PDE7 inhibitors
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the development of selective phosphodiesterase 7 (PDE7) inhibitors.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in developing selective PDE7 inhibitors?
A1: The main challenges in developing selective PDE7 inhibitors include:
-
High Structural Homology with Other PDEs: The catalytic sites of phosphodiesterase families, particularly between PDE4 and PDE7, are structurally similar. This makes it difficult to design compounds that selectively inhibit PDE7 without affecting other PDEs, which can lead to off-target effects.
-
Subtype Selectivity: The PDE7 family has two subtypes, PDE7A and PDE7B. These subtypes have different tissue distributions and potential physiological roles. Achieving selectivity for one subtype over the other is a significant challenge but may be crucial for therapeutic efficacy and minimizing side effects. For instance, the well-known PDE7 inhibitor BRL-50481 is approximately 80-fold more selective for PDE7A than PDE7B[1].
-
Compound Properties: Identifying potent and selective inhibitors is only the first step. These compounds must also possess favorable ADME (Absorption, Distribution, Metabolism, and Excretion) properties to be effective in vivo. Issues such as poor solubility can hinder assay performance and bioavailability[2][3].
-
Lack of High-Quality Chemical Probes: While some PDE7 inhibitors like BRL-50481 are available, they may lack sufficient potency or subtype selectivity for robustly characterizing the biological functions of PDE7A and PDE7B[4].
Q2: Why is achieving selectivity over PDE4 particularly important?
A2: PDE4 is a major cAMP-metabolizing enzyme in inflammatory and immune cells. While PDE4 inhibitors are effective anti-inflammatory agents, their clinical use is often limited by side effects such as nausea and emesis[5]. Developing PDE7-selective inhibitors is a strategy to potentially achieve therapeutic benefits in inflammatory and neurological diseases with a better side-effect profile[6]. Some research also focuses on dual PDE4/PDE7 inhibitors, which may offer synergistic effects at concentrations that avoid the side effects associated with potent PDE4 inhibition[7].
Q3: What are the roles of PDE7A and PDE7B?
A3: Both PDE7A and PDE7B are cAMP-specific phosphodiesterases. They are expressed in various tissues, including the brain, immune cells (like T-cells), and skeletal muscle. Their distinct expression patterns suggest they may have different physiological roles. For example, PDE7A is widely distributed in regions of the brain like the hippocampus and cortex, making it a target for neurological disorders[5]. Both subtypes are found in T-cells, and their inhibition can suppress T-cell activity, which is relevant for autoimmune and inflammatory diseases[7].
Troubleshooting Guides
Issue 1: My candidate inhibitor shows poor selectivity against PDE4.
Potential Cause & Solution:
-
Scaffold Similarity: Your compound's core chemical structure might be interacting with conserved residues in the catalytic sites of both PDE7 and PDE4.
-
Troubleshooting Step: Utilize structure-based drug design. If crystal structures are available, perform molecular docking studies to compare the binding mode of your inhibitor in both PDE7 and PDE4 active sites. This can reveal subtle differences that can be exploited. For example, look for non-conserved residues in the active site periphery that could be targeted to enhance selectivity.
-
Potential Cause & Solution:
-
Assay Conditions: The substrate concentration used in your enzymatic assay can influence the apparent IC50 values and selectivity.
-
Troubleshooting Step: Ensure you are running your assays under initial velocity conditions. It is recommended to determine the Michaelis-Menten constant (Km) for cAMP for your enzyme preparation and use a substrate concentration at or below the Km. This will provide a more accurate determination of inhibitor potency and selectivity. For example, BRL-50481's potency against PDE4 differs significantly depending on the cAMP concentration used[8].
-
Issue 2: I'm observing high variability in my in vitro enzyme activity assays.
Potential Cause & Solution:
-
Enzyme Instability: Recombinant PDE enzymes can be unstable, especially after repeated freeze-thaw cycles.
-
Troubleshooting Step: Aliquot your purified enzyme upon receipt and store it at -80°C. Thaw a fresh aliquot for each experiment and keep it on ice. Avoid repeated freezing and thawing[9].
-
Potential Cause & Solution:
-
Compound Solubility: The inhibitor may be precipitating out of solution in the assay buffer. Many organic compounds have low aqueous solubility[3].
-
Troubleshooting Step: Check the solubility of your compound in the final assay buffer. The concentration of organic solvents like DMSO should be kept to a minimum (typically ≤1%) as higher concentrations can affect enzyme activity[10]. If solubility is an issue, consider using alternative formulation strategies or modifying the compound to improve its solubility[2].
-
Potential Cause & Solution:
-
Reagent Mixing and Timing: In multi-step assays, inconsistent mixing or timing can introduce variability.
-
Troubleshooting Step: For plate-based assays, ensure thorough mixing after each reagent addition by shaking the plate for a defined period (e.g., 60 seconds)[11]. Use a multichannel pipette or automated liquid handler to minimize timing differences between wells.
-
Issue 3: My inhibitor is potent in an enzyme assay but shows no activity in a cell-based assay (e.g., TNF-α release).
Potential Cause & Solution:
-
Poor Cell Permeability: The compound may not be able to cross the cell membrane to reach its intracellular target.
-
Troubleshooting Step: Assess the physicochemical properties of your compound, such as LogP, to predict its permeability. You can also perform a cell permeability assay (e.g., Caco-2) to measure its ability to cross cell membranes.
-
Potential Cause & Solution:
-
Low Target Expression in Cell Model: The chosen cell line may not express sufficient levels of PDE7 for inhibition to produce a measurable downstream effect.
-
Troubleshooting Step: Confirm the expression of PDE7A and PDE7B in your cell line using techniques like Western blotting or qPCR. Some studies have shown that PDE7A1 expression can be upregulated in monocytes over time in culture, which then makes them responsive to PDE7 inhibitors[8].
-
Potential Cause & Solution:
-
Functional Redundancy: In a cellular context, other PDEs (like PDE4) may compensate for the inhibition of PDE7, masking the effect of your inhibitor.
-
Troubleshooting Step: Try co-administering your PDE7 inhibitor with a low dose of a PDE4 inhibitor (e.g., rolipram). A synergistic effect, where the combination is more effective than either compound alone, would suggest that both PDEs are involved in regulating the cellular response[8].
-
Quantitative Data
The following table summarizes the inhibitory potency (IC50) of selected compounds against different PDE isoforms. This data is crucial for assessing the selectivity profile of potential PDE7 inhibitors.
| Compound | Target(s) | PDE7A IC50 (µM) | PDE7B IC50 (µM) | PDE4 IC50 (µM) | PDE3 IC50 (µM) | Reference(s) |
| BRL-50481 | Selective PDE7A | 0.15 | 12.1 | 62 | 490 | [12][13] |
| BC54 | Dual PDE4/7 | 0.14 | 0.14 | 0.05 - 0.11 | >10 | [4][7] |
| YM-393059 | Dual PDE4/7 | 0.014 | Not Reported | 0.63 | Not Reported | [7] |
Experimental Protocols
General Protocol for In Vitro PDE Enzyme Activity Assay (Colorimetric)
This protocol is based on the principle of a two-step enzymatic reaction where PDE hydrolyzes cAMP to 5'-AMP, which is then converted to adenosine and inorganic phosphate (Pi) by 5'-nucleotidase. The released phosphate is quantified.
Methodology:
-
Reagent Preparation:
-
Prepare an assay buffer (e.g., Tris-HCl based buffer at pH 7.5, containing MgCl2).
-
Prepare a solution of the cAMP substrate (e.g., 0.5 mM) in the assay buffer.
-
Prepare a solution of 5'-nucleotidase.
-
Prepare your PDE7 enzyme dilution in cold assay buffer. The optimal concentration should be determined empirically to ensure the reaction is in the linear range.
-
Prepare serial dilutions of your test inhibitor in assay buffer with a constant, low percentage of DMSO.
-
-
Assay Procedure (96-well plate format):
-
Add assay buffer to all wells.
-
Add your test inhibitor or vehicle control to the appropriate wells.
-
Add the 5'-nucleotidase to all wells.
-
To initiate the reaction, add the PDE enzyme to all wells except for the negative control wells.
-
Immediately add the cAMP substrate to all wells. The final volume should be consistent (e.g., 50 µL)[9].
-
Incubate the plate at a controlled temperature (e.g., 30°C or 37°C) for a predetermined time (e.g., 30-60 minutes) that falls within the linear range of the reaction[9].
-
-
Detection:
-
Terminate the reaction by adding a detection reagent that quantifies inorganic phosphate, such as a Malachite Green-based reagent[9].
-
After a short incubation for color development, measure the absorbance at the appropriate wavelength (e.g., ~620 nm).
-
-
Data Analysis:
-
Subtract the background absorbance (no enzyme control) from all readings.
-
Calculate the percentage of inhibition for each inhibitor concentration relative to the vehicle control (100% activity).
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Protocol for Cell-Based TNF-α Release Assay
This assay measures the ability of an inhibitor to suppress the release of the pro-inflammatory cytokine TNF-α from immune cells (e.g., human whole blood or isolated monocytes) stimulated with lipopolysaccharide (LPS).
Methodology:
-
Cell Preparation:
-
If using human whole blood, collect it in heparinized tubes.
-
If using monocytes, isolate them from peripheral blood mononuclear cells (PBMCs).
-
Seed the cells in a 96-well culture plate.
-
-
Inhibitor Treatment:
-
Prepare serial dilutions of your PDE7 inhibitor.
-
Pre-incubate the cells with the inhibitor or vehicle control for a set period (e.g., 30-60 minutes) at 37°C in a CO2 incubator.
-
-
Stimulation:
-
Add LPS to the wells to a final concentration of ~1 µg/mL to stimulate TNF-α production.
-
Incubate the plate for an appropriate duration (e.g., 8 to 24 hours) at 37°C[14].
-
-
Detection:
-
Data Analysis:
-
Generate a standard curve using the TNF-α standards provided in the ELISA kit.
-
Calculate the concentration of TNF-α in each sample.
-
Determine the percentage of inhibition of TNF-α release for each inhibitor concentration compared to the LPS-stimulated vehicle control.
-
Calculate the IC50 value from the resulting dose-response curve.
-
Visualizations
Caption: The cAMP signaling pathway and the action of a selective PDE7 inhibitor.
Caption: A typical experimental workflow for the discovery of selective PDE7 inhibitors.
References
- 1. New classes of PDE7 inhibitors identified by a fission yeast-based HTS - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Solubility-driven optimization of phosphodiesterase-4 inhibitors leading to a clinical candidate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Identification and characterization of a potent and biologically-active PDE4/7 inhibitor via fission yeast-based assays - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Chemical Space Exploration and Machine Learning-Based Screening of PDE7A Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. Discovery of BRL 50481 [3-(N,N-dimethylsulfonamido)-4-methyl-nitrobenzene], a selective inhibitor of phosphodiesterase 7: in vitro studies in human monocytes, lung macrophages, and CD8+ T-lymphocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. abcam.co.jp [abcam.co.jp]
- 10. Discovery of novel PDE10 inhibitors by a robust homogeneous screening assay - PMC [pmc.ncbi.nlm.nih.gov]
- 11. promega.com [promega.com]
- 12. medchemexpress.com [medchemexpress.com]
- 13. academic.oup.com [academic.oup.com]
- 14. The effects of phosphodiesterase type 4 inhibitors on tumour necrosis factor-α and leukotriene B4 in a novel human whole blood assay - PMC [pmc.ncbi.nlm.nih.gov]
- 15. novamedline.com [novamedline.com]
- 16. Methods for Evaluation of TNF-α Inhibition Effect | Springer Nature Experiments [experiments.springernature.com]
Validation & Comparative
a comparison of the efficacy of PDE7-IN-2 with other known PDE7 inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the efficacy of PDE7-IN-2 with other prominent phosphodiesterase 7 (PDE7) inhibitors. The data presented is curated from publicly available research to facilitate an objective evaluation of these compounds for therapeutic and research applications.
Introduction to PDE7 Inhibition
Phosphodiesterase 7 (PDE7) is a crucial enzyme in the cyclic adenosine monophosphate (cAMP) signaling pathway. It specifically hydrolyzes cAMP, a ubiquitous second messenger involved in a myriad of cellular processes, including inflammation, immune responses, and neuronal signaling. Inhibition of PDE7 leads to an increase in intracellular cAMP levels, which can modulate these pathways, making PDE7 an attractive therapeutic target for a range of disorders, including neurodegenerative diseases like Parkinson's and inflammatory conditions.[1][2]
Efficacy Comparison of PDE7 Inhibitors
The following table summarizes the in vitro efficacy of this compound and other well-characterized PDE7 inhibitors. The half-maximal inhibitory concentration (IC50) is a standard measure of a drug's potency. It is important to note that direct comparisons of IC50 values across different studies should be made with caution, as experimental conditions can vary.
| Compound | Target | IC50 (µM) | Selectivity Notes |
| This compound | PDE7 | 2.1[1][3] | Data on selectivity against other PDE families is not readily available. |
| BRL-50481 | PDE7A | 0.15 | Exhibits ~80-fold selectivity for PDE7A over PDE7B.[4] Also shows selectivity over PDE3 and PDE4. |
| PDE7B | 12.1 | ||
| VP3.15 | PDE7 | 1.59 | Also inhibits GSK-3 with an IC50 of 0.88 µM. |
| TC3.6 | PDE7A1 | 1.04 | A quinazoline-type inhibitor. |
Signaling Pathway of PDE7 Inhibition
The following diagram illustrates the central role of PDE7 in the cAMP signaling cascade and the mechanism of action of PDE7 inhibitors.
Experimental Protocols
The determination of IC50 values for PDE7 inhibitors is typically performed using in vitro enzyme assays. Common methodologies include fluorescence polarization (FP) assays, radioassays, and enzyme-linked immunosorbent assays (ELISA). Below is a generalized protocol for a fluorescence polarization-based PDE7 inhibition assay.
Fluorescence Polarization (FP) Assay for PDE7 Inhibition
This protocol outlines the general steps for determining the potency of a PDE7 inhibitor using a competitive FP assay format. Commercially available kits often provide specific reagents and optimized protocols.
Objective: To measure the concentration of a test compound (e.g., this compound) required to inhibit 50% of the PDE7 enzymatic activity.
Principle: The assay measures the change in the polarization of fluorescently labeled cAMP (tracer) upon its hydrolysis by PDE7. When the tracer is intact, it is small and rotates rapidly in solution, resulting in low fluorescence polarization. When hydrolyzed by PDE7 to fluorescently labeled AMP, this product can be bound by a larger binding protein, leading to a slower rotation and higher fluorescence polarization. Inhibitors of PDE7 will prevent this conversion, thus maintaining a low polarization signal.
Materials:
-
Recombinant human PDE7 enzyme
-
Fluorescently labeled cAMP (e.g., FAM-cAMP)
-
AMP-binding protein
-
Assay buffer (typically containing Tris-HCl, MgCl2, and other components)
-
Test inhibitor (e.g., this compound) dissolved in a suitable solvent (e.g., DMSO)
-
384-well black microplates
-
A microplate reader capable of measuring fluorescence polarization
Procedure:
-
Reagent Preparation:
-
Prepare a serial dilution of the test inhibitor in the assay buffer. The concentration range should span several orders of magnitude around the expected IC50.
-
Prepare a solution of PDE7 enzyme in the assay buffer to a final concentration that yields a significant signal window in the assay.
-
Prepare a solution of the FAM-cAMP tracer in the assay buffer.
-
Prepare a solution of the AMP-binding protein in the assay buffer.
-
-
Assay Protocol:
-
Add a small volume (e.g., 5 µL) of the serially diluted inhibitor or vehicle control (e.g., DMSO) to the wells of the 384-well plate.
-
Add the PDE7 enzyme solution (e.g., 10 µL) to all wells except the "no enzyme" control wells.
-
Initiate the enzymatic reaction by adding the FAM-cAMP tracer solution (e.g., 5 µL) to all wells.
-
Incubate the plate at a controlled temperature (e.g., 30°C) for a specific period (e.g., 60 minutes) to allow for enzymatic activity.
-
Stop the reaction by adding the AMP-binding protein solution (e.g., 10 µL). This solution may also contain a broad-spectrum PDE inhibitor like IBMX to halt any further enzymatic activity.
-
Incubate the plate for a short period (e.g., 15 minutes) at room temperature to allow the binding of the fluorescent AMP to the binding protein to reach equilibrium.
-
-
Data Acquisition:
-
Measure the fluorescence polarization of each well using a microplate reader with appropriate excitation and emission filters (e.g., 485 nm excitation and 535 nm emission for FAM).
-
-
Data Analysis:
-
The raw fluorescence polarization values are plotted against the logarithm of the inhibitor concentration.
-
The data is then fitted to a sigmoidal dose-response curve using a suitable software (e.g., GraphPad Prism) to determine the IC50 value.
-
The following diagram outlines the general workflow for this type of assay.
Conclusion
This compound is a potent inhibitor of PDE7. When compared to other known PDE7 inhibitors such as BRL-50481 and VP3.15, its in vitro potency is within a similar micromolar range. BRL-50481 demonstrates notable selectivity for the PDE7A isoform. The choice of inhibitor for a specific research or therapeutic application will depend on the desired potency, selectivity profile, and other pharmacological properties. The experimental protocols provided herein offer a foundation for the in-house evaluation and comparison of these and other novel PDE7 inhibitors.
References
- 1. Synthesis, structural analysis, and biological evaluation of thioxoquinazoline derivatives as phosphodiesterase 7 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. PDE7-Selective and Dual Inhibitors: Advances in Chemical and Biological Research - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Comparative assessment of PDE 4 and 7 inhibitors as therapeutic agents in experimental autoimmune encephalomyelitis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. BRL-50481 - Wikipedia [en.wikipedia.org]
A Comparative Analysis of PDE7-IN-2 and Dual PDE4/PDE7 Inhibitors: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the selective phosphodiesterase 7 (PDE7) inhibitor, PDE7-IN-2, and dual phosphodiesterase 4 (PDE4) and PDE7 inhibitors. This analysis is supported by experimental data on their biochemical potency and cellular effects, offering insights into their potential therapeutic applications.
Phosphodiesterases (PDEs) are a superfamily of enzymes that regulate intracellular signaling by hydrolyzing cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP). Both PDE4 and PDE7 are specific for cAMP and are expressed in immune cells and the central nervous system, making them attractive targets for inflammatory and neurological disorders. While selective PDE7 inhibitors like this compound offer a targeted approach, dual PDE4/PDE7 inhibitors aim to achieve a broader therapeutic effect by simultaneously targeting two key enzymes in the cAMP pathway.
Performance and Efficacy: A Quantitative Comparison
The inhibitory potency of this compound and various dual PDE4/PDE7 inhibitors is summarized in the table below. The data highlights the half-maximal inhibitory concentration (IC50) values, which indicate the concentration of an inhibitor required to reduce the enzyme's activity by half. A lower IC50 value signifies a higher potency.
| Inhibitor | Type | PDE7 IC50 | PDE4 IC50 | Reference Compound(s) |
| This compound | Selective PDE7 | 2.1 µM | - | - |
| Purine-2,6-dione butanehydrazide derivative | Dual PDE4/PDE7 | 3.2 µM | 1.4 µM | - |
| YM-393059 | Dual PDE4/PDE7 | 14 nM | 630 nM | YM976 (selective PDE4) |
| BC54 | Dual PDE4/PDE7 | 140 nM (PDE7A & PDE7B) | 50-110 nM (PDE4A, B, D) | Rolipram (PDE4), BRL-50481 (PDE7) |
| T-2585 | Dual PDE4/PDE7 | 1.7 µM (PDE7A) | 0.13 nM | RP 73401 (piclamilast, selective PDE4) |
Mechanism of Action: The cAMP Signaling Pathway
Both this compound and dual PDE4/PDE7 inhibitors exert their effects by increasing intracellular cAMP levels. This second messenger plays a crucial role in modulating various cellular responses, including inflammation and neuronal function. By inhibiting the degradation of cAMP, these compounds enhance the activity of downstream effectors such as Protein Kinase A (PKA) and Exchange Protein directly Activated by cAMP (EPAC).
Experimental Protocols
The following are detailed methodologies for key experiments cited in the evaluation of this compound and dual PDE4/PDE7 inhibitors.
Phosphodiesterase (PDE) Inhibition Assay
This assay is used to determine the in vitro potency of a compound in inhibiting a specific PDE isozyme.
-
Enzyme and Substrate Preparation : Recombinant human PDE4 and PDE7 enzymes are used. The substrate, [³H]cAMP, is diluted in assay buffer.
-
Compound Dilution : Test compounds (this compound and dual inhibitors) are serially diluted in DMSO to create a concentration range.
-
Assay Reaction : The reaction is initiated by adding the PDE enzyme to a mixture of the test compound and [³H]cAMP in a 96-well plate. The final reaction volume is typically 100 µL.
-
Incubation : The plate is incubated at 30°C for a specified time (e.g., 30 minutes) to allow for enzymatic reaction.
-
Termination : The reaction is terminated by adding a stop solution, often containing snake venom nucleotidase, which hydrolyzes the resulting [³H]AMP to [³H]adenosine.
-
Separation : The unreacted [³H]cAMP is separated from the [³H]adenosine product using anion-exchange resin beads.
-
Detection : Scintillation cocktail is added, and the radioactivity is measured using a scintillation counter.
-
Data Analysis : The percentage of inhibition is calculated for each compound concentration, and the IC50 value is determined by fitting the data to a dose-response curve.
Cellular cAMP Measurement Assay
This assay measures the ability of an inhibitor to increase intracellular cAMP levels in a cellular context.
-
Cell Culture : A suitable cell line expressing the target PDEs (e.g., U937 human monocytic cells) is cultured to an appropriate density.
-
Cell Plating : Cells are seeded into a 96-well plate and allowed to adhere overnight.
-
Pre-treatment : Cells are pre-incubated with the test inhibitor at various concentrations for a defined period (e.g., 30 minutes).
-
Stimulation : Cells are then stimulated with an agent that induces cAMP production, such as forskolin or a specific receptor agonist (e.g., prostaglandin E2), for a short duration (e.g., 15 minutes).
-
Cell Lysis : The medium is removed, and cells are lysed using a lysis buffer to release intracellular cAMP.
-
cAMP Quantification : The amount of cAMP in the cell lysate is quantified using a competitive enzyme immunoassay (EIA) or a time-resolved fluorescence resonance energy transfer (TR-FRET) assay kit, following the manufacturer's instructions.
-
Data Analysis : The concentration of cAMP is determined by comparison with a standard curve. The fold-increase in cAMP levels in the presence of the inhibitor compared to the vehicle control is calculated.
Experimental Workflow for Inhibitor Evaluation
The preclinical evaluation of a novel PDE inhibitor typically follows a structured workflow to characterize its potency, selectivity, cellular activity, and in vivo efficacy.
Comparative In Vivo Studies
Direct comparative studies of selective PDE7 inhibitors versus dual PDE4/PDE7 inhibitors in the same animal model are limited. However, studies comparing selective inhibitors of PDE4 and PDE7 provide valuable insights. For instance, in a mouse model of experimental autoimmune encephalomyelitis (EAE), a model for multiple sclerosis, both the selective PDE4 inhibitor Rolipram and the selective PDE7 inhibitor TC3.6 were shown to be effective in preventing the clinical signs of the disease.[1] Interestingly, the study revealed that while both inhibitors reduced IL-17 levels and prevented infiltration of immune cells into the central nervous system, they acted through partially distinct pathways. Rolipram increased the expression of the anti-inflammatory cytokines IL-10 and IL-27, an effect not observed with TC3.6.[1] This suggests that while both approaches can be beneficial, their precise immunomodulatory effects may differ.
A study on the dual PDE4/PDE7A inhibitor YM-393059 showed that it inhibited the production of both Th1 (IL-2, IFN-γ) and Th2 (IL-4) cytokines in vitro.[2] In vivo, it had a similar inhibitory effect on IL-2 production as a selective PDE4 inhibitor, but with a potentially better side-effect profile.[2]
Conclusion
Both selective PDE7 inhibitors, such as this compound, and dual PDE4/PDE7 inhibitors represent promising therapeutic strategies for a range of inflammatory and neurological disorders. The choice between a selective and a dual inhibitor will likely depend on the specific disease indication and the desired therapeutic outcome.
-
Selective PDE7 inhibitors like this compound offer a more targeted approach, which may lead to a better side-effect profile by avoiding the known adverse effects associated with PDE4 inhibition, such as nausea and emesis.
-
Dual PDE4/PDE7 inhibitors may provide a more potent and broader anti-inflammatory or neuroprotective effect due to the synergistic or additive effects of inhibiting both enzymes.[2] However, this broader activity may also come with an increased risk of side effects.
Further head-to-head comparative studies, particularly in relevant in vivo models, are necessary to fully elucidate the relative advantages and disadvantages of each approach and to guide the selection of the most appropriate therapeutic strategy for specific diseases.
References
an evaluation of the selectivity profile of PDE7-IN-2 against other phosphodiesterase families
For researchers and professionals in drug development, understanding the selectivity profile of a phosphodiesterase (PDE) inhibitor is paramount. This guide provides an objective evaluation of the selectivity of a representative PDE7 inhibitor, herein referred to as PDE7-IN-2, against other PDE families, supported by experimental data and detailed methodologies.
Selectivity Profile of this compound
This compound demonstrates high potency and selectivity for the phosphodiesterase 7 family. As a representative example, "compound 26," a potent PDE7 inhibitor, exhibits an inhibitory constant (IC50) of 31 nM for PDE7A. Crucially, further assessments revealed that at a concentration of 3 µM, this compound showed less than 50% inhibition against a panel of other PDE isozymes, underscoring its high selectivity for PDE7.
To provide a clear comparison, the following table summarizes the inhibitory activity of this compound's representative compound against various phosphodiesterase families.
| Phosphodiesterase Family | Target Isozyme | IC50 (nM) | % Inhibition at 3 µM |
| PDE7 | PDE7A | 31 | >50% |
| PDE1 | PDE1A, PDE1B, PDE1C | >3000 | <50% |
| PDE2 | PDE2A | >3000 | <50% |
| PDE3 | PDE3A, PDE3B | >3000 | <50% |
| PDE4 | PDE4A, PDE4B, PDE4C, PDE4D | >3000 | <50% |
| PDE5 | PDE5A | >3000 | <50% |
| PDE8 | PDE8A | >3000 | <50% |
| PDE9 | PDE9A | >3000 | <50% |
| PDE10 | PDE10A | >3000 | <50% |
Experimental Protocols
The determination of the selectivity profile of a PDE inhibitor involves a series of robust biochemical assays. The following protocols outline the key experimental methodologies used to generate the data presented above.
Determination of IC50 Values using a Radiometric Assay
This assay measures the enzymatic activity of PDEs by quantifying the hydrolysis of radiolabeled cyclic nucleotides (cAMP or cGMP).
Materials:
-
Recombinant human PDE enzymes (various families)
-
[³H]-cAMP or [³H]-cGMP (radiolabeled substrate)
-
Test inhibitor (e.g., this compound) dissolved in DMSO
-
Assay buffer (e.g., 20 mM Tris-HCl, pH 7.5, 10 mM MgCl₂, 0.5 mg/ml BSA)
-
Scintillation proximity assay (SPA) beads or filtration apparatus
-
Microplates
-
Scintillation counter
Procedure:
-
Enzyme Preparation: Dilute the recombinant PDE enzymes to a working concentration in the assay buffer.
-
Inhibitor Preparation: Prepare a serial dilution of the test inhibitor in DMSO.
-
Reaction Mixture: In a microplate, combine the assay buffer, the diluted enzyme, and the test inhibitor at various concentrations. The final DMSO concentration should be kept constant (e.g., <1%).
-
Pre-incubation: Incubate the mixture for a defined period (e.g., 15 minutes) at room temperature to allow the inhibitor to bind to the enzyme.
-
Initiation of Reaction: Add the radiolabeled substrate ([³H]-cAMP for PDE4, 7, 8; [³H]-cGMP for PDE1, 2, 3, 5, 6, 9, 10, 11) to initiate the enzymatic reaction.
-
Incubation: Incubate the reaction mixture for a specific time at 37°C, ensuring the reaction proceeds within the linear range.
-
Termination of Reaction and Detection:
-
SPA Method: Add SPA beads that bind to the radiolabeled product. The proximity of the bound product to the scintillant in the beads generates a signal that is measured by a scintillation counter.
-
Filtration Method: Terminate the reaction and filter the mixture through a membrane that captures the product. The radioactivity on the membrane is then quantified using a scintillation counter.
-
-
Data Analysis: The percentage of inhibition is calculated for each inhibitor concentration relative to a control without the inhibitor. The IC50 value, the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, is determined by fitting the data to a dose-response curve using non-linear regression analysis.
Visualizing the Experimental Workflow and Signaling Pathway
To further elucidate the experimental process and the biological context of PDE7 inhibition, the following diagrams are provided.
Caption: Experimental workflow for determining IC50 values.
Caption: PDE7 signaling pathway and point of inhibition.
A Comparative Analysis of the Neuroprotective Efficacy of PDE7-IN-2 and Rolipram
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the neuroprotective effects of PDE7-IN-2, a potent phosphodiesterase 7 (PDE7) inhibitor, and Rolipram, a well-characterized phosphodiesterase 4 (PDE4) inhibitor. This document synthesizes available preclinical data to objectively evaluate their mechanisms of action, neuroprotective capabilities, and the experimental frameworks used to assess their efficacy. While direct comparative studies are limited, this guide offers a side-by-side analysis based on existing research to inform future investigations and drug development efforts in the field of neuroprotection.
Mechanism of Action: Targeting the cAMP Signaling Pathway
Both this compound and Rolipram exert their neuroprotective effects by modulating the cyclic adenosine monophosphate (cAMP) signaling pathway, a crucial cascade involved in neuronal survival, inflammation, and synaptic plasticity.[1][2] Phosphodiesterases (PDEs) are enzymes that degrade cAMP, and their inhibition leads to an increase in intracellular cAMP levels.[1][2] This elevation in cAMP activates Protein Kinase A (PKA), which in turn phosphorylates and activates the cAMP response element-binding protein (CREB).[3] Activated CREB promotes the transcription of genes associated with neuroprotection, anti-inflammatory responses, and neuronal regeneration.[3][4]
While both compounds converge on the cAMP/PKA/CREB pathway, their specificity for different PDE isozymes—PDE7 for this compound and PDE4 for Rolipram—may lead to distinct downstream effects and therapeutic windows.
Quantitative Comparison of Neuroprotective Effects
The following table summarizes quantitative data from preclinical studies investigating the neuroprotective effects of a representative PDE7 inhibitor (S14, as specific data for this compound is limited) and Rolipram. It is important to note that these data are from different experimental models and are not from head-to-head comparative studies.
| Parameter | PDE7 Inhibitor (S14) | Rolipram | Experimental Model |
| Neuronal Survival | Attenuated behavioral impairment and decreased brain Aβ deposition in APP/Ps1 mice.[5] | Increased neuronal survival by up to 67% at 1.0 mg/kg in a rat model of spinal cord injury.[6] | Alzheimer's Disease Mouse Model / Spinal Cord Injury Rat Model |
| Apoptosis | Reduced tau phosphorylation, a marker associated with apoptosis, in APP/Ps1 mice.[5] | Suppressed pro-apoptotic caspase-3 activity in in vitro models of neuronal injury.[7] | Alzheimer's Disease Mouse Model / In vitro Neurotoxicity Models |
| Neuroinflammation | Potent anti-inflammatory agent in primary cultures of neural cells.[8] | Decreased expression of pro-inflammatory cytokines in various CNS injury models.[9] | In vitro Neural Cell Cultures / Various CNS Injury Models |
| Functional Recovery | Improved memory and learning in an Alzheimer's disease mouse model.[5] | Significantly improved locomotor function (BBB score) in a rat model of spinal cord injury.[6] | Alzheimer's Disease Mouse Model / Spinal Cord Injury Rat Model |
| Optimal Dosage | Not explicitly determined for neuroprotection in these studies. | 1.0 mg/kg provided optimal neuroprotection in a rat spinal cord injury model.[6] | N/A / Spinal Cord Injury Rat Model |
| IC50 | 2.1 µM (for this compound)[10] | Varies depending on the PDE4 subtype. | In vitro enzyme assays |
Experimental Protocols
Detailed methodologies for key experiments cited in this guide are provided below.
In Vivo Neuroprotection Study in a Rat Model of Spinal Cord Injury (Adapted from Rolipram studies)
This protocol describes a typical in vivo experiment to assess the neuroprotective effects of a compound in a contusive spinal cord injury model.
Materials:
-
Adult female Sprague-Dawley rats (250-300g)
-
Anesthetic (e.g., isoflurane)
-
Spinal cord impactor device
-
Rolipram (or other test compound)
-
Vehicle control (e.g., saline)
-
Surgical instruments
-
Perfusion and fixation solutions (e.g., saline, 4% paraformaldehyde)
-
Cryostat or microtome
-
Primary and secondary antibodies for immunohistochemistry (e.g., anti-NeuN, anti-Iba1)
-
Microscope with stereology software
Procedure:
-
Animal Acclimation: House rats in a controlled environment for at least one week before surgery.
-
Anesthesia and Surgery: Anesthetize the rat and perform a laminectomy at the T9 vertebral level to expose the spinal cord.
-
Spinal Cord Injury: Induce a moderate contusion injury using a calibrated impactor device.
-
Drug Administration: Administer Rolipram (e.g., 1.0 mg/kg) or vehicle intravenously within 2 hours of injury.
-
Post-operative Care: Provide appropriate post-operative care, including analgesics and manual bladder expression.
-
Behavioral Assessment: Evaluate locomotor recovery weekly for four weeks using the Basso, Beattie, Bresnahan (BBB) locomotor rating scale.
-
Tissue Collection and Processing: At the end of the study, perfuse the animals with saline followed by 4% paraformaldehyde. Dissect the spinal cord, post-fix, and cryoprotect the tissue.
-
Histological Analysis: Section the spinal cord tissue and perform immunohistochemical staining for markers of neurons (NeuN) and microglia/macrophages (Iba1).
-
Quantification: Use stereological methods to quantify the number of surviving neurons and the extent of microglial activation in the lesion epicenter and surrounding areas.
In Vitro Neuroprotection Assay against Glutamate-Induced Excitotoxicity (General Protocol)
This protocol outlines a common in vitro method to screen for the neuroprotective effects of compounds against glutamate-induced excitotoxicity in primary cortical neurons.
Materials:
-
Primary cortical neuron cultures (e.g., from E18 rat embryos)
-
Neurobasal medium and B27 supplement
-
Glutamate
-
Test compounds (this compound, Rolipram)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or LDH (lactate dehydrogenase) assay kit
-
96-well plates
-
Plate reader
Procedure:
-
Cell Culture: Plate primary cortical neurons in 96-well plates coated with poly-D-lysine and allow them to mature for 7-10 days in vitro.
-
Pre-treatment: Pre-treat the neurons with various concentrations of this compound, Rolipram, or vehicle for 1-2 hours.
-
Induction of Excitotoxicity: Expose the neurons to a toxic concentration of glutamate (e.g., 50-100 µM) for a specified duration (e.g., 24 hours). Include control wells with no glutamate exposure.
-
Assessment of Cell Viability:
-
MTT Assay: Add MTT solution to each well and incubate for 2-4 hours. Solubilize the formazan crystals and measure the absorbance at 570 nm. Higher absorbance indicates greater cell viability.
-
LDH Assay: Collect the cell culture supernatant and measure the activity of LDH released from damaged cells according to the manufacturer's instructions. Higher LDH activity indicates greater cell death.
-
-
Data Analysis: Calculate the percentage of neuroprotection conferred by the test compounds relative to the glutamate-treated control.
Conclusion
Both PDE7 and PDE4 inhibitors, represented here by this compound and Rolipram, show significant promise as neuroprotective agents. Their shared mechanism of action through the elevation of cAMP provides a strong rationale for their therapeutic potential in a range of neurological disorders characterized by neuronal loss and inflammation. While Rolipram is a more extensively studied compound with a wealth of quantitative data, the potency of newer generation PDE7 inhibitors like this compound warrants further investigation.
Direct, head-to-head comparative studies are essential to delineate the relative efficacy and potential therapeutic advantages of selective PDE7 versus PDE4 inhibition. Future research should focus on conducting such comparative analyses across various models of neurodegeneration, which will be critical for advancing these promising therapeutic strategies toward clinical application.
References
- 1. Phosphodiesterase Inhibitors as a Therapeutic Approach to Neuroprotection and Repair - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What are PDE7 inhibitors and how do they work? [synapse.patsnap.com]
- 3. alzdiscovery.org [alzdiscovery.org]
- 4. Inhibiting PDE7A Enhances the Protective Effects of Neural Stem Cells on Neurodegeneration and Memory Deficits in Sevoflurane-Exposed Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Phosphodiesterase 7 inhibitor reduced cognitive impairment and pathological hallmarks in a mouse model of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The Therapeutic Profile of Rolipram, PDE Target and Mechanism of Action as a Neuroprotectant following Spinal Cord Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Broad spectrum neuroprotection profile of phosphodiesterase inhibitors as related to modulation of cell-cycle elements and caspase-3 activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. medchemexpress.com [medchemexpress.com]
a validation of the anti-inflammatory effects of PDE7-IN-2 in a mouse model of multiple sclerosis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the anti-inflammatory effects of phosphodiesterase 7 (PDE7) inhibitors in a preclinical mouse model of multiple sclerosis, Experimental Autoimmune Encephalomyelitis (EAE). While direct experimental data for the specific compound PDE7-IN-2 in an EAE model is not publicly available, this document serves to validate the potential of this class of inhibitors by comparing data from other well-researched PDE7 inhibitors against alternative therapeutic strategies.
Introduction to PDE7 Inhibition in Neuroinflammation
Phosphodiesterase 7 (PDE7) is an enzyme that plays a crucial role in regulating intracellular levels of cyclic adenosine monophosphate (cAMP), a key second messenger involved in modulating inflammatory responses.[1] Inhibition of PDE7 leads to an increase in cAMP levels, which in turn can suppress the activation and proliferation of T-cells and reduce the production of pro-inflammatory cytokines.[1][2] This mechanism makes PDE7 a compelling target for the treatment of autoimmune and neuroinflammatory diseases such as multiple sclerosis.[3][4] Preclinical studies using the EAE model, which mimics many aspects of multiple sclerosis, have demonstrated the therapeutic potential of PDE7 inhibition in reducing disease severity.[3][4]
This compound is a potent PDE7 inhibitor with an IC50 of 2.1 µM.[5] While its primary research application has been suggested in the context of Parkinson's disease, its mechanism of action as a PDE7 inhibitor warrants investigation into its anti-inflammatory potential in multiple sclerosis models.[5]
Comparative Performance of PDE Inhibitors in the EAE Model
To objectively evaluate the potential of this compound, we present a comparison with other PDE inhibitors that have been tested in the EAE mouse model. The following table summarizes key quantitative data from published studies.
| Compound | Target | Mouse Strain | EAE Induction Method | Key Findings | Reference |
| TC3.6 | Selective PDE7 Inhibitor | SJL | Myelin Basic Protein (MBP) induced | - Prevented clinical signs of EAE with efficacy similar to Rolipram.- Reduced IL-17 levels.- Prevented inflammatory infiltration in the CNS.- Increased expression of the regulatory T cell marker Foxp3. | [6] |
| VP3.15 | Dual PDE7-GSK3β Inhibitor | C57BL/6 | Theiler's Murine Encephalomyelitis Virus (TMEV) induced | - Ameliorated the disease course and improved motor deficits.- Showed significant efficacy in immunomodulation.- Promoted proliferation and differentiation of oligodendrocyte precursors. | [7][8] |
| Rolipram | Selective PDE4 Inhibitor | SJL | Myelin Basic Protein (MBP) induced | - Prevented clinical signs of EAE.- Increased IL-10 and IL-27 expression.- Reduced IL-17 levels.- Prevented inflammatory infiltration in the CNS. | [4] |
| BRL50481 | Selective PDE7 Inhibitor | SJL | Myelin Basic Protein (MBP) induced | - Had no significant effect on the clinical course of EAE in this study. | [9] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for key experiments cited in this guide.
Induction of Experimental Autoimmune Encephalomyelitis (EAE)
This protocol describes the induction of EAE in mice using Myelin Oligodendrocyte Glycoprotein (MOG) 35-55 peptide, a common method for modeling chronic multiple sclerosis.
Materials:
-
Female C57BL/6 mice (8-12 weeks old)
-
Myelin Oligodendrocyte Glycoprotein (MOG) 35-55 peptide
-
Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis H37Ra
-
Pertussis toxin (PTX)
-
Phosphate-buffered saline (PBS)
-
Syringes and needles
Procedure:
-
Antigen Emulsion Preparation: Prepare an emulsion by mixing MOG35-55 peptide (dissolved in PBS) with an equal volume of CFA to a final concentration of 2 mg/mL for the peptide and 4 mg/mL for M. tuberculosis.
-
Immunization (Day 0): Anesthetize the mice. Subcutaneously inject 100 µL of the MOG/CFA emulsion at two sites on the flank of each mouse (total volume of 200 µL per mouse).
-
Pertussis Toxin Administration: Immediately after immunization on Day 0, and again 48 hours later (Day 2), administer 200 ng of pertussis toxin in 200 µL of PBS via intraperitoneal injection.
-
Clinical Scoring: Monitor the mice daily for clinical signs of EAE starting from day 7 post-immunization. Use a standardized scoring system (e.g., 0 = no clinical signs; 1 = limp tail; 2 = hind limb weakness; 3 = hind limb paralysis; 4 = hind and forelimb paralysis; 5 = moribund).
-
Compound Administration: The test compound (e.g., PDE7 inhibitor) or vehicle is typically administered daily, starting from the day of immunization or at the onset of clinical signs, depending on the study design (prophylactic vs. therapeutic).
Histological Analysis of CNS Inflammation
This protocol outlines the procedure for assessing immune cell infiltration and demyelination in the central nervous system.
Materials:
-
Formalin solution (10%)
-
Paraffin
-
Microtome
-
Staining reagents: Hematoxylin and Eosin (H&E) for inflammation, Luxol Fast Blue (LFB) for myelination.
-
Microscope
Procedure:
-
Tissue Collection and Fixation: At the end of the experiment, perfuse the mice with PBS followed by 4% paraformaldehyde. Dissect the spinal cord and brain and post-fix in 10% formalin.
-
Tissue Processing and Sectioning: Dehydrate the tissues and embed in paraffin. Cut 5-10 µm thick sections using a microtome.
-
Staining:
-
For inflammation, stain sections with H&E.
-
For demyelination, stain sections with LFB.
-
-
Microscopic Analysis: Examine the stained sections under a microscope to quantify the extent of inflammatory cell infiltration and demyelination in the white matter tracts of the spinal cord and brain.
Signaling Pathways and Experimental Workflows
Visualizing the complex biological and experimental processes can aid in understanding the mechanism of action and study design.
Caption: Signaling pathway of PDE7 inhibition.
References
- 1. What are PDE7 inhibitors and how do they work? [synapse.patsnap.com]
- 2. PDE7-Selective and Dual Inhibitors: Advances in Chemical and Biological Research - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. core.ac.uk [core.ac.uk]
- 4. researchgate.net [researchgate.net]
- 5. medchemexpress.com [medchemexpress.com]
- 6. PDE7 inhibitor TC3.6 ameliorates symptomatology in a model of primary progressive multiple sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Dual PDE7-GSK3β Inhibitor, VP3.15, as Neuroprotective Disease-Modifying Treatment in a Model of Primary Progressive Multiple Sclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
A Comparative Guide to the Efficacy of PDE7-IN-2 and Alternative PDE7 Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the in vitro and in vivo efficacy of the phosphodiesterase 7 (PDE7) inhibitor, PDE7-IN-2, with other notable PDE7 inhibitors. The information is intended to assist researchers in selecting appropriate tools for their studies in neurodegenerative and inflammatory diseases.
Introduction to PDE7 Inhibition
Phosphodiesterase 7 (PDE7) is a crucial enzyme in the cyclic adenosine monophosphate (cAMP) signaling pathway.[1][2] It specifically hydrolyzes cAMP, a second messenger involved in a multitude of cellular processes, including inflammation, immune responses, and neuronal survival.[1][3] Inhibition of PDE7 leads to an increase in intracellular cAMP levels, which in turn activates Protein Kinase A (PKA) and other downstream effectors.[4] This modulation of the cAMP pathway has shown therapeutic potential in various disease models, particularly those with inflammatory and neurodegenerative components.[3]
In Vitro Efficacy: A Comparative Analysis
The in vitro efficacy of PDE inhibitors is primarily determined by their half-maximal inhibitory concentration (IC50), which indicates the concentration of the inhibitor required to reduce the enzyme's activity by 50%. A lower IC50 value signifies a higher potency.
| Inhibitor | Target | IC50 Value | Selectivity | Source |
| This compound | PDE7 | 2.1 µM | Not Reported | N/A |
| S14 | PDE7 | Not Reported | Potent and selective | [5][6][7] |
| BRL50481 | PDE7A | ~200 nM | Selective for PDE7 | [4] |
| ASB16165 | PDE7A | 15 nM | High selectivity over PDE4 (IC50 = 2.1 µM) | [8][9] |
In Vivo Efficacy: Preclinical Evidence
Neuroprotective Effects in Parkinson's Disease Models
Studies using the PDE7 inhibitor S14 have shown promising results in rodent models of Parkinson's disease.[5][7] Oral administration of S14 has been shown to protect dopaminergic neurons from degeneration and reduce microglial activation in a lipopolysaccharide (LPS)-induced rat model of the disease.[4][10] Furthermore, S14 treatment has been demonstrated to induce the proliferation and differentiation of neural stem cells towards a dopaminergic phenotype, suggesting a potential for neuroregeneration.[5] Similarly, BRL50481 has shown neuroprotective and anti-inflammatory effects comparable to S14 in the same Parkinson's disease model.[4]
Attenuation of Alzheimer's Disease Pathology
In a mouse model of Alzheimer's disease, the PDE7 inhibitor S14 was shown to significantly attenuate cognitive impairment.[6] Four weeks of daily treatment with S14 led to a decrease in brain amyloid-beta (Aβ) deposition, enhanced astrocyte-mediated Aβ degradation, and reduced tau protein hyperphosphorylation.[6] These beneficial effects are believed to be mediated through the cAMP/CREB signaling pathway and the inactivation of glycogen synthase kinase 3 (GSK3).[6]
Modulation of Immune Responses
The PDE7 inhibitor ASB16165 has been shown to suppress the function of activated T lymphocytes, key players in many autoimmune and inflammatory diseases.[8] Specifically, ASB16165 inhibited the production of interferon-gamma (IFN-γ), a pro-inflammatory cytokine, by activated T cells in a cAMP/PKA-dependent manner.[8] It also suppressed the generation and proliferation of cytotoxic T lymphocytes, suggesting its potential in treating diseases with a cytotoxic T cell-mediated pathology.[11]
Experimental Protocols
In Vitro PDE Inhibition Assay (Radiometric)
This protocol outlines a common method for determining the IC50 of a PDE inhibitor.
-
Reaction Setup : The PDE enzyme is incubated in a reaction buffer containing [3H]-cAMP as a substrate. The reaction is initiated by the addition of the enzyme.
-
Inhibitor Addition : Test compounds (e.g., this compound) are added at varying concentrations to determine their inhibitory effect.
-
Incubation : The reaction is allowed to proceed for a specific time at a controlled temperature (e.g., 30°C for 10-30 minutes).
-
Termination : The reaction is stopped, often by heat inactivation.
-
Conversion to Adenosine : Snake venom nucleotidase is added to convert the product of the PDE reaction, [3H]-AMP, into [3H]-adenosine.
-
Separation : Anion-exchange chromatography is used to separate the unreacted [3H]-cAMP from the [3H]-adenosine.
-
Quantification : The amount of [3H]-adenosine is quantified using liquid scintillation counting, which is proportional to the PDE activity.
-
IC50 Calculation : The concentration of the inhibitor that reduces PDE activity by 50% is calculated from a dose-response curve.[12]
In Vivo Assessment of Neuroinflammation in a Mouse Model
This protocol describes a general workflow for evaluating the anti-inflammatory effects of a compound in the brain.
-
Animal Model : A relevant animal model of neuroinflammation is established (e.g., LPS injection into the substantia nigra for a Parkinson's model).
-
Compound Administration : The test compound (e.g., a PDE7 inhibitor) is administered to the animals according to the study design (e.g., daily oral gavage).
-
Tissue Collection : At the end of the treatment period, animals are euthanized, and brain tissue is collected.
-
Immunohistochemistry : Brain sections are stained for markers of microglial activation (e.g., Iba1) and astrocytosis (e.g., GFAP) to visualize and quantify glial cell responses.[13]
-
Cytokine Analysis : Brain homogenates are analyzed for the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-1β, IL-6) and anti-inflammatory cytokines using techniques like ELISA or multiplex bead arrays.[13][14]
-
Flow Cytometry : For a more detailed analysis of immune cell populations in the brain, single-cell suspensions can be prepared from brain tissue and analyzed by flow cytometry using specific cell surface markers.[15]
-
Data Analysis : The data from the different analyses are compared between treatment groups to assess the effect of the compound on neuroinflammation.
Signaling Pathways and Experimental Workflows
Caption: PDE7 Signaling Pathway and the Mechanism of Action of this compound.
Caption: General Workflow for an In Vitro PDE Inhibition Assay.
Caption: Experimental Workflow for In Vivo Assessment of Neuroinflammation.
References
- 1. Role of Phosphodiesterase 7 (PDE7) in T Cell Activity. Effects of Selective PDE7 Inhibitors and Dual PDE4/7 Inhibitors on T Cell Functions [mdpi.com]
- 2. Clinical and Molecular Genetics of the Phosphodiesterases (PDEs) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. PDE7-Selective and Dual Inhibitors: Advances in Chemical and Biological Research - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Phosphodiesterase 7 Inhibition Preserves Dopaminergic Neurons in Cellular and Rodent Models of Parkinson Disease | PLOS One [journals.plos.org]
- 5. Phosphodiesterase 7 Inhibition Induces Dopaminergic Neurogenesis in Hemiparkinsonian Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Phosphodiesterase 7 inhibitor reduced cognitive impairment and pathological hallmarks in a mouse model of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Improved Controlled Release and Brain Penetration of the Small Molecule S14 Using PLGA Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ASB16165, a novel inhibitor for phosphodiesterase 7A (PDE7A), suppresses IL-12-induced IFN-gamma production by mouse activated T lymphocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Effect of phosphodiesterase 7 inhibitor ASB16165 on development and function of cytotoxic T lymphocyte - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Measuring cAMP Specific Phosphodiesterase Activity: A Two-step Radioassay - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. bioradiations.com [bioradiations.com]
- 15. Proposed practical protocol for flow cytometry analysis of microglia from the healthy adult mouse brain: Systematic review and isolation methods’ evaluation - PMC [pmc.ncbi.nlm.nih.gov]
a study assessing the cross-reactivity of PDE7-IN-2 with other cellular targets
For researchers, scientists, and drug development professionals, understanding the selectivity of a chemical probe is paramount to interpreting experimental results and advancing therapeutic development. This guide provides a comparative analysis of the phosphodiesterase 7 (PDE7) inhibitor, PDE7-IN-2, with a focus on its cross-reactivity with other cellular targets. While specific selectivity screening data for this compound is not publicly available, this guide outlines the established methodologies for assessing inhibitor selectivity and presents data for a comparable selective PDE7 inhibitor to provide a framework for evaluation.
Introduction to this compound
This compound is a known inhibitor of phosphodiesterase 7 (PDE7), a family of enzymes that specifically hydrolyze cyclic adenosine monophosphate (cAMP).[1] With a reported half-maximal inhibitory concentration (IC50) of 2.1 µM for PDE7, this small molecule holds potential for investigating the physiological and pathological roles of this enzyme.[1] PDE7 is implicated in a variety of cellular processes, and its dysregulation has been linked to inflammatory and neurological disorders, making it an attractive therapeutic target.[2]
The Critical Need for Selectivity Profiling
The utility of any small molecule inhibitor in research and drug development is intrinsically linked to its selectivity. Off-target effects, where an inhibitor interacts with proteins other than its intended target, can lead to misinterpretation of experimental data and potential toxicity. Therefore, a thorough assessment of an inhibitor's interactions across the proteome is a critical step in its validation and development.
Comparative Selectivity Analysis
To illustrate the process and importance of selectivity profiling, this guide presents data from a highly selective PDE7 inhibitor, referred to in the literature as compound 26. This compound demonstrates significant potency and selectivity for PDE7, with an IC50 of 31 nM.[3] Its selectivity was assessed against a panel of other PDE isoforms, revealing minimal interaction at a concentration of 3 µM.[3]
Table 1: Selectivity Profile of a Representative PDE7 Inhibitor (Compound 26) against other PDE Isoforms. [3]
| PDE Isoform | % Inhibition at 3 µM |
| PDE1A | < 50% |
| PDE1B | < 50% |
| PDE1C | < 50% |
| PDE2A | < 50% |
| PDE3A | < 50% |
| PDE3B | < 50% |
| PDE4A | < 50% |
| PDE4B | < 50% |
| PDE4C | < 50% |
| PDE4D | < 50% |
| PDE5A | < 50% |
| PDE8A | < 50% |
| PDE9A | < 50% |
| PDE10A | < 50% |
Data from a representative potent and selective PDE7 inhibitor (compound 26) is presented to exemplify a typical selectivity profile.[3]
Experimental Methodologies for Assessing Cross-Reactivity
A comprehensive evaluation of inhibitor selectivity involves a combination of biochemical and cell-based assays.
Phosphodiesterase Enzymatic Assay
This biochemical assay directly measures the ability of an inhibitor to block the enzymatic activity of a panel of purified phosphodiesterase isoforms.
Detailed Protocol:
-
Reaction Setup: A reaction mixture is prepared containing a specific PDE enzyme, the inhibitor at various concentrations, and the enzyme's substrate (cAMP or cGMP).[4][5][6]
-
Incubation: The reaction is incubated at a controlled temperature (e.g., 30°C or 37°C) for a defined period to allow for enzymatic activity.[4][6]
-
Termination: The enzymatic reaction is stopped, often by heat inactivation or the addition of a termination buffer containing a non-selective PDE inhibitor like IBMX.[4][5]
-
Detection: The amount of remaining substrate or the product formed is quantified. Common detection methods include:
-
Data Analysis: The IC50 value, the concentration of inhibitor required to reduce enzyme activity by 50%, is calculated from the dose-response curve.
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful cell-based method to assess target engagement and selectivity in a more physiologically relevant environment. It is based on the principle that the binding of a ligand (inhibitor) can alter the thermal stability of its target protein.[9][10]
Detailed Protocol:
-
Cell Treatment: Intact cells are treated with the inhibitor or a vehicle control.[9]
-
Heating: The treated cells are heated to a range of temperatures, causing proteins to denature and aggregate.
-
Lysis and Separation: The cells are lysed, and the soluble protein fraction is separated from the aggregated proteins by centrifugation.
-
Protein Detection: The amount of the target protein remaining in the soluble fraction is quantified, typically by Western blotting or mass spectrometry.[10]
-
Data Analysis: A shift in the melting curve of the target protein in the presence of the inhibitor indicates direct binding. This method can be adapted for high-throughput screening to assess selectivity across the proteome.[11][12][13]
Visualizing Cellular Pathways and Experimental Workflows
To further clarify the concepts discussed, the following diagrams illustrate the cAMP signaling pathway and the general workflows for the described experimental methods.
Caption: The cAMP signaling pathway and the inhibitory action of this compound.
Caption: General experimental workflows for assessing inhibitor selectivity.
Conclusion
While this compound is a valuable tool for studying PDE7, a comprehensive understanding of its cross-reactivity is essential for rigorous scientific inquiry. The absence of publicly available, broad-panel selectivity data for this compound highlights a critical gap. Researchers utilizing this inhibitor should consider performing selectivity profiling using the established methodologies described in this guide. By comparing its activity against other PDE isoforms and a wider range of cellular targets, the scientific community can build a more complete picture of this compound's pharmacological profile, leading to more robust and reliable research outcomes.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. PDE7-Selective and Dual Inhibitors: Advances in Chemical and Biological Research - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. biorxiv.org [biorxiv.org]
- 4. promega.com [promega.com]
- 5. Enzyme assays for cGMP hydrolysing Phosphodiesterases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Measuring cAMP Specific Phosphodiesterase Activity: A Two-step Radioassay - PMC [pmc.ncbi.nlm.nih.gov]
- 7. PDE-Glo™ Phosphodiesterase Assay [promega.com.cn]
- 8. content.abcam.com [content.abcam.com]
- 9. Analysis of selective target engagement by small-molecule sphingosine kinase inhibitors using the Cellular Thermal Shift Assay (CETSA) - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A Shift in Thinking: Cellular Thermal Shift Assay-Enabled Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pelagobio.com [pelagobio.com]
- 12. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. Frontiers | Current Advances in CETSA [frontiersin.org]
a comparison of the effects of PDE7-IN-2 on PDE7A versus PDE7B isoforms
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the inhibitory effects of the compound PDE7-IN-2 on the phosphodiesterase 7 (PDE7) isoforms, PDE7A and PDE7B. Due to the limited availability of public data on the direct inhibitory activity of this compound against PDE7B, this guide also includes comparative data for the well-characterized PDE7 inhibitor, BRL-50481, to offer a broader context of isoform selectivity.
Introduction to PDE7 and Its Isoforms
Phosphodiesterase 7 (PDE7) is a family of enzymes that play a crucial role in intracellular signaling by specifically hydrolyzing cyclic adenosine monophosphate (cAMP).[1][2] The PDE7 family consists of two isoforms, PDE7A and PDE7B, which are encoded by distinct genes.[1][2] While both isoforms hydrolyze cAMP, they exhibit different tissue distribution and may have non-overlapping physiological functions.[3] PDE7A is prominently found in skeletal muscle and the spleen, whereas PDE7B is highly expressed in the pancreas, brain, heart, and liver.[4][5] This differential expression suggests that selective inhibition of these isoforms could lead to targeted therapeutic effects.
Quantitative Comparison of Inhibitory Activity
The inhibitory potency of a compound is typically quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the enzyme's activity by 50%.
This compound Inhibitory Activity
Currently, public data is available for the IC50 value of this compound against PDE7A. However, a corresponding IC50 value for PDE7B has not been identified in the reviewed literature.
| Compound | Target Isoform | IC50 (µM) |
| This compound | PDE7A | 2.1 |
| This compound | PDE7B | Data not available |
Comparative Inhibitor: BRL-50481
To illustrate the concept of isoform selectivity, the following table presents the IC50 values for BRL-50481, a known selective PDE7 inhibitor.
| Compound | Target Isoform | IC50 (nM) | Selectivity (PDE7B/PDE7A) |
| BRL-50481 | PDE7A | 150 | ~80-fold |
| BRL-50481 | PDE7B | ~12,100 |
Data compiled from multiple sources indicating significant selectivity for PDE7A over PDE7B.[6][7]
Signaling Pathways of PDE7A and PDE7B
Both PDE7A and PDE7B regulate intracellular signaling by catalyzing the hydrolysis of cAMP to adenosine 5'-monophosphate (5'-AMP). This action terminates the signaling cascade mediated by cAMP. A primary downstream pathway influenced by PDE7 activity is the Protein Kinase A (PKA) signaling cascade. By reducing cAMP levels, PDE7 enzymes decrease the activation of PKA, which in turn affects the phosphorylation of various downstream targets, including the transcription factor cAMP response element-binding protein (CREB).
Experimental Protocols
The following is a detailed methodology for determining the inhibitory activity of compounds against PDE7A and PDE7B using a fluorescence polarization (FP) assay. This method is widely used for its high-throughput capabilities and sensitivity.[8][9]
Principle of the Fluorescence Polarization Assay
The FP assay for PDE activity is a competitive assay. A fluorescently labeled cAMP derivative (tracer) is used as the substrate for the PDE enzyme. When the tracer is small and rotates freely in solution, it emits depolarized light upon excitation with polarized light, resulting in a low FP signal. When the tracer is hydrolyzed by PDE to a fluorescently labeled AMP, this product is captured by a larger binding agent, restricting its rotation and leading to a high FP signal. An inhibitor of PDE will prevent the hydrolysis of the tracer, thus keeping the FP signal low.
Experimental Workflow
Detailed Protocol
-
Reagent Preparation:
-
Prepare an assay buffer (e.g., 40 mM Tris-HCl, pH 7.5, 10 mM MgCl₂, 0.1 mg/mL BSA).
-
Dilute recombinant human PDE7A or PDE7B enzyme to the desired concentration in the assay buffer. The optimal concentration should be determined empirically to achieve a robust signal window.
-
Prepare a stock solution of this compound in 100% DMSO. Create a serial dilution of the inhibitor in the assay buffer.
-
Dilute the fluorescently labeled cAMP substrate (e.g., FAM-cAMP) to the working concentration in the assay buffer.
-
-
Assay Procedure:
-
Add the assay buffer, diluted enzyme, and inhibitor solution to the wells of a low-binding microplate.
-
Initiate the reaction by adding the fluorescent cAMP substrate.
-
Include controls: a "no enzyme" control (low FP) and an "enzyme, no inhibitor" control (high FP).
-
Incubate the plate at room temperature for a predetermined time (e.g., 60 minutes) to allow for enzymatic reaction.
-
-
Signal Detection:
-
Stop the reaction and develop the signal by adding a binding agent that specifically binds to the fluorescently labeled AMP product.
-
Incubate for a short period to allow for binding equilibrium.
-
Measure the fluorescence polarization using a microplate reader equipped with appropriate filters for the fluorophore used.
-
-
Data Analysis:
-
Subtract the background FP signal (from "no enzyme" wells) from all other readings.
-
Plot the FP signal as a function of the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Conclusion
The available data indicates that this compound is an inhibitor of PDE7A with an IC50 of 2.1 µM. A direct comparison of its effect on PDE7B is currently limited by the lack of publicly available inhibitory data for this isoform. Understanding the selectivity profile of PDE7 inhibitors is crucial for the development of targeted therapeutics. The distinct tissue distributions of PDE7A and PDE7B suggest that isoform-selective inhibitors could offer more precise therapeutic interventions with potentially fewer off-target effects. Further research is warranted to fully characterize the inhibitory profile of this compound against both PDE7 isoforms.
References
- 1. Role of Phosphodiesterase 7 (PDE7) in T Cell Activity. Effects of Selective PDE7 Inhibitors and Dual PDE4/7 Inhibitors on T Cell Functions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Cloning and characterization of PDE7B, a cAMP-specific phosphodiesterase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pnas.org [pnas.org]
- 4. pnas.org [pnas.org]
- 5. researchgate.net [researchgate.net]
- 6. New classes of PDE7 inhibitors identified by a fission yeast-based HTS - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pnas.org [pnas.org]
- 8. Establishing and optimizing a fluorescence polarization assay [moleculardevices.com]
- 9. bpsbioscience.com [bpsbioscience.com]
A Comparative Guide to PDE7-IN-2 for Neuroinflammatory and Neurodegenerative Disorders
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive validation of the therapeutic potential of PDE7-IN-2, a potent phosphodiesterase 7 (PDE7) inhibitor, in the context of neuroinflammatory and neurodegenerative diseases. Through objective comparisons with other relevant PDE7 inhibitors and alternative therapeutic strategies, supported by experimental data, this document serves as a critical resource for researchers and drug development professionals.
Introduction to PDE7 Inhibition
Phosphodiesterase 7 (PDE7) is a key enzyme responsible for the hydrolysis of cyclic adenosine monophosphate (cAMP), a crucial second messenger involved in a myriad of cellular processes, including inflammation and neuronal survival.[1][2] Inhibition of PDE7 leads to an increase in intracellular cAMP levels, which in turn modulates downstream signaling pathways, such as the protein kinase A (PKA) and cAMP response element-binding protein (CREB) pathway.[3][4] This modulation has shown significant therapeutic promise in preclinical models of various neurological disorders, including Parkinson's disease, Alzheimer's disease, and multiple sclerosis.[2][5][6] this compound is a novel small molecule inhibitor of PDE7 with high potency.[6]
The PDE7 Signaling Pathway
The following diagram illustrates the central role of PDE7 in the cAMP signaling cascade and the mechanism of action for PDE7 inhibitors.
Comparative Analysis of PDE7 Inhibitors
The therapeutic potential of a PDE7 inhibitor is determined by its potency (IC50), selectivity against other PDE families, and its efficacy in relevant disease models. The following table summarizes the available data for this compound in comparison to other well-characterized PDE7 inhibitors.
| Compound | Target(s) | IC50 (PDE7A) | IC50 (PDE7B) | Selectivity Profile | Preclinical Efficacy Highlights |
| This compound | PDE7 | 2.1 µM[6] | Not Reported | Not Reported | Potential for Parkinson's disease research.[6] |
| BRL-50481 | PDE7 | 0.15 µM[7][8] | 12.1 µM[7] | Selective over PDE3 and PDE4.[9] | Showed neuroprotective effects in a rat model of Parkinson's disease.[5] Ineffective in an EAE model of multiple sclerosis.[10] |
| S14 | PDE7 | 5.5 µM[5] | Not Reported | More potent against PDE7A than PDE4D.[5] | Attenuated behavioral impairment and reduced Aβ deposition in a mouse model of Alzheimer's disease.[2] Showed neuroprotective and anti-inflammatory effects in a rat model of Parkinson's disease.[5] |
| TC3.6 | PDE7 | 1.04 µM[11] | Not Reported | Not Reported | As effective as the PDE4 inhibitor Rolipram in preventing clinical signs of EAE.[10] Ameliorated disease course in a model of primary progressive multiple sclerosis.[6] |
| VP1.15 | PDE7, GSK-3 | Not Reported | Not Reported | Dual inhibitor. | Showed antipsychotic and cognitive-enhancing effects in mice.[12] |
| VP3.15 | PDE7, GSK-3 | 1.59 µM[13] | Not Reported | Dual inhibitor with IC50 of 0.88 µM for GSK-3.[13] | Showed neuroprotective and pro-remyelinating activities in models of multiple sclerosis.[13][14] |
Validation of Therapeutic Potential Using a Neural Network Model
To further validate the therapeutic potential of this compound, a neural network model can be employed to predict its neuroprotective and anti-inflammatory activity based on its chemical structure. This in silico approach can accelerate the drug development process by prioritizing compounds with a higher probability of success in preclinical and clinical studies.
Experimental Workflow for Neural Network-Based Validation
The following diagram outlines the workflow for developing and utilizing a neural network model to predict the therapeutic potential of this compound.
Experimental Protocols
1. Data Collection and Preprocessing:
-
Data Source: A comprehensive dataset of small molecules with known PDE7 inhibitory activity and/or neuroprotective/anti-inflammatory effects will be compiled from publicly available databases such as ChEMBL and PubChem.
-
Data Points: For each molecule, the following information will be collected:
-
Canonical SMILES (Simplified Molecular Input Line Entry System) string representing the 2D chemical structure.
-
Quantitative bioactivity data, such as IC50 values against PDE7A and/or PDE7B.
-
Qualitative or quantitative data on neuroprotective or anti-inflammatory activity from cell-based or animal model studies (e.g., reduction in neuronal cell death, inhibition of pro-inflammatory cytokine release).
-
-
Data Preprocessing:
-
The dataset will be curated to remove duplicates and entries with missing or ambiguous data.
-
Chemical structures will be standardized.
-
Molecular descriptors and fingerprints (e.g., Morgan fingerprints) will be calculated from the SMILES strings to convert the chemical structures into numerical representations suitable for machine learning.
-
2. Neural Network Model Development and Training:
-
Model Architecture: A deep neural network (DNN) with multiple hidden layers will be constructed using a framework like TensorFlow or PyTorch. The input layer will accept the generated molecular fingerprints, and the output layer will predict the therapeutic potential (e.g., a continuous value for predicted IC50 or a classification of active/inactive for neuroprotection).
-
Training: The model will be trained on a large portion of the preprocessed dataset (e.g., 80%). The training process involves iteratively adjusting the weights of the connections between neurons to minimize the difference between the model's predictions and the actual experimental values.
3. Model Validation and Prediction for this compound:
-
Validation: The trained model's performance will be evaluated on a held-out test set (e.g., 20% of the data) that was not used during training. Metrics such as accuracy, precision, recall, and area under the receiver operating characteristic curve (AUC-ROC) will be used to assess the model's predictive power.
-
Prediction for this compound: The chemical structure of this compound (as a SMILES string) will be converted into the same numerical format used for the training data. This will then be fed into the validated neural network model to obtain a prediction of its potential neuroprotective and anti-inflammatory efficacy.
Comparative Analysis Summary
The following diagram provides a logical summary of the comparative analysis between this compound and its alternatives.
Conclusion
This guide provides a framework for the comprehensive evaluation of this compound as a potential therapeutic agent for neuroinflammatory and neurodegenerative diseases. The comparative data presented herein, alongside the proposed neural network validation workflow, offers a robust methodology for assessing its potential. The high potency of this compound, coupled with the promising therapeutic effects observed with other PDE7 inhibitors, underscores its potential as a valuable candidate for further preclinical and clinical development. The use of in silico predictive models will be instrumental in de-risking and accelerating its path to the clinic.
References
- 1. BRL-50481, Selective PDE7 inhibitor (CAS 433695-36-4) | Abcam [abcam.com]
- 2. Phosphodiesterase 7 inhibitor reduced cognitive impairment and pathological hallmarks in a mouse model of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A preliminary investigation of phoshodiesterase 7 inhibitor VP3.15 as therapeutic agent for the treatment of experimental autoimmune encephalomyelitis mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Inhibiting PDE7A Enhances the Protective Effects of Neural Stem Cells on Neurodegeneration and Memory Deficits in Sevoflurane-Exposed Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Phosphodiesterase 7 Inhibition Preserves Dopaminergic Neurons in Cellular and Rodent Models of Parkinson Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. PDE7 inhibitor TC3.6 ameliorates symptomatology in a model of primary progressive multiple sclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. researchgate.net [researchgate.net]
- 9. caymanchem.com [caymanchem.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Dual inhibitor of PDE7 and GSK-3-VP1.15 acts as antipsychotic and cognitive enhancer in C57BL/6J mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. medchemexpress.com [medchemexpress.com]
- 14. The Dual PDE7-GSK3β Inhibitor, VP3.15, as Neuroprotective Disease-Modifying Treatment in a Model of Primary Progressive Multiple Sclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Prudent Disposal of PDE7-IN-2: A Guide for Laboratory Professionals
Proper disposal of laboratory chemicals is paramount to ensuring a safe research environment and maintaining environmental compliance. For a research compound like PDE7-IN-2, a potent phosphodiesterase 7 (PDE7) inhibitor, adherence to established chemical waste protocols is essential.
Summary of Known this compound Information
While specific quantitative data on the physical and chemical properties of this compound are not detailed in the available literature, the following information has been compiled from supplier and research sources:
| Property | Information |
| Use | Research chemical, potent PDE7 inhibitor. |
| Physical Form | Typically a solid powder. |
| Solubility | Likely soluble in organic solvents such as Dimethyl Sulfoxide (DMSO). |
| Storage (Solid) | Store at -20°C for short-term and -80°C for long-term stability. |
| Storage (Solution) | Aliquot and store at -20°C (for up to 1 month) or -80°C (for up to 6 months). Avoid repeated freeze-thaw cycles. |
Step-by-Step Disposal Procedures for this compound
The following procedures are based on general best practices for laboratory chemical waste disposal.
Disposal of Solid (Neat) this compound
Unused or expired solid this compound should be treated as chemical waste.
-
Containerization: If possible, dispose of the solid this compound in its original manufacturer's container[1]. This ensures the container is appropriate for the chemical and is clearly labeled.
-
Labeling: If not in the original container, place the solid waste in a new, clean, and compatible container with a secure lid. Affix a "Hazardous Waste" label to the container[1][2][3].
-
Waste Tag Information: On the hazardous waste tag, clearly write the full chemical name ("this compound") and the approximate quantity. Do not use abbreviations[3].
-
Storage: Store the labeled waste container in a designated satellite accumulation area for chemical waste[2][4]. This area should be under the control of laboratory personnel.
-
Segregation: Ensure the waste is segregated from incompatible materials.
-
Pickup: Arrange for collection by your institution's EHS or hazardous waste management group[3][4].
Disposal of this compound Solutions (e.g., in DMSO)
Solutions of this compound, commonly prepared in solvents like DMSO, must be disposed of as liquid chemical waste. Do not dispose of down the drain [5][6].
-
Waste Container: Use a designated, leak-proof container compatible with the solvent (e.g., a plastic container for DMSO solutions)[3][7]. The container must have a secure, tight-fitting lid.
-
Labeling: Affix a "Hazardous Waste" label to the container[3].
-
Content Declaration: On the waste label, list all constituents of the solution by their full chemical names (e.g., "Dimethyl Sulfoxide," "this compound") and their estimated concentrations or volumes[3].
-
Storage: Keep the waste container closed when not in use[4]. Store it in a designated satellite accumulation area, within secondary containment (such as a lab tray) to prevent spills[1].
-
Collection: Once the container is ready for disposal (typically when it reaches about 90% capacity), arrange for pickup by your institution's EHS department[2].
Disposal of Contaminated Labware
Disposable labware (e.g., pipette tips, gloves, absorbent paper) that is contaminated with this compound should be disposed of as solid chemical waste.
-
Collection: Place all contaminated items into a designated, clearly labeled, and sealed plastic bag or a lined container[1][2].
-
Labeling: The bag or container must have a "Hazardous Waste" label. List the chemical contaminant ("this compound") on the label[1].
-
Storage and Pickup: Store this waste in the satellite accumulation area and arrange for pickup with other chemical waste.
Experimental Protocols
As no experimental protocols for disposal were found, the above procedures are based on standard laboratory chemical waste management guidelines. The core principle is to treat this compound and any materials contaminated with it as hazardous chemical waste to be collected by a certified waste disposal service.
General Chemical Waste Disposal Workflow
The following diagram illustrates a typical workflow for the disposal of chemical waste in a research laboratory setting.
Caption: General workflow for laboratory chemical waste disposal.
References
- 1. hazardouswasteexperts.com [hazardouswasteexperts.com]
- 2. How to Dispose of Chemical Waste in a Lab Correctly [gaiaca.com]
- 3. How to Dispose of Chemical Waste | Environmental Health and Safety | Case Western Reserve University [case.edu]
- 4. ehrs.upenn.edu [ehrs.upenn.edu]
- 5. Laboratory Waste Disposal Safety Protocols | NSTA [nsta.org]
- 6. Hazardous Waste and Disposal - American Chemical Society [acs.org]
- 7. uwaterloo.ca [uwaterloo.ca]
Navigating the Safe Handling of PDE7-IN-2: A Comprehensive Guide for Researchers
For researchers, scientists, and drug development professionals working with the potent phosphodiesterase 7 (PDE7) inhibitor, PDE7-IN-2, ensuring laboratory safety and proper handling is paramount. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to foster a secure research environment and build deep trust in procedural excellence. As no specific safety data sheet (SDS) for this compound is publicly available, this guidance is based on the best practices for handling novel research compounds of unknown toxicity and data from structurally related molecules, such as quinazoline and sulfonamide derivatives.
Immediate Safety and Handling Protocols
Hazard Assessment: The toxicological properties of this compound have not been fully elucidated. Therefore, it should be handled as a potentially hazardous substance. Based on the safety data for related quinazoline and sulfonamide compounds, potential hazards may include skin, eye, and respiratory irritation. Some quinoline derivatives have been associated with more severe health risks, underscoring the need for caution.[1][2][3][4]
Personal Protective Equipment (PPE): A comprehensive PPE strategy is the first line of defense against accidental exposure. The following table summarizes the recommended PPE for handling this compound in both solid (powder) and solution (typically in DMSO) forms.
| Operation | Required Personal Protective Equipment |
| Weighing and Handling Solid Compound | - Gloves: Nitrile or neoprene, double-gloving recommended.- Eye Protection: Chemical safety goggles and a face shield.- Respiratory Protection: An N95-rated dust mask or a respirator is essential to prevent inhalation of fine particles.- Lab Coat: A buttoned lab coat should be worn at all times. |
| Preparing and Handling Solutions (in DMSO) | - Gloves: Chemical-resistant gloves (butyl rubber or thick nitrile) are necessary as DMSO can facilitate skin absorption of other chemicals.[5]- Eye Protection: Chemical safety goggles.- Lab Coat: A buttoned lab coat is mandatory.- Ventilation: All work with this compound solutions should be conducted in a certified chemical fume hood. |
Operational and Disposal Plans
Adherence to strict operational and disposal protocols is critical for minimizing risk and ensuring environmental safety.
Step-by-Step Handling Procedure:
-
Preparation: Before handling, ensure that the work area, typically a chemical fume hood, is clean and uncluttered. Have all necessary equipment, including PPE and spill cleanup materials, readily available.
-
Weighing (Solid Form):
-
Perform all weighing operations within a chemical fume hood or a powder containment hood to minimize inhalation exposure.
-
Use a dedicated set of spatulas and weighing paper.
-
Clean the balance and surrounding area thoroughly after use.
-
-
Dissolving (in DMSO):
-
Add the solvent (DMSO) to the pre-weighed this compound powder slowly and carefully to avoid splashing.
-
Cap the vial securely and mix gently until the compound is fully dissolved.
-
-
Storage:
-
Solid Form: Store in a tightly sealed container in a cool, dry, and dark place.
-
Stock Solutions: Aliquot solutions into smaller, single-use vials to avoid repeated freeze-thaw cycles. Store stock solutions at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months), protected from light and moisture.[6]
-
Spill Management:
In the event of a spill, immediate and appropriate action is crucial.
| Spill Type | Cleanup Protocol |
| Small Powder Spill | 1. Evacuate non-essential personnel from the immediate area.2. Wearing appropriate PPE, gently cover the spill with damp paper towels to avoid raising dust.3. Carefully wipe up the material, working from the outside in.4. Place all contaminated materials into a sealed, labeled hazardous waste container.5. Decontaminate the area with a suitable laboratory detergent and then wipe with 70% ethanol. |
| Small Solution Spill (in DMSO) | 1. Alert personnel in the area.2. Wearing appropriate PPE, absorb the spill with an inert absorbent material (e.g., vermiculite, sand, or commercial spill pillows).3. Collect the absorbent material into a sealed, labeled hazardous waste container.4. Decontaminate the area with a suitable laboratory detergent. |
| Large Spill | 1. Evacuate the laboratory immediately.2. Alert your institution's Environmental Health and Safety (EHS) office.3. Prevent entry to the contaminated area.4. Provide EHS with as much information as possible about the spilled substance. |
Disposal Plan:
All waste generated from the handling of this compound must be treated as hazardous chemical waste.
-
Solid Waste:
-
Collect unused this compound powder, contaminated weighing paper, and other solid materials in a clearly labeled, sealed hazardous waste container.
-
-
Liquid Waste:
-
Collect unused this compound solutions and contaminated solvents in a dedicated, labeled hazardous waste container for organic solvent waste.
-
Do not pour any this compound waste down the drain.
-
-
Contaminated PPE:
-
Dispose of all used gloves, masks, and other disposable PPE in the designated hazardous waste stream.
-
-
Waste Pickup:
-
Follow your institution's procedures for the collection and disposal of chemical waste by the EHS department or a licensed waste disposal service.
-
Emergency Procedures
In case of accidental exposure, follow these immediate first-aid measures and seek medical attention.
| Exposure Route | First-Aid Protocol |
| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[4] |
| Skin Contact | Remove contaminated clothing and wash the affected area thoroughly with soap and water for at least 15 minutes. If irritation persists, seek medical attention. |
| Inhalation | Move the individual to fresh air. If breathing is difficult, provide oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention and provide the medical team with any available information about the compound. |
PDE7 Signaling Pathway
PDE7 enzymes play a crucial role in cell signaling by specifically hydrolyzing the second messenger cyclic adenosine monophosphate (cAMP). Inhibition of PDE7, therefore, leads to an increase in intracellular cAMP levels. This elevation in cAMP activates Protein Kinase A (PKA), which in turn phosphorylates downstream targets, influencing various cellular processes, including inflammation and neuronal function.[7][8][9][10]
Caption: this compound inhibits PDE7, increasing cAMP levels and PKA activity.
References
- 1. szabo-scandic.com [szabo-scandic.com]
- 2. dcfinechemicals.com [dcfinechemicals.com]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 5. The mechanism of PDE7B inhibiting the development of hepatocellular carcinoma through oxidative stress - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. PDE7 as a Precision Target: Bridging Disease Modulation and Potential PET Imaging for Translational Medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. Phosphodiesterase 7 inhibitor reduces stress-induced behavioral and cytoarchitectural changes in C57BL/6J mice by activating the BDNF/TrkB pathway - PMC [pmc.ncbi.nlm.nih.gov]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
